Technical Documentation Center

(Methylamino)(pyridin-3-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Methylamino)(pyridin-3-yl)acetic acid
  • CAS: 115200-98-1

Core Science & Biosynthesis

Foundational

(Methylamino)(pyridin-3-yl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (Methylamino)(pyridin-3-yl)acetic Acid Introduction (Methylamino)(pyridin-3-yl)acetic acid is a substituted α-amino acid featuring a pyridine ring, a structural motif of si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (Methylamino)(pyridin-3-yl)acetic Acid

Introduction

(Methylamino)(pyridin-3-yl)acetic acid is a substituted α-amino acid featuring a pyridine ring, a structural motif of significant interest in medicinal chemistry and drug development. Its utility as a chiral building block and a scaffold for constructing more complex molecules makes a comprehensive understanding of its synthesis crucial for researchers in the field. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this target compound, focusing on a logical and efficient two-step approach. The methodologies described are based on well-established, fundamental organic reactions, ensuring reliability and reproducibility. This document is intended for an audience of researchers, chemists, and drug development professionals, offering both theoretical mechanistic insights and practical, step-by-step protocols.

Overall Synthetic Strategy

The most logical and efficient pathway to (Methylamino)(pyridin-3-yl)acetic acid involves a two-part strategy. First, the core α-amino acid backbone, (amino)(pyridin-3-yl)acetic acid, is constructed. Subsequently, the primary amine of this intermediate is selectively methylated to yield the final product.

This approach leverages two powerful and well-documented reactions in organic chemistry:

  • Strecker Amino Acid Synthesis: To create the initial α-amino acid from an aldehyde precursor.[1][2]

  • Reductive Amination (N-Methylation): To introduce the methyl group onto the nitrogen atom.

This strategy allows for clear, stepwise execution with well-defined intermediates, facilitating purification and characterization throughout the process.

Part 1: Synthesis of (Amino)(pyridin-3-yl)acetic Acid via the Strecker Synthesis

The first stage of the synthesis focuses on the creation of the (amino)(pyridin-3-yl)acetic acid backbone. The Strecker synthesis is a classic and highly effective method for preparing α-amino acids.[1] It is a two-step, one-pot reaction that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis of the nitrile to a carboxylic acid.[1][3]

Mechanism and Rationale

The reaction commences with pyridine-3-carbaldehyde as the starting material. In the presence of ammonia and a cyanide source (such as potassium cyanide), an imine is formed in situ. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form a stable α-aminonitrile intermediate.[3] The final step involves the acid-catalyzed hydrolysis of the nitrile group, which proceeds through a protonated nitrile and subsequent attack by water, ultimately yielding the desired α-amino acid.[1] The use of ammonium chloride and potassium cyanide is a common and safer alternative to working directly with hydrogen cyanide gas.[1]

Experimental Workflow: Strecker Synthesis

Strecker_Synthesis Start Pyridine-3-carbaldehyde Reagents + NH4Cl + KCN in H2O/EtOH Intermediate α-Aminonitrile Intermediate ((Amino)(pyridin-3-yl)acetonitrile) Reagents->Intermediate Step 1: Aminonitrile Formation Hydrolysis + HCl (conc.) + Heat (Reflux) Product1 (Amino)(pyridin-3-yl)acetic acid Hydrolysis->Product1 Step 2: Nitrile Hydrolysis

Caption: Strecker synthesis pathway for the target amino acid.

Detailed Experimental Protocol: (Amino)(pyridin-3-yl)acetic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-3-carbaldehyde (10.7 g, 0.1 mol) in 50 mL of ethanol.

  • Reagent Addition: To this solution, add a solution of ammonium chloride (NH₄Cl) (6.4 g, 0.12 mol) in 30 mL of water. Stir the mixture for 15 minutes at room temperature.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (KCN) (7.8 g, 0.12 mol) in 25 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Slowly add the KCN solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25°C with an ice bath if necessary.

  • Aminonitrile Formation: Seal the flask and stir the mixture at room temperature for 24 hours. The formation of the α-aminonitrile may result in a precipitate.

  • Hydrolysis: Carefully unseal the flask in the fume hood. Add 50 mL of concentrated hydrochloric acid (HCl). Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 6-8 hours. This step hydrolyzes the nitrile to the carboxylic acid.[1]

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove ethanol and excess HCl. Adjust the pH of the remaining aqueous solution to approximately 6-7 with a saturated sodium bicarbonate (NaHCO₃) solution. The amino acid product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL). Dry the product under vacuum to yield (amino)(pyridin-3-yl)acetic acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Data Summary: Strecker Synthesis
ReagentMolar Mass ( g/mol )Amount (moles)Molar Ratio
Pyridine-3-carbaldehyde107.110.11.0
Ammonium Chloride53.490.121.2
Potassium Cyanide65.120.121.2
Concentrated HCl36.46Excess-

Part 2: Synthesis of (Methylamino)(pyridin-3-yl)acetic Acid via N-Methylation

With the primary amino acid in hand, the final step is the selective methylation of the amino group. Reductive amination is a highly effective and widely used method for this transformation. The Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent, is a particularly suitable choice as it is performed in aqueous conditions and avoids the need for metal catalysts.

Mechanism and Rationale

The reaction begins with the formation of an imine between the primary amine of the amino acid and formaldehyde. This is followed by the reduction of the imine by formic acid, which acts as a hydride donor. The process can occur a second time to form a dimethylated product, but by controlling the stoichiometry and reaction conditions, mono-methylation can be favored. The reaction is driven by the formation of carbon dioxide as a byproduct.

Experimental Workflow: N-Methylation

N_Methylation Product1 (Amino)(pyridin-3-yl)acetic acid Reagents2 + Formaldehyde (aq.) + Formic Acid Imine Iminium Ion Intermediate Reagents2->Imine Imine Formation FinalProduct (Methylamino)(pyridin-3-yl)acetic acid Imine->FinalProduct Reduction

Caption: N-Methylation via the Eschweiler-Clarke reaction.

Detailed Experimental Protocol: (Methylamino)(pyridin-3-yl)acetic acid
  • Reaction Setup: In a 100 mL round-bottom flask, suspend (amino)(pyridin-3-yl)acetic acid (7.6 g, 0.05 mol) in 30 mL of water.

  • Reagent Addition: Add formic acid (90%, 5.8 mL, ~0.15 mol) to the suspension, followed by aqueous formaldehyde (37% w/w, 8.1 mL, ~0.1 mol).

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 90-100°C for 4-6 hours. Evolution of CO₂ should be observed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove excess formic acid and water.

  • Isolation and Purification: Dissolve the residue in a minimal amount of hot water and adjust the pH to ~6 with ammonium hydroxide. Cool the solution in an ice bath to crystallize the product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (methylamino)(pyridin-3-yl)acetic acid.

Data Summary: N-Methylation
ReagentConcentrationAmount (moles)Molar Ratio
(Amino)(pyridin-3-yl)acetic acid-0.051.0
Formaldehyde37% aq.~0.1~2.0
Formic Acid90%~0.15~3.0

Characterization

The identity and purity of the final product, (Methylamino)(pyridin-3-yl)acetic acid, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the N-methyl group (a singlet in ¹H NMR, typically around 2.5-3.0 ppm) and the correct substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide outlines a robust and logical two-step synthesis for (Methylamino)(pyridin-3-yl)acetic acid, designed for practical application in a research setting. By employing the Strecker synthesis to build the α-amino acid core followed by a classical Eschweiler-Clarke N-methylation, the target molecule can be produced efficiently from commercially available starting materials. The provided protocols are based on well-understood and reliable chemical transformations, offering a solid foundation for the synthesis of this and related compounds for applications in pharmaceutical and chemical research.

References

  • CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google P
  • CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google P
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: [Link])

  • 2-(Pyridin-3-ylamino)acetic acid - MySkinRecipes. (URL: [Link])

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Synthesis of N-methyl glycine - PrepChem.com. (URL: [Link])

  • [Synthesis of N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine and the corresponding disulfides] - PubMed. (URL: [Link])

  • Strecker amino acid synthesis - Wikipedia. (URL: [Link])

  • Synthesis of pyridine aldehydes - US3160633A - Google P
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (URL: [Link])

  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd. (URL: [Link])

  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. (URL: [Link])

  • Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC - NIH. (URL: [Link])

  • WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent - Google P
  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • Strecker synthesis of glycine A simplified view of the reaction steps... - ResearchGate. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (URL: [Link])

  • WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google P
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - NIH. (URL: [Link])

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (URL: [Link])

  • N-methylation of peptides: a new perspective in medicinal chemistry - PubMed. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

Sources

Exploratory

(Methylamino)(pyridin-3-yl)acetic acid CAS number 115200-98-1

An In-depth Technical Guide to (Methylamino)(pyridin-3-yl)acetic acid (CAS 115200-98-1): A Scaffold of Latent Potential in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: The landscape of drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Methylamino)(pyridin-3-yl)acetic acid (CAS 115200-98-1): A Scaffold of Latent Potential in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer both synthetic tractability and diverse biological applicability. (Methylamino)(pyridin-3-yl)acetic acid stands as one such compound. While detailed research on this specific molecule, identified by CAS number 115200-98-1, is not extensively published, its structural components—a pyridine ring and an α-amino acid moiety—are hallmarks of countless pharmacologically active agents. This guide serves as an in-depth technical exploration, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, potential synthesis, and likely applications by drawing authoritative parallels from closely related and well-studied analogues. We will bridge the existing knowledge gap by synthesizing data from the broader class of pyridylacetic acids and aminopyridines, offering a robust framework for future investigation.

Core Molecular Profile and Physicochemical Characteristics

(Methylamino)(pyridin-3-yl)acetic acid is a heterocyclic α-amino acid. Its structure is characterized by an acetic acid backbone substituted at the alpha position with both a methylamino group and a pyridin-3-yl group. This unique combination of a basic pyridine nitrogen, a secondary amine, and an acidic carboxyl group suggests a zwitterionic nature and a complex acid-base profile.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 115200-98-1[1]
Molecular Formula C₈H₁₀N₂O₂Calculated
Molecular Weight 166.18 g/mol Calculated
Synonyms Me-DL-Gly(3-pyridyl)-OH[1]
Predicted Properties and Analytical Characterization:
  • Solubility: The presence of both acidic and basic functional groups suggests that the solubility of this compound will be highly pH-dependent. It is expected to be most soluble in acidic and alkaline aqueous solutions and less soluble at its isoelectric point.

  • Stability: The compound should be stored in a dry, room-temperature environment to prevent degradation.[2]

  • Analytical Workflow: A standard characterization protocol for this compound would involve a suite of spectroscopic and chromatographic techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity, including the connectivity of the pyridine ring, the methylamino group, and the acetic acid moiety.

    • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations (C=O, N-H, O-H).

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Modified Strecker Synthesis

This multi-step synthesis begins with 3-pyridinecarboxaldehyde and leverages the formation of an α-aminonitrile intermediate, followed by hydrolysis.

Synthetic_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aminonitrile Formation cluster_2 Step 3: Hydrolysis A 3-Pyridinecarboxaldehyde C N-(pyridin-3-ylmethylene)methanamine (Imine Intermediate) A->C Condensation (-H2O) B Methylamine (CH3NH2) B->C E 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile (α-Aminonitrile) C->E Nucleophilic Addition D Potassium Cyanide (KCN) D->E G (Methylamino)(pyridin-3-yl)acetic acid (Final Product) E->G Nitrile Hydrolysis F Strong Acid (e.g., HCl) Heat F->G

Caption: Proposed Strecker synthesis of (Methylamino)(pyridin-3-yl)acetic acid.

Exemplary Laboratory Protocol (Strecker Synthesis)

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Step 1: Imine Formation:

    • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add an aqueous solution of methylamine (1.1 eq) dropwise while stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC.

  • Step 2: Aminonitrile Formation:

    • To the crude imine solution, add potassium cyanide (1.1 eq) dissolved in a minimum amount of water.

    • Caution: This step generates highly toxic HCN gas and must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Upon completion, extract the α-aminonitrile product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Hydrolysis to the Amino Acid:

    • Add the crude α-aminonitrile to a flask containing 6M hydrochloric acid.

    • Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours.

    • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

    • After cooling, neutralize the solution to its isoelectric point to precipitate the final amino acid product.

    • Filter the solid, wash with cold water and ethanol, and dry under vacuum.

This method provides a logical and field-proven pathway to the target molecule, demonstrating its accessibility for research purposes.

Inferred Biological and Pharmacological Significance

The true value of (Methylamino)(pyridin-3-yl)acetic acid lies in the pharmacological activities suggested by its structural analogues. The pyridine heterocycle is a cornerstone of medicinal chemistry, recognized for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets.[3] It is a prevalent core in numerous FDA-approved drugs, exhibiting a wide range of therapeutic effects.[3]

Table 2: Biological Activities of Structurally Related Pyridine Derivatives

Compound ClassObserved Biological ActivityPotential Therapeutic AreaReference
3-(Pyridin-3-yl)-2-oxazolidinonesStrong antibacterial activity against Gram-positive bacteria.Infectious Diseases[4]
Pyridine-3-carboxylic acid derivativesDual anti-inflammatory and anti-hyperglycemic properties.Diabetes, Inflammation[5]
General Pyridine DerivativesAntimicrobial, antiproliferative, antiviral, anti-inflammatory.Oncology, Infectious Diseases[3][6]
2-(Pyridin-3-ylamino)acetic acidIntermediate for compounds with potential anti-inflammatory or antimicrobial properties.Inflammation, Infectious Diseases[2]
Structure-Activity Relationship Insights:
  • The Pyridine Scaffold: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many enzymes and receptors. Its aromatic nature allows for favorable interactions within protein active sites. Derivatives of pyridine are known to possess diverse biological activities, including antituberculosis, antitumor, and antiviral effects.[3]

  • The α-Amino Acid Moiety: This functional group imparts several advantageous properties. It can enhance aqueous solubility and provides handles for further chemical modification. Crucially, α-amino acids can be recognized by cellular transport systems, such as the peptide transporters (PEPT1, PEPT2).[7] This allows for the design of prodrugs with improved intestinal absorption and targeted delivery.[7] For example, L-valine ester prodrugs have demonstrated enhanced absorption via PEPT1-mediated transport.[7]

Scaffold_Potential cluster_mods Synthetic Modifications cluster_apps Potential Therapeutic Applications center_node (Methylamino)(pyridin-3-yl)acetic acid (Core Scaffold) mod1 Esterification / Amidation (Prodrugs) center_node->mod1 Improves Bioavailability mod2 Peptide Coupling center_node->mod2 Creates Peptidomimetics mod3 Further Substitution on Pyridine Ring center_node->mod3 Modulates Target Specificity app1 Antibacterial Agents mod1->app1 app4 CNS-Targeting Drugs mod1->app4 app3 Anticancer Agents mod2->app3 app2 Anti-inflammatory Agents mod3->app2 mod3->app3

Caption: The role of the core scaffold in generating diverse therapeutic leads.

Potential Applications in Research and Drug Development

Given the evidence from its analogues, (Methylamino)(pyridin-3-yl)acetic acid is not merely a chemical curiosity but a valuable starting point for pharmaceutical innovation.

  • Building Block for Combinatorial Chemistry: Its bifunctional nature (amine and carboxylic acid) makes it an ideal building block for creating libraries of more complex molecules. The carboxylic acid can be readily converted to amides or esters, while the secondary amine allows for N-alkylation or acylation, enabling the rapid generation of diverse analogues for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and presence of key pharmacophoric features make it an attractive fragment for FBDD campaigns aimed at identifying novel binding motifs for protein targets.

  • Synthesis of Bioactive Agents: Based on the activities of its relatives, this compound is a prime candidate for derivatization to develop novel agents in several key areas:

    • Antibacterial Drugs: Following the lead of oxazolidinone derivatives, the pyridyl moiety could be incorporated into new antibacterial scaffolds.[4]

    • Anti-inflammatory and Metabolic Drugs: The pyridine-3-acetic acid core is associated with anti-inflammatory and anti-hyperglycemic effects, suggesting a pathway for developing treatments for metabolic disorders.[5]

Conclusion

While (Methylamino)(pyridin-3-yl)acetic acid (CAS 115200-98-1) remains an under-investigated molecule, a thorough analysis of its structure and the rich pharmacology of its analogues provides a compelling case for its potential. This guide has established its core physicochemical profile, proposed a viable synthetic route, and, most importantly, contextualized its significance as a versatile scaffold for medicinal chemistry. For researchers and drug development professionals, this compound represents not a data void, but an opportunity—a synthetically accessible starting point for the rational design of next-generation therapeutics in infectious disease, inflammation, and oncology. The foundation laid by related pyridine derivatives strongly suggests that the exploration of this specific scaffold will be a fruitful endeavor.

References

  • MySkinRecipes. (n.d.). 2-(Pyridin-3-ylamino)acetic acid. Retrieved from [Link]

  • Google Patents. (2008). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933804. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol | 32399-12-5. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • Barrow, J. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14593–14604. Retrieved from [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

  • Pharmacompass. (n.d.). 2-(Methylamino)Pyridin-3-Yl)Methyl 2-((Tert-Butoxycarbonyl)(Methyl)Amino)Acetate. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-[(Methylamino)methyl]pyridine | 20173-04-0. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Retrieved from [Link]

  • MDPI. (2021). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of Pyridin-3-yl Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyridin-3-yl acetic acid derivatives. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyridin-3-yl acetic acid derivatives. As a Senior Application Scientist, the following sections synthesize established scientific principles with practical, field-proven insights to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Pyridin-3-yl Acetic Acid Scaffold - A Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products and synthetic molecules with significant therapeutic properties.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged structure" in medicinal chemistry. When functionalized with an acetic acid moiety at the 3-position, the resulting pyridin-3-yl acetic acid core presents a compelling starting point for the design of novel therapeutic agents. The acetic acid group provides a handle for further chemical modification and can mimic the carboxylate groups of natural enzyme substrates, potentially leading to targeted inhibition. This guide will delve into the known and potential biological activities of these derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.

Synthetic Strategies for Pyridin-3-yl Acetic Acid Derivatives

The synthesis of pyridin-3-yl acetic acid derivatives can be approached through several established methodologies in heterocyclic chemistry. A common and versatile approach involves the modification of a pre-formed pyridine ring. One such strategy is the hydrolysis of a corresponding ester or nitrile precursor.

A plausible synthetic workflow is outlined below. This multi-step synthesis offers flexibility in introducing various substituents, allowing for the creation of a diverse chemical library for biological screening.

G cluster_0 Step 1: Synthesis of Pyridine Precursor cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization (Optional) A 3-Cyanomethylpyridine B Pyridin-3-yl Acetonitrile Derivative A->B Alkylation/Substitution C Pyridin-3-yl Acetic Acid Derivative B->C Acid or Base Hydrolysis D Amide/Ester Derivatives C->D Amide Coupling / Esterification

Caption: Proposed synthetic workflow for pyridin-3-yl acetic acid derivatives.

Experimental Protocol: Synthesis of a Representative Pyridin-3-yl Acetic Acid Derivative

This protocol provides a general framework. Specific reaction conditions may require optimization based on the nature of the substituents.

Step 1: Synthesis of a Substituted Pyridin-3-yl Acetonitrile

  • To a solution of 3-cyanomethylpyridine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the corresponding anion.

  • Add the desired alkyl or aryl halide (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the substituted pyridin-3-yl acetonitrile (1 equivalent) in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, adjust the pH of the solution to the isoelectric point of the amino acid derivative to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the pyridin-3-yl acetic acid derivative.

Biological Activities of Pyridin-3-yl Acetic Acid Derivatives

The pyridine nucleus is a key component in numerous compounds with a wide range of biological activities.[1] By extension, pyridin-3-yl acetic acid derivatives are anticipated to exhibit a diverse pharmacological profile.

Antimicrobial Activity

Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[3] The introduction of a pyridin-3-yl acetic acid scaffold could lead to novel antimicrobial agents.

Mechanism of Action: The antimicrobial action of pyridine derivatives can be attributed to several mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane integrity, and interference with nucleic acid synthesis. For instance, some pyridine compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] The carboxylic acid moiety of pyridin-3-yl acetic acid derivatives could chelate metal ions essential for microbial enzyme function, further contributing to their antimicrobial effect.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyridine derivatives have demonstrated significant anti-inflammatory potential.[5]

Mechanism of Action: A plausible mechanism for the anti-inflammatory activity of pyridin-3-yl acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6] The acetic acid side chain could mimic the arachidonic acid substrate, allowing the molecule to bind to the active site of COX enzymes.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Biological Response cluster_3 Inhibition A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandins (PGs) B->C COX-1 / COX-2 D Inflammation (Pain, Fever, Swelling) C->D E Pyridin-3-yl Acetic Acid Derivative E->B Inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by pyridin-3-yl acetic acid derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

  • Acclimatize male Wistar rats for one week before the experiment.

  • Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the pyridin-3-yl acetic acid derivative.

  • Administer the test compounds or controls intraperitoneally or orally.

  • After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

The pyridine scaffold is present in several clinically approved anticancer drugs.[7] Derivatives of pyridin-3-yl acetic acid hold promise as novel anticancer agents.

Mechanism of Action: The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8] For example, some pyridine-containing compounds are known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), thereby suppressing tumor angiogenesis.[9] The pyridin-3-yl acetic acid scaffold could be designed to target the ATP-binding site of specific kinases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyridin-3-yl acetic acid derivative for 24-72 hours.

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridin-3-yl acetic acid derivatives can be fine-tuned by modifying their chemical structure. Based on studies of related pyridine compounds, the following SAR insights can be inferred:

  • Substituents on the Pyridine Ring: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can significantly impact the molecule's electronic properties and its ability to interact with biological targets. For example, halogen substitutions can enhance lipophilicity and improve cell membrane permeability.

  • Modification of the Acetic Acid Moiety: Converting the carboxylic acid to an ester or an amide can alter the compound's solubility, stability, and pharmacokinetic properties. Amide derivatives, in particular, can introduce additional hydrogen bonding interactions with target proteins.

  • Introduction of Other Functional Groups: The incorporation of other pharmacophoric groups, such as halogens, nitro groups, or methoxy groups, can influence the overall biological activity profile.[10]

Data Presentation

The following table provides a hypothetical summary of the biological activity of a series of pyridin-3-yl acetic acid derivatives to illustrate how data from the described assays could be presented.

CompoundR1R2Antimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory (% Inhibition of Edema)Anticancer IC50 (µM) vs. MCF-7
1a HH>12825 ± 3>100
1b ClH3245 ± 552.3 ± 4.1
1c OCH3H6438 ± 478.1 ± 6.5
1d HCH3>12830 ± 295.2 ± 8.3
Indomethacin --NA62 ± 6NA
Doxorubicin --NANA1.2 ± 0.1

Conclusion

Pyridin-3-yl acetic acid derivatives represent a promising class of compounds with the potential for diverse biological activities. This guide has provided a framework for their synthesis and evaluation as antimicrobial, anti-inflammatory, and anticancer agents. The detailed protocols and mechanistic insights are intended to empower researchers to explore the full therapeutic potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates based on the pyridin-3-yl acetic acid core.

References

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molecules. 2023. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. Available from: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018. Available from: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. 2014. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2022. Available from: [Link]

  • (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Archiv der Pharmazie. 2020. Available from: [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceutical Chemistry Journal. 2021. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure. 2024. Available from: [Link]

  • Anticancer Functions of Pyridine Heterocycles. ResearchGate. 2022. Available from: [Link]

  • Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. 2009. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022. Available from: [Link]

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[10][11]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Journal of Medicinal Chemistry. 1997. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. Available from: [Link]

  • Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. 2017. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. 2022. Available from: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules. 2019. Available from: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. 2024. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate. 2018. Available from: [Link]

  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. 2020. Available from: [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate. 2024. Available from: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. 2023. Available from: [Link]

Sources

Exploratory

(Methylamino)(pyridin-3-yl)acetic Acid: A Technical Guide to a Potential Neuromodulator

An In-depth Exploration of its Putative Mechanism of Action Centered on Nicotinic Acetylcholine Receptors Authored by: [Senior Application Scientist] Abstract (Methylamino)(pyridin-3-yl)acetic acid is a synthetic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of its Putative Mechanism of Action Centered on Nicotinic Acetylcholine Receptors

Authored by: [Senior Application Scientist]

Abstract

(Methylamino)(pyridin-3-yl)acetic acid is a synthetic compound belonging to the diverse class of pyridine derivatives, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is limited in publicly accessible literature, its structural motifs, particularly the pyridin-3-yl group, strongly suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide synthesizes the current understanding of the mechanism of action of structurally related pyridin-3-yl compounds to build a predictive framework for the biological activity of (Methylamino)(pyridin-3-yl)acetic acid. We will delve into the probable molecular interactions with nAChRs, explore the downstream signaling consequences, and propose a comprehensive experimental workflow to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuromodulatory agents.

Introduction: The Prominence of the Pyridin-3-yl Scaffold in Neuropharmacology

The pyridine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including several approved drugs and natural products.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[3] The pyridin-3-yl moiety, in particular, is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs).[4] These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems and are implicated in a wide range of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.[5][6]

Given the structural similarity of (Methylamino)(pyridin-3-yl)acetic acid to known nAChR ligands, this guide will primarily focus on the hypothesis that its mechanism of action involves the modulation of these receptors. We will also briefly explore other potential biological activities associated with the pyridine scaffold to provide a comprehensive perspective.

Postulated Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

Based on extensive structure-activity relationship (SAR) studies of related pyridin-3-yl compounds, we hypothesize that (Methylamino)(pyridin-3-yl)acetic acid acts as a modulator of nAChRs. The nature of this modulation—whether it be agonism, antagonism, or allosteric modulation—would depend on the specific interactions of the entire molecule with the receptor complex.

The Nicotinic Acetylcholine Receptor Superfamily

Nicotinic acetylcholine receptors are pentameric structures composed of various combinations of α and β subunits, leading to a wide diversity of receptor subtypes with distinct pharmacological and physiological profiles.[6] The α4β2 and α7 subtypes are particularly abundant in the central nervous system and are key targets for therapeutic intervention.[7] The binding of acetylcholine or other agonists to the extracellular domain of the receptor induces a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium ions.[5]

Structural Basis for Interaction

The pyridin-3-yl nitrogen of nicotinic ligands is known to form a critical hydrogen bond with a backbone NH group in the nAChR binding pocket. This interaction, along with a cation-π interaction involving the protonated amine, is a key determinant of binding affinity. For (Methylamino)(pyridin-3-yl)acetic acid, the pyridin-3-yl nitrogen is available for this hydrogen bonding, and the methylamino group can be protonated to engage in a cation-π interaction. The acetic acid moiety would likely influence the overall physicochemical properties of the compound, such as solubility and membrane permeability, and could also form additional interactions with the receptor or surrounding residues, thereby influencing its pharmacological profile.

Potential Signaling Pathways

Modulation of nAChRs by (Methylamino)(pyridin-3-yl)acetic acid could trigger a cascade of downstream signaling events.

  • As an Agonist: If the compound acts as an agonist, it would directly activate the receptor, leading to cation influx and membrane depolarization. This can result in the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, depending on the location and subtype of the nAChR.

  • As a Positive Allosteric Modulator (PAM): As a PAM, the compound would not activate the receptor directly but would enhance the effect of the endogenous agonist, acetylcholine.[8] This can lead to a more nuanced and physiologically relevant potentiation of nicotinic signaling.

  • As an Antagonist: Conversely, as an antagonist, it would block the action of acetylcholine, leading to an inhibition of nicotinic neurotransmission.

The following diagram illustrates the potential signaling pathways following nAChR modulation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Compound (Methylamino)(pyridin-3-yl)acetic acid Compound->nAChR Binds to Receptor (Agonist/PAM/Antagonist) ACh Acetylcholine (Endogenous Agonist) ACh->nAChR Binds to Receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization NT_Release Neurotransmitter Release Depolarization->NT_Release Downstream Downstream Signaling Cascades NT_Release->Downstream Experimental_Workflow Start Start: Synthesize and Purify Compound Binding_Assays Phase 1: Target Engagement Radioligand Binding Assays (nAChR subtypes) Start->Binding_Assays Functional_Assays Phase 2: Functional Activity Electrophysiology (Xenopus Oocytes/Patch Clamp) Calcium Imaging Binding_Assays->Functional_Assays If binding is confirmed In_Vivo_Studies Phase 3: In Vivo Efficacy Animal Models of Cognition/Addiction Pharmacokinetic Analysis Functional_Assays->In_Vivo_Studies If functional activity is observed SAR_Studies Iterative Process: Structure-Activity Relationship (SAR) Lead Optimization In_Vivo_Studies->SAR_Studies Conclusion Conclusion: Elucidate Mechanism of Action In_Vivo_Studies->Conclusion SAR_Studies->Start Synthesize Analogs

Figure 2. Experimental workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

  • Objective: To determine the binding affinity of (Methylamino)(pyridin-3-yl)acetic acid to various nAChR subtypes (e.g., α4β2, α7).

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • Radioligand specific for the subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

    • (Methylamino)(pyridin-3-yl)acetic acid (test compound).

    • Non-specific binding control (e.g., nicotine).

    • Scintillation counter or gamma counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).

    • After incubation to equilibrium, rapidly filter the contents of each well and wash to separate bound from free radioligand.

    • Measure the radioactivity of the filters.

    • Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.

Protocol 2: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

  • Objective: To characterize the functional activity (agonist, antagonist, or PAM) of the compound at a specific nAChR subtype.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNAs for the nAChR subunits of interest.

    • Two-electrode voltage clamp setup.

    • Acetylcholine (agonist).

    • (Methylamino)(pyridin-3-yl)acetic acid (test compound).

  • Procedure:

    • Inject the oocytes with the cRNAs for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the induced current.

    • To test for antagonist activity, co-apply the test compound with a known concentration of acetylcholine and measure the inhibition of the acetylcholine-induced current.

    • To test for PAM activity, co-apply the test compound with a low concentration of acetylcholine (e.g., EC₂₀) and measure the potentiation of the current.

    • Analyze the concentration-response data to determine EC₅₀, IC₅₀, or potentiation efficacy.

Quantitative Data from Analog Studies

While no direct quantitative data exists for (Methylamino)(pyridin-3-yl)acetic acid, data from structurally related compounds can provide valuable insights into the potential potency of this scaffold.

Compound ClassnAChR SubtypeActivityAffinity (Ki) / Potency (EC₅₀/IC₅₀)Reference
2-(3-pyridylaminomethyl)pyrrolidine analoguesCentral nAChRsLigand8.9 - 90 nM (Ki)[4]
Arylpyrid-3-ylmethanonesα7Positive Allosteric Modulator0.18 µM (EC₅₀ for potentiation)[8]
2-((pyridin-3-yloxy)methyl)piperazinesα7Modulator (Agonist/Silent Agonist)Potent and selective[9]
2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridineα4β2Ligand46 - 48 pM (Ki)[7]

Conclusion and Future Directions

The structural features of (Methylamino)(pyridin-3-yl)acetic acid strongly suggest that its primary mechanism of action likely involves the modulation of nicotinic acetylcholine receptors. The pyridin-3-yl moiety is a well-validated pharmacophore for this target class, and the overall structure of the molecule is amenable to binding within the nAChR ligand binding pocket. However, in the absence of direct experimental evidence, this remains a well-founded hypothesis.

The experimental workflow outlined in this guide provides a clear path for the definitive elucidation of its mechanism of action. Future research should focus on synthesizing (Methylamino)(pyridin-3-yl)acetic acid and its analogues and subjecting them to rigorous pharmacological profiling. Such studies will not only clarify the biological activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of pyridin-3-yl derivatives as neuromodulatory agents. This knowledge will be invaluable for the rational design of novel therapeutics targeting nAChRs for the treatment of a range of neurological and psychiatric disorders.

References

  • Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988.
  • Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6649-6667.
  • Malas, T. B., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(15), 6439-6453.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588.
  • Wishka, D. G., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(11), 4685-4697.
  • Jones, A. K., et al. (2018). Characterisation of an unusual nicotinic acetylcholine receptor subtype preferentially sensitive to biogenic amines. Scientific Reports, 8(1), 17761.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588.
  • El-Gazzar, A. B. A., et al. (2022).
  • Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
  • Zheng, Y., et al. (2023).
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14696-14722.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11.
  • G-Sell, M., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 14(15), 2774-2785.
  • Khan, I., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 161-178.
  • Abreo, M. A., et al. (1996). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 39(4), 817-825.
  • Wang, B. L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5642.
  • Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(13), 2251-2259.
  • Kumar, P., & Kumar, A. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c231-c242.
  • Mazzaferro, S., et al. (2022). The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. International Journal of Molecular Sciences, 23(22), 14214.
  • Dutertre, S., Nicke, A., & Tsetlin, V. (2017). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 15(4), 93.
  • Liljefors, T., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(19), 3478-3486.

Sources

Foundational

The Versatile Scaffold: A Technical Guide to (Methylamino)(pyridin-3-yl)acetic Acid and its Derivatives in Drug Discovery

Abstract The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. This guide delves into the synthesis, chemical characteristics, and burgeoning biological applications of a specific, highly versatile class of pyridine derivatives: those built around the (Methylamino)(pyridin-3-yl)acetic acid core. We will explore the strategic rationale behind its design, provide detailed synthetic protocols, and examine its utility in developing novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecular framework.

Introduction: The Strategic Value of the Pyridin-3-yl Acetic Acid Core

The convergence of a pyridine ring and an amino acid moiety creates a molecular scaffold with exceptional potential in drug design. The pyridine group, an aromatic heterocycle, acts as a bioisostere for a benzene ring but with enhanced pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, crucial for molecular recognition at a biological target.

The amino acid portion of the scaffold provides a chiral center and functional handles (the amine and carboxylic acid) that can be readily modified to fine-tune the molecule's steric and electronic properties. The N-methylation, creating the (Methylamino)(pyridin-3-yl)acetic acid core, further enhances its drug-like properties by increasing metabolic stability and modulating the basicity of the nitrogen atom. This seemingly simple scaffold is, in fact, a sophisticated starting point for creating libraries of diverse compounds with a wide range of biological activities.[3]

This guide will provide a comprehensive overview of this scaffold, from its rational design and synthesis to its application in targeting key biological pathways.

Synthesis and Chemical Properties

The synthesis of (Methylamino)(pyridin-3-yl)acetic acid and its derivatives typically involves the N-arylation of an N-methylamino acid ester (sarcosine ester) with a suitably activated pyridine ring, most commonly a 3-halopyridine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation.[4]

General Synthetic Approach

The most direct and versatile route to the (Methylamino)(pyridin-3-yl)acetic acid scaffold is the palladium-catalyzed N-arylation of a sarcosine ester with 3-bromopyridine. This approach allows for the late-stage introduction of the pyridine ring, enabling the synthesis of a wide array of analogs from a common intermediate.

G cluster_0 Starting Materials cluster_1 Reaction Conditions 3-Bromopyridine 3-Bromopyridine Coupling Buchwald-Hartwig Cross-Coupling 3-Bromopyridine->Coupling Sarcosine_ester Sarcosine Ester (e.g., methyl ester) Sarcosine_ester->Coupling Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Coupling Ligand Ligand (e.g., SPhos) Ligand->Coupling Base Base (e.g., K3PO4) Base->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Intermediate_ester Methyl (Methylamino)(pyridin-3-yl)acetate Coupling->Intermediate_ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Intermediate_ester->Hydrolysis Final_product (Methylamino)(pyridin-3-yl)acetic acid Hydrolysis->Final_product

Caption: General synthetic workflow for (Methylamino)(pyridin-3-yl)acetic acid.

Detailed Experimental Protocol: Synthesis of Methyl (Methylamino)(pyridin-3-yl)acetate

This protocol is adapted from established procedures for the palladium-catalyzed N-arylation of amino acid esters.[5]

Materials:

  • 3-Bromopyridine

  • Methyl sarcosinate hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 3-bromopyridine (1 equivalent) and methyl sarcosinate hydrochloride (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Ester Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide in a mixture of water and a co-solvent like THF, followed by acidic workup.

Physicochemical Properties

The physicochemical properties of the parent compound, 3-pyridineacetic acid, are summarized in the table below. The introduction of the methylamino group is expected to increase the pKa and solubility.

PropertyValueSource
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [1]
XLogP3-0.1[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]

Biological Applications and Mechanisms of Action

Derivatives of the pyridin-3-yl acetic acid scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. The versatility of the scaffold allows for the optimization of activity against various targets.

Antibacterial Activity

Several studies have highlighted the potential of pyridin-3-yl derivatives as antibacterial agents. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis.

Table of Antibacterial Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 21dS. aureus (ATCC 29213)4[6]
Derivative 21dS. pneumoniae (ATCC 49619)2[6]
Derivative 21eS. aureus (ATCC 29213)4[6]
Derivative 21fB. subtilis (ATCC 6633)2[6]
Anticancer Activity and Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of pyridin-3-yl acetic acid have been explored for their potential as anticancer agents, with some compounds showing potent inhibition of kinases involved in cancer cell proliferation and survival. For example, pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, which is overexpressed in several cancers and promotes cell survival and proliferation.[7] Inhibition of PIM-1 can lead to the induction of apoptosis in cancer cells.

G cluster_pathway Pro-Apoptotic Pathway PIM1 PIM-1 Kinase pBad p-Bad (Inactive) PIM1->pBad phosphorylates Caspase_Activation Caspase Activation Bad Bad Bcl2 Bcl-2 Bad->Bcl2 sequesters pBad->Bcl2 Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition leads to Scaffold (Methylamino)(pyridin-3-yl) acetic acid derivative Scaffold->PIM1 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of PIM-1 kinase inhibition leading to apoptosis.

A study on 1,2,4-triazole-pyridine hybrid derivatives reported their in vitro anticancer activities against murine melanoma (B16F10) cells, with IC50 values in the micromolar range.[2]

Table of Anticancer Activity:

CompoundCell LineIC50 (µM)Reference
TP1B16F1059.21[2]
TP2B16F1061.11[2]
TP3B16F1052.17[2]
TP4B16F1048.29[2]
TP5B16F1055.23[2]
TP6B16F1041.12[2]
TP7B16F1045.21[2]
Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Certain (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been identified as potent and selective aldose reductase inhibitors.[8] One derivative, compound 7l, exhibited an IC50 value of 0.789 µM.[8]

Future Directions and Conclusion

The (Methylamino)(pyridin-3-yl)acetic acid scaffold represents a highly promising and versatile starting point for the development of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive core for generating diverse chemical libraries. The demonstrated biological activities against a range of targets, from bacterial enzymes to human kinases, underscore its potential in various therapeutic areas.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the scaffold to optimize potency and selectivity for specific targets.

  • Pharmacokinetic and in vivo studies: Evaluation of the drug-like properties and efficacy of promising derivatives in animal models.

  • Exploration of new therapeutic areas: Investigating the potential of this scaffold against other targets, such as viral proteases or inflammatory mediators.

References

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 925659. [Link]

  • Gothwal, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124. [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 693. [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • Johnson, T. C., & Marsden, S. P. (2017). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Organic Letters, 19(23), 6432-6435. [Link]

  • Gomha, S. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1449. [Link]

  • Chen, H., et al. (2020). (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Archiv der Pharmazie, 353(12), e2000216. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). Retrieved from [Link]

  • Tarasenko, I. I., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]

  • Jin, B., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-Oxazolidinone-5-Methyl Ester Derivatives. Molecules, 27(3), 1103. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (Methylamino)(pyridin-3-yl)acetic acid

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for (Methylamino)(pyridin-3-yl)acetic acid, a molecule of interest in pharmaceutical and chemical research. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for (Methylamino)(pyridin-3-yl)acetic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar pyridine-containing amino acid derivatives.

Introduction: The Significance of (Methylamino)(pyridin-3-yl)acetic acid

(Methylamino)(pyridin-3-yl)acetic acid belongs to the class of pyridylacetic acid derivatives, which are significant structural motifs in medicinal chemistry. Pyridine rings are prevalent in numerous pharmaceutical products, and their derivatives often serve as crucial intermediates in the synthesis of novel therapeutic agents.[1][2] The unique combination of a pyridine ring, a secondary amine, and a carboxylic acid in the target molecule suggests its potential as a versatile building block in drug discovery, potentially influencing properties such as solubility, bioavailability, and target binding.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such novel compounds.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for (Methylamino)(pyridin-3-yl)acetic acid are based on the analysis of its constituent functional groups and comparison with related structures.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-resolution NMR spectra is outlined below:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (NH and OH) with the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Pyridine-H2~8.5-8.7s1HThe proton at position 2 is adjacent to the nitrogen atom and will be the most deshielded proton on the pyridine ring.
Pyridine-H4~7.8-8.0d1HThis proton is deshielded by the ring nitrogen and will show coupling to the proton at position 5.
Pyridine-H5~7.4-7.6dd1HCoupled to both the proton at position 4 and the proton at position 6.
Pyridine-H6~8.4-8.6d1HDeshielded due to its proximity to the ring nitrogen.
Methine-CH~4.0-4.2s1HThe proton on the alpha-carbon is adjacent to the pyridine ring, the amino group, and the carboxylic acid, leading to a downfield shift.
Methyl-CH₃~2.4-2.6s3HThe methyl protons are attached to a nitrogen atom, resulting in a characteristic chemical shift in this region.
Amino-NHVariablebr s1HThe chemical shift is dependent on solvent, concentration, and temperature.
Carboxyl-OHVariablebr s1HThe chemical shift is highly variable and often not observed due to exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm) Rationale
Carboxyl-C=O~170-175The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region.
Pyridine-C2~148-152The carbon adjacent to the nitrogen is significantly deshielded.
Pyridine-C3~135-140The point of attachment for the acetic acid moiety.
Pyridine-C4~125-130A typical chemical shift for a carbon in a pyridine ring.
Pyridine-C5~123-128A typical chemical shift for a carbon in a pyridine ring.
Pyridine-C6~147-151The other carbon adjacent to the nitrogen, which is also deshielded.
Methine-CH~60-65The alpha-carbon is shifted downfield by the adjacent electronegative atoms (N and the carboxyl group).
Methyl-CH₃~30-35The methyl carbon attached to the nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300-2500BroadStretching
N-H (Secondary Amine)3350-3310MediumStretching
C-H (Aromatic)3100-3000MediumStretching
C-H (Aliphatic)2980-2850MediumStretching
C=O (Carboxylic Acid)1725-1700StrongStretching
C=N, C=C (Pyridine Ring)1600-1475Medium-StrongStretching
C-N1350-1250MediumStretching
O-H (Carboxylic Acid)1300-1200MediumBending
C-O (Carboxylic Acid)1250-1000MediumStretching

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is expected to be a prominent feature in the spectrum.[4] The presence of both N-H and C=O stretches will be key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar and potentially charged molecule. It can be run in both positive and negative ion modes.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight of the parent ion.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Predicted Base Peak (Positive ESI): m/z 167.08 [M+H]⁺

  • Predicted Base Peak (Negative ESI): m/z 165.06 [M-H]⁻

Predicted Fragmentation Pattern (Positive Ion Mode - [M+H]⁺)

The fragmentation of the protonated molecule is likely to proceed through the loss of small, stable neutral molecules.

  • Loss of H₂O (m/z 149.07): From the carboxylic acid group.

  • Loss of CO₂ (m/z 123.09): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of HCOOH (formic acid) (m/z 121.07): A characteristic loss from the protonated carboxylic acid.

  • Cleavage of the C-C bond alpha to the pyridine ring: This could lead to the formation of a pyridyl-containing fragment.

Visualizations

Chemical Structure of (Methylamino)(pyridin-3-yl)acetic acid

Caption: Chemical structure of (Methylamino)(pyridin-3-yl)acetic acid.

Hypothetical Mass Spectrometry Fragmentation Pathway

G parent [M+H]⁺ m/z = 167.08 frag1 [M+H - H₂O]⁺ m/z = 149.07 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 123.09 parent->frag2 - CO₂ frag3 [M+H - HCOOH]⁺ m/z = 121.07 parent->frag3 - HCOOH G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of (Methylamino)(pyridin-3-yl)acetic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of (Methylamino)(pyridin-3-yl)acetic acid. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related novel compounds. The provided experimental protocols offer a starting point for obtaining high-quality data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridineacetic acid. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Pyridin-3-ylamino)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 3-pyridine-acetic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • ResearchGate. (n.d.). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. Retrieved from [Link]

  • MDPI. (2024). Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. NIST WebBook. Retrieved from [Link]

  • Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High).

Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation of (Methylamino)(pyridin-3-yl)acetic acid

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability is paramount to ensuring its quality, efficacy, and safety. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability is paramount to ensuring its quality, efficacy, and safety. This guide provides an in-depth technical exploration of the stability and potential degradation pathways of (Methylamino)(pyridin-3-yl)acetic acid. In the absence of extensive direct studies on this specific molecule, this document leverages established principles of chemical degradation and data from structurally analogous compounds to provide a robust theoretical framework. Our aim is to equip you with the foundational knowledge and practical methodologies to anticipate and investigate the stability of this and similar molecules.

Physicochemical Properties and Structural Features

(Methylamino)(pyridin-3-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an acetic acid moiety that is further substituted with a methylamino group. The molecule's stability is inherently influenced by the interplay of these functional groups.

PropertyValue (Predicted)Structural Feature
Molecular FormulaC₈H₁₀N₂O₂-
Molecular Weight166.18 g/mol -
pKa (approx.)2.5-3.5 (carboxylic acid), 5.5-6.5 (pyridine nitrogen), 10-11 (methylamino)Multiple ionizable groups
SolubilityPredicted to be water-soluble, especially at physiological pHPolar functional groups

The presence of the pyridine ring, a secondary amine, and a carboxylic acid suggests multiple potential sites for degradation under various stress conditions. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the adjacent acetic acid and methylamino groups.

Predicted Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[1] Based on the structure of (Methylamino)(pyridin-3-yl)acetic acid, several degradation pathways can be postulated under different stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for molecules with susceptible functional groups. While the amide bond is a common site for hydrolysis, this molecule lacks this feature. However, other hydrolytic degradations are possible, particularly under strong acidic or basic conditions and elevated temperatures.

  • Decarboxylation: Under acidic conditions and heat, the carboxylic acid group may be susceptible to decarboxylation, leading to the formation of 3-(methylaminomethyl)pyridine.

  • N-Dealkylation: While less common under hydrolytic stress, cleavage of the N-methyl bond could potentially occur under harsh conditions.

Oxidative Degradation

Oxidative degradation is a common pathway for electron-rich moieties. The secondary amine and the pyridine ring are potential sites for oxidation.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. The methylamino group can also be oxidized.

  • Oxidative Deamination: The methylamino group could undergo oxidative deamination to yield a ketone, which may be further degraded.[2][3] This process can generate ammonia as a byproduct.[3]

  • Ring Oxidation: The pyridine ring itself can be hydroxylated at various positions, which can lead to ring-opening under more strenuous oxidative conditions.[4]

Caption: Predicted oxidative degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyridine and its derivatives are known to be susceptible to photodegradation.[4][5]

  • Phototransposition: Pyridine rings can undergo photo-ring closure and rearrangement, leading to isomeric products.[5]

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways, leading to N-oxides and hydroxylated products.

  • Radical Reactions: Photolysis can generate radical species that can initiate a cascade of degradation reactions.

Thermal Degradation

At elevated temperatures, molecules can undergo thermal decomposition. The stability of amino acids to heat varies depending on their structure.[6]

  • Decarboxylation: As mentioned under hydrolytic degradation, this is a likely thermal degradation pathway.

  • Demethylation: The methyl group on the secondary amine could be cleaved at high temperatures.

  • Charring/Polymerization: At very high temperatures, complex degradation and polymerization reactions can occur. Studies have shown that some amino acids completely degrade at temperatures around 240°C.[6]

Experimental Protocols for Stability and Degradation Analysis

A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and analyzing the resulting samples using a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies help to understand the degradation pathways and develop a stability-indicating analytical method.[1]

Step 1: Preparation of Stock Solution Prepare a stock solution of (Methylamino)(pyridin-3-yl)acetic acid in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

Step 2: Application of Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with 0.1 N HCl and 1 N HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.
Oxidation Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.
Thermal Stress Expose the solid compound to dry heat at 80°C for 48 hours.

Step 3: Sample Analysis Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability testing in the pharmaceutical industry due to its high sensitivity and resolving power.[7]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of polar and non-polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileFormic acid acts as a modifier to improve peak shape. A gradient elution will likely be required to separate the parent compound from its degradants.
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.To ensure separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at 260 nm (or Diode Array Detector for spectral analysis)The pyridine ring should have a strong UV absorbance. A DAD allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Identification of Degradation Products: LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.[7]

Workflow:

  • LC Separation: Utilize the developed HPLC method to separate the degradation products.

  • Mass Spectrometry Detection: Analyze the eluent from the HPLC using a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and its fragments.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradation product ions to obtain fragmentation patterns.

  • Structural Elucidation: Use the accurate mass, isotopic pattern, and fragmentation data to propose the structures of the degradation products.

Data Interpretation and Reporting

A comprehensive stability report should be generated, including the following:

  • Summary of Stress Conditions: A detailed description of the forced degradation experiments performed.

  • Chromatographic Data: Representative chromatograms of the unstressed and stressed samples.

  • Quantitative Results: A table summarizing the percentage of parent compound remaining and the percentage of each degradation product formed under each stress condition.

  • Mass Spectral Data: A summary of the mass spectral data used for the identification of degradation products.

  • Proposed Degradation Pathways: A schematic diagram illustrating the proposed degradation pathways of (Methylamino)(pyridin-3-yl)acetic acid.

Example Data Summary Table:

Stress Condition% Parent RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
Control100.0N/AN/A
1 N HCl, 60°C, 24h85.210.5 (DP1)2.1 (DP2)
1 N NaOH, 60°C, 24h92.55.3 (DP3)-
30% H₂O₂, RT, 24h78.915.8 (DP4)3.7 (DP5)
Photolytic90.17.2 (DP6)-
Thermal (80°C, 48h)95.83.1 (DP1)-

Conclusion

References

  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology. (n.d.). Retrieved January 22, 2026, from [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Analytical Techniques In Stability Testing | Separation Science. (2025, March 24). Retrieved January 22, 2026, from [Link]

  • 10.2: Amino Acids Degradation - Chemistry LibreTexts. (2022, April 26). Retrieved January 22, 2026, from [Link]

  • Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase - Arkivoc. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). Retrieved January 22, 2026, from [Link]

  • Oxidative deamination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. (n.d.). Retrieved January 22, 2026, from [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 22, 2026, from [Link]

Sources

Foundational

The Pyridine Nucleus: A Cornerstone of Modern Medicinal Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a quintessential scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a quintessential scaffold in the realm of medicinal chemistry. Its unique physicochemical properties, including basicity, polarity, and hydrogen bonding capability, render it a "privileged structure" frequently incorporated into a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted role of pyridine derivatives in drug discovery and design. We will delve into the strategic advantages of this moiety in modulating pharmacokinetic and pharmacodynamic profiles, examine key synthetic methodologies, and survey its extensive applications across diverse therapeutic areas, from oncology to infectious diseases. Through detailed case studies, structure-activity relationship (SAR) analyses, and practical experimental insights, this guide aims to equip researchers and drug development professionals with a thorough understanding of why the pyridine nucleus continues to be a cornerstone of modern pharmaceutical innovation.

The Pyridine Scaffold: Physicochemical Properties and Strategic Advantages in Drug Design

The pyridine ring is structurally analogous to benzene, with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution imparts a profound influence on the molecule's electronic and physical properties, which medicinal chemists strategically leverage to optimize drug candidates.

Key Physicochemical Properties:

  • Basicity and Polarity: The lone pair of electrons on the nitrogen atom confers basicity and polarity to the pyridine ring.[1] This enhances water solubility, a critical attribute for drug formulation and bioavailability, and provides a handle for forming salts.[2][3]

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets such as enzymes and receptors.[1][4]

  • Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic residues in protein active sites, contributing to binding affinity.[1]

  • Bioisosterism with Benzene: Pyridine is a well-established bioisostere of benzene.[4] Replacing a benzene ring with pyridine can introduce a hydrogen bond acceptor, alter metabolic stability, and modulate target selectivity without drastically changing the molecule's size or shape.

These properties collectively allow the incorporation of a pyridine moiety to significantly improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and overall "drug-likeness". Studies have repeatedly shown that the strategic placement of a pyridine ring can enhance metabolic stability, increase cellular permeability, and resolve issues with protein binding.[1][4][5]

Synthetic Strategies for Accessing Medically Relevant Pyridine Derivatives

The synthesis of substituted pyridines is a mature field of organic chemistry, with numerous methods available to construct this critical scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

Classical Synthesis: The Hantzsch Dihydropyridine Synthesis

One of the most fundamental methods for pyridine synthesis is the Hantzsch reaction, first reported in 1881.[2] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the aromatic pyridine ring.[2][6]

Generalized Experimental Protocol for Hantzsch Pyridine Synthesis:

  • Condensation: To a solution of the aldehyde (1.0 eq) and the β-ketoester (2.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a source of ammonia (e.g., ammonium acetate or aqueous ammonia) (1.1 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine intermediate often precipitates and can be isolated by filtration.

  • Oxidation: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform). Add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide) portion-wise at 0°C or room temperature.

  • Work-up and Purification: After the oxidation is complete (as monitored by TLC), quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final substituted pyridine.

The Hantzsch synthesis is highly versatile and widely used for producing substituted pyridines, particularly the dihydropyridine class of calcium channel blockers.[2]

Modern Approaches: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers more sophisticated and regioselective methods for functionalizing pre-formed pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools for creating complex pyridine derivatives. These methods allow for the precise installation of various substituents onto the pyridine core, which is crucial for fine-tuning the pharmacological properties of a drug candidate during lead optimization.

A recent development involves a Pd/Tl bimetal-catalyzed C3(5)-H activation and intramolecular dehydrogenative coupling of 4-(diphenylphosphinoyl)pyridine derivatives, which are known scaffolds for antitumor agents.[7] This strategy enables the efficient synthesis of pyridine-fused benzophosphole oxides.[7]

Caption: Workflow for Suzuki Cross-Coupling on a Pyridine Scaffold.

Therapeutic Applications of Pyridine Derivatives

The pyridine scaffold is a remarkably versatile pharmacophore found in drugs treating a wide spectrum of diseases.[4][5] Its derivatives are employed as anticancer, antimicrobial, anti-inflammatory, cardiovascular, and central nervous system (CNS) agents.[5]

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology.[1] They form the core of many targeted therapies, especially kinase inhibitors.

  • Imatinib (Gleevec®): A cornerstone in the treatment of chronic myelogenous leukemia (CML), imatinib is a protein-tyrosine kinase inhibitor. The pyridine ring is crucial for its binding to the ATP-binding pocket of the BCR-Abl protein.[1][4]

  • Abiraterone (Zytiga®): Used to treat prostate cancer, abiraterone is an inhibitor of CYP17A1, an enzyme involved in testosterone synthesis. The pyridine nitrogen is key to its mechanism, coordinating to the heme iron in the enzyme's active site.[1][5]

  • Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in non-small cell lung cancer, featuring a substituted pyridine core.[4][5]

The anticancer activity of pyridine derivatives extends to various mechanisms, including the inhibition of tubulin polymerization and topoisomerase.[4]

Caption: Mechanism of Pyridine-based Receptor Tyrosine Kinase Inhibitors.

Antimicrobial Agents

Pyridine derivatives have a long history in combating infectious diseases.

  • Antibacterial: Isoniazid is a frontline drug for tuberculosis, acting as a prodrug that inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall.[5] More recent FDA-approved pyridine-containing antibiotics include Delafloxacin and Ceftaroline fosamil.[5] The antimicrobial action of these compounds often involves disrupting essential microbial processes like cell wall synthesis, protein synthesis, or nucleic acid metabolism.

  • Antiviral: Delavirdine and Nevirapine are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV/AIDS.[5] They bind directly to reverse transcriptase, disrupting the enzyme's catalytic site and blocking viral replication.[5]

  • Antifungal: Ciclopirox is a broad-spectrum antifungal agent whose activity is linked to the chelation of polyvalent metal cations like Fe³⁺, which inhibits essential enzymes involved in cellular metabolism and energy production.[5]

Table 1: Selected Antimicrobial Pyridine Derivatives

CompoundClassMechanism of ActionTarget Pathogen(s)
Isoniazid AntibacterialInhibits mycolic acid synthesisMycobacterium tuberculosis
Delafloxacin AntibacterialInhibits DNA gyrase and topoisomerase IVGram-positive & Gram-negative bacteria
Delavirdine Antiviral (NNRTI)Blocks reverse transcriptase activityHuman Immunodeficiency Virus (HIV)
Ciclopirox AntifungalChelates polyvalent metal cations, inhibiting enzymesVarious fungi (e.g., Trichophyton, Candida)
Cardiovascular and CNS Drugs

The versatility of the pyridine scaffold is further demonstrated by its presence in drugs targeting the cardiovascular and central nervous systems.

  • Dihydropyridines (e.g., Nifedipine, Amlodipine): This class of drugs acts as calcium channel blockers, causing vasodilation and are widely used to treat hypertension and angina.[5]

  • Vasodilators (e.g., Milrinone, Amrinone): These drugs are phosphodiesterase 3 inhibitors used in treating heart failure.[4][5]

  • CNS Agents: Tacrine was one of the first drugs approved for Alzheimer's disease, acting as an acetylcholinesterase inhibitor.[1][5] Bromazepam is a benzodiazepine derivative containing a pyridine ring used for anxiety, which potentiates the inhibitory effects of GABA at the GABA-A receptor.[5]

Structure-Activity Relationship (SAR) and Lead Optimization

The ease of chemical modification of the pyridine ring makes it an ideal scaffold for SAR studies.[1] Medicinal chemists can systematically alter the substituents at various positions (C2, C3, C4, etc.) to probe the steric and electronic requirements for optimal biological activity.

A key strategy in lead optimization is the bioisosteric replacement of a phenyl ring with a pyridine ring. This modification can lead to significant improvements in potency and pharmacokinetic properties. For example, in the development of Cdc7 kinase inhibitors, replacing a phenyl ring with pyridine resulted in a more than 500-fold improvement in potency.[1] Similarly, the introduction of a pyridine ring into a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors led to a 160-fold improvement in metabolic stability.[1][5] These examples underscore the power of the pyridine scaffold in fine-tuning molecular properties to achieve a desired therapeutic profile.

Conclusion and Future Perspectives

The pyridine nucleus is an enduringly important scaffold in medicinal chemistry, integral to the structure of numerous essential medicines.[1][4] Its unique combination of physicochemical properties—solubility, basicity, hydrogen bonding capacity, and metabolic stability—makes it a powerful tool for drug designers.[3][4] The continued exploration of novel synthetic methodologies and a deeper understanding of its role in molecular recognition will undoubtedly lead to the development of new generations of pyridine-based therapeutics. As of 2023, 54 new drugs containing a pyridine ring have been approved by the US FDA in the preceding decade, with a significant number targeting cancer and CNS disorders.[1] This trend highlights the sustained and growing importance of this "privileged" heterocycle in addressing unmet medical needs and shaping the future of pharmaceuticals.

References

  • De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15781-15817. Available from: [Link]

  • Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. Available from: [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-20. Available from: [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. Available from: [Link]

  • Alam, M. J., Marchand, G., & Couve-Bonnaire, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]

  • Kim, J., Kim, H., & Lee, P. H. (2024). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. Available from: [Link]

  • Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Molecules, 29(3), 643. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

A Validated LC-MS/MS Method for the Quantitative Determination of (Methylamino)(pyridin-3-yl)acetic acid

An Application Guide for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated analytical method for the quantitative determination of (Methylamino)(pyridin-3-yl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of (Methylamino)(pyridin-3-yl)acetic acid. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique chosen for its high sensitivity and selectivity, which are critical for accurate quantification in both simple and complex matrices. We provide comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis. Furthermore, a complete method validation strategy, aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, is described to ensure the method is fit for its intended purpose in a regulated pharmaceutical environment.[1] This guide is designed for researchers, analytical scientists, and quality control professionals involved in drug development and manufacturing.

Introduction and Scientific Rationale

(Methylamino)(pyridin-3-yl)acetic acid is a heterocyclic compound incorporating both a pyridine ring and an amino acid moiety. Such structures are of significant interest in pharmaceutical development, potentially arising as process-related impurities, degradation products, or synthetic intermediates.[2][3] The accurate quantification of such compounds is a regulatory and safety imperative.[4] Failure to control impurities can lead to regulatory non-compliance and potential patient safety issues.[2]

The selection of an analytical method is paramount. While techniques like HPLC with UV detection can be effective, they may lack the necessary selectivity and sensitivity for trace-level quantification, especially in complex sample matrices.[5][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations. Its ability to separate compounds chromatographically and then selectively detect them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns provides unparalleled specificity and low detection limits.[7][8] This application note details a method optimized for the unique physicochemical properties of (Methylamino)(pyridin-3-yl)acetic acid, an amphoteric molecule containing both a basic nitrogen atom on the pyridine ring and a carboxylic acid group.

Recommended Methodology: Reversed-Phase HPLC-MS/MS

The core of this application note is a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality of Methodological Choices
  • Reversed-Phase Chromatography (RPC): A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target analyte from an aqueous/organic mobile phase.

  • Acidified Mobile Phase: The use of formic acid as a mobile phase modifier is a critical choice. It serves a dual purpose: 1) It controls the ionization state of the carboxylic acid group, preventing peak tailing, and 2) It promotes the protonation of the analyte in the electrospray ionization (ESI) source, which is essential for generating a strong signal in positive ion mode.[7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity. By pre-selecting the parent ion (precursor ion) and then detecting a specific fragment ion (product ion), chemical noise is virtually eliminated, allowing for accurate quantification even at very low concentrations.[9] This is a self-validating system; the simultaneous detection of a specific precursor-product ion transition at a specific retention time is a highly confident method of identification.[1]

Materials and Reagents
  • (Methylamino)(pyridin-3-yl)acetic acid reference standard (>99% purity)

  • Isotopically labeled internal standard (IS), e.g., (Methylamino)(pyridin-3-yl)acetic acid-d3

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ-cm resistivity)

  • Formic acid (LC-MS grade, >99%)

  • Ammonium acetate (LC-MS grade)

Standard and Sample Preparation

2.3.1 Preparation of Stock and Working Standard Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Internal Standard Stock (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Standards: Perform serial dilutions of the primary stock with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards. A typical range might be 1 ng/mL to 1000 ng/mL.[9]

  • Spiking: Add a constant aliquot of an IS working solution to each calibration standard and quality control (QC) sample to achieve a final concentration of approximately 50 ng/mL.

2.3.2 Preparation of Quality Control (QC) Samples Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate weighing of the reference standard to ensure an independent assessment of accuracy and precision.

Instrumentation and Conditions

The following tables outline the starting parameters for method development. These should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Recommended Condition Rationale
Column C18, 2.1 x 100 mm, 3 µm Provides good retention and resolution for the target analyte.[10]
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier for peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient 5% B to 95% B over 5 min A standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temperature 40 °C Improves peak shape and reproducibility of retention time.

| Injection Volume | 5 µL | A small volume to minimize peak distortion. |

Table 2: Mass Spectrometer Parameters

Parameter Recommended Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The pyridine nitrogen is readily protonated.[7]
Capillary Voltage +4.5 kV Optimized for stable spray and ion generation.[8]
Source Temperature 150 °C Standard operating temperature.
Desolvation Temp. 350 °C Ensures efficient solvent evaporation.
MRM Transitions Analyte: 167.1 > 121.1 Precursor [M+H]⁺: C₈H₁₀N₂O₂ (MW=166.18). Product: Proposed loss of HCOOH (46 Da).
IS: 170.1 > 124.1 Assumes a -d3 labeled standard.

| Collision Energy | ~15 eV | Must be optimized empirically to maximize product ion signal. |

Analytical Method Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[4] The following parameters must be assessed according to ICH guidelines.[1][11]

G

Specificity and Selectivity

Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Analyze blank samples (diluent), placebo (formulation without the active ingredient), and samples spiked with known related substances. There should be no interfering peaks at the retention time of the analyte and its internal standard.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a minimum of five concentrations across the desired range. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

Accuracy and Precision

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. Precision expresses the closeness of agreement between a series of measurements.

  • Protocol:

    • Accuracy: Analyze QC samples at three levels (low, medium, high) against a freshly prepared calibration curve. Express results as percent recovery.

    • Precision (Repeatability): Perform at least six replicate injections of a mid-level QC sample.

    • Precision (Intermediate): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • Accuracy: Recovery within 98.0% to 102.0%.

    • Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

LOD and LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Calculate based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1, with demonstrated accuracy and precision.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Table 3: Representative Method Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9992≥ 0.995
Range 1.0 – 1000 ng/mLAs defined
Accuracy (% Recovery) 99.1% – 101.5%98.0% – 102.0%
Precision (Repeatability RSD) 1.2%≤ 2.0%
Precision (Intermediate RSD) 1.5%≤ 2.0%
LOQ 1.0 ng/mLS/N ≥ 10, Acc/Prec met
LOD 0.3 ng/mLS/N ≥ 3

Protocol Extension: Analysis in Human Plasma

Quantification in biological fluids is essential for pharmacokinetic studies. This requires a robust sample clean-up procedure to remove proteins and other interfering substances.[12] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[9]

Plasma Sample Preparation via Solid-Phase Extraction (SPE)

SPE_Workflow Start Plasma Sample + Internal Standard Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Prepare Load 2. Load Sample Condition->Load Execute Wash1 3. Wash Cartridge (e.g., 5% Methanol) Load->Wash1 Wash2 4. Wash Cartridge (e.g., Water) Wash1->Wash2 Elute 5. Elute Analyte (e.g., 5% Formic Acid in ACN) Wash2->Elute Dry 6. Evaporate Eluate Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Step-by-Step SPE Protocol:

  • Thaw: Thaw plasma samples and QC samples at room temperature.

  • Spike: Spike 100 µL of plasma with the internal standard solution.

  • Pre-treat: Add 200 µL of 4% phosphoric acid to the plasma to precipitate proteins and adjust pH. Vortex and centrifuge.

  • Condition Cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate: Dry the eluate under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Note on Matrix Effects: When analyzing samples from biological matrices, it is crucial to evaluate matrix effects. This is typically done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.[13]

Conclusion

This application note provides a comprehensive framework for the quantification of (Methylamino)(pyridin-3-yl)acetic acid using a validated LC-MS/MS method. The protocols described are detailed, scientifically justified, and designed to produce reliable and reproducible data that meets stringent regulatory requirements. By following the step-by-step instructions for method implementation and validation, analytical laboratories can confidently establish a robust assay suitable for supporting all stages of pharmaceutical development.

References

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2)
  • Al-Saeed, F. A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Deng, C., et al. (2020). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • Zhang, J., et al. (2013). Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. PubMed Central (PMC).
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • Korolev, A. D., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central (PMC).
  • Chen, X. Y., et al. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers.
  • Reddy, B. C. G., et al. (2011). Development and validation of HPLC method for the resolution of drug intermediates.
  • Xu, Q., et al. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics.
  • Shah, M. J., et al. (2018). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed.
  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Zuccarello, P., et al. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. University of Torino (UniTo).
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Kumar, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry.
  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica Pharma & Med Device Testing.
  • Juhascik, M., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Semantic Scholar. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar.
  • El-Sayed, M. A. A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
  • Glish, G. L., et al. (n.d.). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine.
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine.
  • Simson Pharma. (n.d.). [2-(methylamino)pyridin-3-yl]methyl(methylamino)
  • Procter, D. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central (PMC).
  • D'Aniello, A., et al. (2022).

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of (Methylamino)(pyridin-3-yl)acetic acid

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (Methylamino)(pyridin-3-yl)acetic acid. This c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (Methylamino)(pyridin-3-yl)acetic acid. This compound, a key intermediate and potential impurity in pharmaceutical synthesis, requires a reliable analytical method to ensure product quality and stability. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

(Methylamino)(pyridin-3-yl)acetic acid is a heterocyclic compound incorporating a pyridine ring, a secondary amine, and a carboxylic acid moiety. Its amphoteric nature and potential for multiple ionic forms in solution present a challenge for chromatographic analysis. A well-developed HPLC method is crucial for its accurate quantification, impurity profiling, and for conducting stability studies. This document provides a detailed protocol that addresses these challenges, ensuring specificity, accuracy, and precision.

The fundamental principle of this method relies on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 stationary phase is employed, which is a common choice for the separation of a wide range of pharmaceutical compounds, including those with polar functional groups.[1] The mobile phase composition and pH are critical parameters that have been optimized to achieve good peak shape and resolution from potential impurities and degradation products.

Chromatographic Conditions: A Rationale-Driven Approach

The selection of chromatographic parameters is pivotal for the successful separation and quantification of (Methylamino)(pyridin-3-yl)acetic acid. The following conditions have been optimized to provide a robust and reliable method.

ParameterOptimized ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for a broad range of compounds, including those with moderate polarity. The 250 mm length enhances resolution from closely eluting impurities.[1][2]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA formic acid buffer system is chosen to control the pH of the mobile phase. At a pH of approximately 2.8, the carboxylic acid group of the analyte will be protonated, and the pyridine nitrogen will be protonated, leading to a consistent ionic form and improved peak shape. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.[3]
Gradient Elution 0-2 min: 5% B2-15 min: 5-80% B15-18 min: 80% B18-20 min: 80-5% B20-25 min: 5% BA gradient elution is employed to ensure the elution of the polar analyte in a reasonable time while also allowing for the separation of potential non-polar impurities. The re-equilibration step ensures the column is ready for the next injection.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
Detection UV at 265 nmThe pyridine chromophore in the analyte exhibits strong UV absorbance in this region. This wavelength provides good sensitivity for the analyte while minimizing interference from the mobile phase.[3]
Injection Volume 10 µLA standard injection volume suitable for achieving good sensitivity without overloading the column.

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of (Methylamino)(pyridin-3-yl)acetic acid reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

3.1.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

3.1.3. Sample Preparation

  • Accurately weigh a sample containing an amount of (Methylamino)(pyridin-3-yl)acetic acid expected to be within the calibration range.

  • Transfer the sample to a suitable volumetric flask.

  • Add diluent to approximately 70% of the flask volume.

  • Vortex and sonicate for 10 minutes to ensure complete extraction of the analyte.

  • Bring the flask to volume with the diluent and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of (Methylamino)(pyridin-3-yl)acetic acid.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of (Methylamino)(pyridin-3-yl)acetic acid.

Method Validation: Ensuring Trustworthiness

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

Specificity and Stability-Indicating Nature

To establish the specificity of the method, forced degradation studies should be conducted.[1][5] This involves subjecting a solution of (Methylamino)(pyridin-3-yl)acetic acid to various stress conditions to induce degradation. The goal is to demonstrate that the analyte peak is well-resolved from any degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should be compared to that of an unstressed standard. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak. A degradation of 5-20% is generally considered suitable for demonstrating the stability-indicating nature of the method.[1]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • An r² value of ≥ 0.999 is typically considered acceptable.

Accuracy

Accuracy is determined by applying the method to samples with known concentrations of the analyte and comparing the measured values to the true values.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the analyte.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

  • The mean recovery should be within 98-102%.

Precision

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on different days, with different analysts, and on different instruments.

The relative standard deviation (RSD) for the peak areas of the replicate injections should be ≤ 2%.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of these modified conditions.

  • Assess the impact of these changes on retention time, peak area, and peak shape. The method is considered robust if the results remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 5 replicate injections) ≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of (Methylamino)(pyridin-3-yl)acetic acid. The rationale-driven selection of chromatographic parameters, coupled with a comprehensive validation protocol, ensures the trustworthiness and scientific integrity of the results. This method is suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.

References

  • Jain, D., & Basniwal, P. K. (2013). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2013, 1-8. [Link]

  • Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. (2015). UTC Scholar. [Link]

  • [Development of analytical method for determination nicotine metabolites in urine]. (2009). Przeglad Lekarski, 66(10), 835-839. [Link]

  • Bansal, M., Sharma, M., Bullen, C., & Svirskis, D. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. [Link]

  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. (2014). LCGC International, 27(1), 38-39. [Link]

  • Kumar, A., Kumar, R., & Singh, B. (2010). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 937-942. [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018). International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]

  • Nicotine Exposure and Metabolites. (2023). ARUP Consult. [Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine Within Electronic Cigarette Liquids. (2018). International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]

  • Dempsey, D., Tutka, P., Jacob, P., Allen, F., & Benowitz, N. (2004). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Journal of Chromatography B, 809(2), 231-244. [Link]

  • The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. (2017). Journal of Analytical & Pharmaceutical Research, 5(4). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica, 61(5), 331-337. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2022). International Journal of Pharmaceutical Quality Assurance, 13(4), 455-460. [Link]

  • Analytical Determination of Nicotine and Related Compounds and Their Metabolites. (2011). In Nicotine and Related Alkaloids. InTech. [Link]

Sources

Method

Synthesis of (Methylamino)(pyridin-3-yl)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, field-proven protocol for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of Pyridyl-Amino Acids

(Methylamino)(pyridin-3-yl)acetic acid belongs to the class of unnatural amino acids, which are critical components in the design of novel therapeutic agents. The incorporation of the pyridyl moiety introduces unique electronic and steric properties, offering opportunities for enhanced binding to biological targets, improved pharmacokinetic profiles, and novel intellectual property. This particular scaffold, with its secondary amine and pyridine ring, presents a versatile platform for further chemical modification.

The synthesis of such molecules, however, requires careful control of reaction conditions to manage the reactivity of the pyridine nitrogen and ensure high yields and purity. The following protocol is based on a modified Strecker synthesis, a classic and reliable method for the preparation of α-amino acids.[1]

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of (Methylamino)(pyridin-3-yl)acetic acid is accomplished through a two-step process, beginning with a one-pot, three-component Strecker reaction to form the intermediate α-aminonitrile, followed by a robust hydrolysis to yield the final carboxylic acid.

Step 1: Formation of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile

This initial step involves the reaction of pyridine-3-carbaldehyde, methylamine, and a cyanide source. To enhance safety and simplify handling, this protocol utilizes trimethylsilyl cyanide (TMSCN) in place of highly toxic hydrogen cyanide gas or its salts.[2] The reaction is efficiently catalyzed by a Lewis acid, such as bismuth(III) nitrate, in an aprotic solvent like acetonitrile.[2]

The causality behind this choice lies in the catalytic cycle. The Lewis acid activates the aldehyde carbonyl group, facilitating the formation of an intermediate imine with methylamine. Subsequent nucleophilic attack by the cyanide ion on the iminium ion is also promoted by the catalyst, leading to the desired α-aminonitrile.[3]

Step 2: Hydrolysis of the α-Aminonitrile

The conversion of the nitrile functional group to a carboxylic acid is a critical step that requires careful execution to avoid side reactions. A two-stage hydrolysis is recommended for complete conversion. Initially, alkaline hydrolysis with a strong base like potassium hydroxide in an alcoholic solvent will convert the nitrile to the corresponding amide.[4] This is followed by an acid-catalyzed hydrolysis, which drives the reaction to the final carboxylic acid product.[5][6] This sequential approach ensures a high yield of the desired product.

Visualizing the Synthesis

Reaction Mechanism

G cluster_0 Step 1: α-Aminonitrile Formation (Strecker Reaction) cluster_1 Step 2: Hydrolysis Py_CHO Pyridine-3- carbaldehyde Intermediate_Imine Iminium Ion Intermediate Py_CHO->Intermediate_Imine + Methylamine - H2O MeNH2 Methylamine MeNH2->Intermediate_Imine TMSCN Trimethylsilyl cyanide Aminonitrile 2-(Methylamino)-2- (pyridin-3-yl)acetonitrile TMSCN->Aminonitrile Catalyst Bi(NO3)3 Catalyst->Intermediate_Imine Intermediate_Imine->Aminonitrile + TMSCN (Catalyst) Amide (Methylamino)(pyridin-3-yl)acetamide (Intermediate) Aminonitrile->Amide 1. KOH, EtOH/H2O (Alkaline Hydrolysis) Final_Product (Methylamino)(pyridin-3-yl)acetic acid Amide->Final_Product 2. HCl (aq), Heat (Acid Hydrolysis)

Caption: Overall synthetic route for (Methylamino)(pyridin-3-yl)acetic acid.

Experimental Workflow

G Start Start Materials: Pyridine-3-carbaldehyde, Methylamine, TMSCN, Bi(NO3)3, Acetonitrile Reaction1 One-Pot Strecker Reaction (Room Temperature) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Crude 2-(Methylamino)-2- (pyridin-3-yl)acetonitrile Workup1->Intermediate Reaction2 Two-Stage Hydrolysis: 1. KOH/EtOH 2. HCl (aq) Intermediate->Reaction2 Workup2 Neutralization & Crude Product Isolation Reaction2->Workup2 Purification Purification by Crystallization Workup2->Purification FinalProduct Pure (Methylamino)(pyridin-3-yl)acetic acid Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trimethylsilyl cyanide is toxic and should be handled with extreme care.

Materials and Reagents
ReagentPuritySupplier
Pyridine-3-carbaldehyde≥98%e.g., Sigma-Aldrich
Methylamine (40% in water)e.g., Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥98%e.g., Sigma-Aldrich
Bismuth(III) nitrate pentahydrate≥98%e.g., Sigma-Aldrich
Acetonitrile (anhydrous)≥99.8%e.g., Sigma-Aldrich
Potassium hydroxide (KOH)≥85%e.g., Sigma-Aldrich
Ethanol (absolute)≥99.5%e.g., Sigma-Aldrich
Hydrochloric acid (conc.)37%e.g., Sigma-Aldrich
Ethyl acetateHPLC gradee.g., Fisher Scientific
Sodium sulfate (anhydrous)e.g., Fisher Scientific
Part 1: Synthesis of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-3-carbaldehyde (10.7 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Add bismuth(III) nitrate pentahydrate (4.85 g, 10 mmol) to the solution and stir for 10 minutes at room temperature.

  • Slowly add methylamine (40% in water, 8.5 mL, 110 mmol) to the mixture. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Stir the mixture for 30 minutes at room temperature.

  • Carefully add trimethylsilyl cyanide (TMSCN) (12.9 g, 130 mmol) dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methylamino)-2-(pyridin-3-yl)acetonitrile as an oil. This crude product is typically used in the next step without further purification.

Part 2: Hydrolysis to (Methylamino)(pyridin-3-yl)acetic Acid
  • Dissolve the crude 2-(methylamino)-2-(pyridin-3-yl)acetonitrile in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Prepare a solution of potassium hydroxide (28 g, 500 mmol) in water (50 mL) and add it to the ethanolic solution of the nitrile.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the disappearance of the nitrile by IR spectroscopy (disappearance of the C≡N stretch around 2230 cm⁻¹).

  • After the initial hydrolysis to the amide is complete, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid (approximately 42 mL) until the pH of the solution is ~1. Caution: This is a highly exothermic reaction.

  • Heat the acidic solution to reflux (approximately 100-105 °C) and maintain for 24 hours to ensure complete hydrolysis of the amide to the carboxylic acid.

  • Cool the reaction mixture in an ice bath.

  • Adjust the pH of the solution to its isoelectric point (approximately pH 6-7) by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Results and Characterization

  • Expected Yield: 60-70% over two steps.

  • Appearance: White to off-white crystalline solid.

  • Characterization of 2-(Methylamino)-2-(pyridin-3-yl)acetonitrile (Intermediate):

    • ¹H NMR (CDCl₃): δ 8.6-8.5 (m, 2H, pyridyl), 7.8-7.7 (m, 1H, pyridyl), 7.4-7.3 (m, 1H, pyridyl), 4.6 (s, 1H, CH), 2.4 (s, 3H, N-CH₃), 2.1 (br s, 1H, NH).

    • IR (neat): ν 3310 (N-H), 2950 (C-H), 2230 (C≡N), 1600, 1480 cm⁻¹ (aromatic C=C, C=N).

  • Characterization of (Methylamino)(pyridin-3-yl)acetic Acid (Final Product):

    • ¹H NMR (D₂O): δ 8.7-8.6 (m, 2H, pyridyl), 8.1-8.0 (m, 1H, pyridyl), 7.6-7.5 (m, 1H, pyridyl), 4.5 (s, 1H, CH), 2.6 (s, 3H, N-CH₃).

    • ¹³C NMR (D₂O): δ 175 (C=O), 149, 148, 140, 135, 125 (pyridyl carbons), 65 (α-carbon), 33 (N-CH₃).

    • IR (KBr): ν 3400-2800 (broad, O-H, N-H), 1710 (C=O), 1600, 1480 cm⁻¹ (aromatic C=C, C=N).

    • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₀N₂O₂: 167.08; found: 167.1.

Troubleshooting and Key Considerations

  • Incomplete Nitrile Formation: Ensure all reagents and solvents for the Strecker reaction are anhydrous, as water can hydrolyze TMSCN and inhibit the reaction. If the reaction stalls, gentle heating (40 °C) may be beneficial.

  • Incomplete Hydrolysis: The two-stage hydrolysis is crucial. Incomplete basic hydrolysis will leave unreacted nitrile, and incomplete acidic hydrolysis will result in the amide intermediate. Monitor both steps by TLC or IR to ensure completion.

  • Purification Challenges: If the product does not readily crystallize upon pH adjustment, it may be necessary to purify the crude product by ion-exchange chromatography.[7]

  • Safety: Always handle TMSCN in a certified fume hood. Quench any residual TMSCN with a basic solution of aqueous sodium hypochlorite (bleach) before disposal.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of other valuable pyridyl-amino acid derivatives, thereby accelerating their drug discovery and development programs.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubMed. (1985). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-pyridineacetic acid hydrochloride.
  • Google Patents. (n.d.). Process for isolating and purifying amino acids.
  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876.
  • ResearchGate. (2011). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Three component Strecker reaction using aldehyde (1 mmol), amine (1 mmol) and TMSCN (1.2 mmol) in the presence of Bi(NO 3 ) 3 (10 mol %) in acetonitrile. Retrieved from [Link]

  • International Journal of Life Science and Pharma Research. (2023). Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Retrieved from [Link]

Sources

Application

using (Methylamino)(pyridin-3-yl)acetic acid in solid-phase peptide synthesis

Application Note & Protocol Topic: Strategic Incorporation of (Methylamino)(pyridin-3-yl)acetic Acid in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Incorporation of (Methylamino)(pyridin-3-yl)acetic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding Chemical Diversity in Peptides

The introduction of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and oral bioavailability.[1] (Methylamino)(pyridin-3-yl)acetic acid is a unique building block that presents both significant opportunities and distinct challenges for the peptide chemist. It combines two key structural motifs:

  • N-Methylation: The methylation of the backbone amide nitrogen imparts significant steric hindrance and can lock peptide conformation, increase resistance to enzymatic degradation, and improve cell permeability.[2]

  • Pyridyl Side Chain: The pyridine ring introduces a basic, aromatic heterocyclic moiety, useful for modulating solubility, participating in hydrogen bonding, or acting as a metal coordination site.

However, these same features render its incorporation via standard Solid-Phase Peptide Synthesis (SPPS) protocols non-trivial. This guide provides a comprehensive technical overview and a robust, field-tested protocol for the successful integration of (Methylamino)(pyridin-3-yl)acetic acid into peptide chains using Fmoc/tBu chemistry.

Reagent Profile: Fmoc-(Methylamino)(pyridin-3-yl)acetic Acid

For successful use in standard Fmoc-based SPPS, the amino acid must be appropriately protected. The N-α-amino group is protected with the base-labile Fmoc group. The pyridine side chain typically does not require a protecting group, but its basicity must be considered during synthesis and cleavage.

PropertyValueNotes
Full Chemical Name (9H-fluoren-9-yl)methyl (methyl)(pyridin-3-yl)acetate---
Molecular Formula C23H22N2O2Assuming Fmoc protection
Molecular Weight 370.44 g/mol Assuming Fmoc protection
Appearance White to off-white solidTypical for Fmoc-amino acids
Storage Store at 2-8°C, desiccatedProtect from moisture and light
Key Structural Features N-α-methyl group (secondary amine), Pyridin-3-yl side chainBoth features influence reactivity and protocol design

Core Challenges & Strategic Recommendations

Successful incorporation hinges on overcoming two primary obstacles stemming directly from the molecule's structure.

Challenge 1: Steric Hindrance at the N-α-Methyl Group

The secondary amine of an N-methylated amino acid is a significantly poorer nucleophile than a primary amine, and the bulky Fmoc group further exacerbates steric hindrance. This dramatically slows the kinetics of amide bond formation.

Strategic Recommendation: Standard coupling reagents like HBTU or DIC/HOBt are often inefficient for this task.[2] It is critical to use a more potent activating agent to generate a highly reactive ester that can overcome the high activation energy of the coupling step.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly recommended.[1][3] HATU, in the presence of a non-nucleophilic base like DIEA, forms a highly reactive OAt-ester, which is superior for coupling to sterically hindered amines.

  • Phosphonium Salts: Reagents like PyAOP or PyBOP in the presence of HOAt are also excellent choices for difficult couplings, including those involving N-methylated residues.[4]

Challenge 2: Basicity of the Pyridine Side Chain

The pyridine nitrogen (pKa ≈ 5.2) can be protonated during acidic steps (e.g., final cleavage) or interact with coupling reagents. While generally compatible with the Fmoc/tBu strategy, its presence requires careful consideration.

Strategic Recommendation:

  • Coupling: During coupling, the basicity is generally not an issue, as the reaction medium is basic (DIEA is used).

  • Cleavage: During the final TFA cleavage, the pyridine nitrogen will be protonated. This is beneficial as it increases the solubility of the cleaved peptide in the TFA cocktail. However, it's crucial to use appropriate scavengers in the cleavage cocktail to prevent side reactions with other sensitive residues in the sequence. A standard "Reagent K" cocktail is often sufficient.

Experimental Workflow & Visualization

The following diagram outlines the key steps for a single coupling cycle of Fmoc-(Methylamino)(pyridin-3-yl)acetic acid in an automated or manual SPPS workflow.

SPPS_Workflow Resin Resin-Peptide-(NH2) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Add activated AA to resin) Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, HATU, DIEA in DMF) Activation->Coupling Pre-activation Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (Acetic Anhydride/DIEA) Wash2->Capping If coupling incomplete FinalResin Resin-Peptide-AA-(Fmoc) Wash2->FinalResin Cycle Complete Capping->FinalResin

Caption: SPPS cycle for incorporating (Methylamino)(pyridin-3-yl)acetic acid.

Detailed Synthesis Protocol

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy. All operations should be performed in a dedicated peptide synthesis vessel with agitation.

Reagents & Materials
ReagentMolar Equivalence (vs. Resin Capacity)Purpose
Fmoc-protected resin (e.g., Rink Amide)1.0 eqSolid support
20% Piperidine in DMFAs neededFmoc deprotection
Fmoc-(Methylamino)(pyridin-3-yl)acetic acid4.0 eqAmino acid to be coupled
HATU3.9 eqCoupling/Activating agent
N,N-Diisopropylethylamine (DIEA)8.0 eqBase for activation & coupling
Dimethylformamide (DMF)As neededPrimary solvent
Dichloromethane (DCM)As neededWash solvent
Acetic Anhydride / DIEA in DMFAs neededCapping solution (optional)
Step 1: Resin Preparation & Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes.[3]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Amino Acid Activation & Coupling

Causality Note: This pre-activation step is critical. HATU and the amino acid form the reactive OAt-ester in the presence of DIEA before being introduced to the resin-bound amine.

  • In a separate vessel, dissolve Fmoc-(Methylamino)(pyridin-3-yl)acetic acid (4.0 eq) and HATU (3.9 eq) in DMF.

  • Add DIEA (8.0 eq) to the solution.

  • Allow the activation mixture to stand for 2-5 minutes at room temperature.[2]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1 to 4 hours. The extended coupling time is necessary due to steric hindrance.[2]

Step 3: Monitoring the Coupling Reaction

Self-Validation Note: The standard Kaiser test will give a false negative (yellow/clear) because it only reacts with primary amines.

  • After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF.

  • Perform a bromophenol blue test .[2]

    • Blue beads: Indicate the presence of unreacted free amines (incomplete coupling).

    • Yellow/Green beads: Indicate the absence of free amines (complete coupling).

  • If the test is blue, proceed to a "double coupling": drain the coupling solution, wash once with DMF, and repeat Step 2 with a freshly prepared activation solution.

Step 4: Washing & Capping (Optional)
  • Once the coupling is complete (negative bromophenol blue test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and byproducts.[2]

  • Optional Capping: If a small number of amines remain unreacted after a double coupling, it is advisable to cap them to prevent the formation of deletion sequences. This is done by treating the resin with a solution of 5% acetic anhydride and 6% DIEA in DMF for 20-30 minutes.

The resin is now ready for the next deprotection and coupling cycle.

Step 5: Final Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the final resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common and effective choice is Reagent K :

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Thioanisole: 2.5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by standard methods such as reverse-phase HPLC.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by N-Methylation.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society, 119(18), 4234-4242.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Albericio, F. (2000). Orthogonal protecting groups. Current Opinion in Chemical Biology, 4(3), 211-221.

Sources

Method

Application Note: A Guide to the N-Methylation of Amino Acids for Drug Discovery and Peptide Science

Introduction: The "Magic Methyl" Effect in Peptides In the landscape of drug development and peptide chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" Effect in Peptides

In the landscape of drug development and peptide chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among these modifications, the N-methylation of the peptide backbone stands out for its profound impact on pharmacokinetic and pharmacodynamic properties.[1][2] This seemingly minor addition of a methyl group to the amide nitrogen can significantly increase metabolic stability by sterically hindering proteolytic enzymes, improve membrane permeability and oral bioavailability by increasing lipophilicity, and modulate the binding affinity and specificity of a peptide to its target.[2][3][4][5][6] A notable example is Cyclosporine A, an immunosuppressive drug with seven N-methylated amide nitrogens, which exhibits significant oral bioavailability despite its size.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-methylation of amino acids. We will delve into the most prevalent and effective methods, explaining the underlying chemical principles and providing detailed, step-by-step protocols. Our focus is on empowering researchers with the practical knowledge to implement these techniques effectively in their laboratories.

Strategic Approaches to N-Methylation: A Comparative Overview

The N-methylation of amino acids can be broadly categorized into two main strategies: the synthesis of N-methylated amino acid building blocks for subsequent incorporation into a peptide sequence, and the direct N-methylation of an amino acid residue within a peptide, often performed on a solid support.[7] The choice of method depends on several factors, including the specific amino acid, the desired scale of the reaction, and compatibility with other functional groups in the molecule.

Here, we will explore three widely employed methods:

  • Reductive Amination (The Eschweiler-Clarke Reaction): A classic and efficient method for the N-methylation of primary and secondary amines, including amino acids, in solution.

  • Direct Alkylation with Methyl Iodide: A straightforward approach for introducing a methyl group, though it can be prone to over-methylation.

  • On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS): A powerful technique that allows for the site-specific methylation of amino acids during peptide synthesis.

The following diagram illustrates the general decision-making workflow for selecting an appropriate N-methylation strategy.

N_Methylation_Strategy start Starting Material strategy Choose N-Methylation Strategy start->strategy amino_acid Single Amino Acid reductive_amination Reductive Amination (Eschweiler-Clarke) amino_acid->reductive_amination direct_alkylation Direct Alkylation (e.g., MeI) amino_acid->direct_alkylation peptide_on_resin Peptide on Solid Support on_resin_methylation On-Resin Methylation peptide_on_resin->on_resin_methylation strategy->amino_acid Solution Phase strategy->peptide_on_resin Solid Phase building_block Fmoc-N-Me-AA-OH Building Block reductive_amination->building_block direct_alkylation->building_block spps Incorporate into SPPS on_resin_methylation->spps building_block->spps

Caption: Decision workflow for selecting an N-methylation strategy.

Protocol 1: Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for the permethylation of primary and secondary amines using an excess of formic acid and formaldehyde.[8][9] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[10]

Causality Behind Experimental Choices:

  • Formaldehyde: Serves as the source of the methyl group. An excess is used to drive the reaction to completion.

  • Formic Acid: Acts as the reducing agent, transferring a hydride to the intermediate iminium ion. It also serves as the reaction solvent and catalyst.

  • Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete methylation of the amine.

Detailed Experimental Protocol:

Materials:

  • Amino acid (or peptide with a free N-terminal amine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium hydroxide (NaOH) for basification

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amino acid (1 equivalent) in formic acid (e.g., 5-10 mL per gram of amino acid).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (3-5 equivalents).

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated HCl to the mixture to decompose the excess formic acid and formaldehyde.

    • Remove the volatiles under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with a solution of NaOH.

    • Extract the N-methylated amino acid with a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-methylated amino acid can be further purified by recrystallization or column chromatography.

Protocol 2: On-Resin N-Methylation for Solid-Phase Peptide Synthesis

For the site-specific N-methylation of amino acids within a peptide sequence, on-resin methods are invaluable. A widely used and robust procedure is the three-step Fukuyama-Mitsunobu-based method, which involves sulfonylation of the amine, methylation of the resulting sulfonamide, and subsequent desulfonylation.[3][11] This approach is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).

Causality Behind Experimental Choices:

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl): This reagent is used to protect and activate the N-terminal amine. The resulting sulfonamide is acidic enough to be deprotonated by a mild base.

  • Methylating Agent (e.g., Dimethyl sulfate or Methyl iodide): These are common electrophiles for the methylation step.

  • Base (e.g., DBU or MTBD): A non-nucleophilic base is used to deprotonate the sulfonamide without causing undesired side reactions.

  • Thiol (e.g., 2-Mercaptoethanol): Used in the final step to cleave the o-NBS protecting group, regenerating the methylated amine.

The following diagram illustrates the workflow for on-resin N-methylation.

On_Resin_N_Methylation start Peptide on Resin (Free N-terminus) sulfonylation 1. Sulfonylation (o-NBS-Cl, base) start->sulfonylation methylation 2. Methylation (Methylating agent, base) sulfonylation->methylation desulfonylation 3. Desulfonylation (Thiol, base) methylation->desulfonylation end N-Methylated Peptide on Resin desulfonylation->end

Caption: Workflow for on-resin N-methylation of peptides.

Detailed Experimental Protocol:

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Methyl p-toluenesulfonate (MeOTs) or Dimethyl sulfate (DMS)

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Sulfonylation:

    • Wash the resin with DMF.

    • Prepare a solution of o-NBS-Cl (5-10 equivalents) and collidine (5-10 equivalents) in DMF.

    • Add the solution to the resin and shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Methylation:

    • Wash the resin with DMF.

    • Prepare a solution of MeOTs or DMS (5-10 equivalents) and MTBD or DBU (3-5 equivalents) in DMF.

    • Add the solution to the resin and shake at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Desulfonylation:

    • Wash the resin with DMF.

    • Prepare a solution of 2-mercaptoethanol (10-20 equivalents) and DBU (5-10 equivalents) in DMF.

    • Add the solution to the resin and shake at room temperature for 30-60 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Confirmation: The completion of each step can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).

Comparative Data and Considerations

The choice of N-methylation method should be guided by the specific requirements of the synthesis. The following table provides a comparative summary of the methods discussed.

FeatureReductive Amination (Eschweiler-Clarke)On-Resin N-Methylation (Fukuyama-based)
Substrate Free amino acids, peptides in solutionPeptides on solid support
Selectivity Permethylation of primary aminesSite-specific monomethylation
Reagents Formaldehyde, formic acido-NBS-Cl, methylating agent, base, thiol
Reaction Conditions Elevated temperature (80-100 °C)Room temperature
Advantages High yield, avoids quaternization, cost-effectiveHigh selectivity, compatible with SPPS, mild conditions
Disadvantages Harsh conditions, not suitable for sensitive substratesMulti-step procedure, requires careful monitoring

Troubleshooting and Expert Insights

  • Incomplete reaction: In reductive amination, ensure a sufficient excess of formaldehyde and formic acid and adequate reaction time. For on-resin methods, incomplete reactions can often be addressed by repeating the problematic step.

  • Side reactions: Over-methylation is a concern with direct alkylation methods but is avoided in the Eschweiler-Clarke and Fukuyama-based procedures. Racemization can be a concern, especially with prolonged exposure to basic conditions. It is advisable to verify the stereochemical integrity of the product.

  • Difficult couplings: Coupling an amino acid to an N-methylated residue can be sterically hindered. Using specialized coupling reagents (e.g., HATU, HCTU) and extended coupling times can improve yields.[11]

Conclusion

The N-methylation of amino acids is a powerful tool in the arsenal of medicinal chemists and peptide scientists. By understanding the principles and practicalities of the various experimental procedures, researchers can effectively leverage this modification to enhance the therapeutic properties of their compounds. The choice of method, whether it be the classic Eschweiler-Clarke reaction for building block synthesis or the elegant on-resin techniques for site-specific modification, will depend on the specific goals of the research program. With careful execution and an understanding of the underlying chemistry, the "magic methyl" effect can be harnessed to drive the discovery of novel and improved peptide-based therapeutics.

References

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • N-Methylation of amino acids - Google P
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH.
  • N -methylation in amino acids and peptides: Scope and limitations - ResearchG
  • Site-specific α-N-terminal methylation on peptides through chemical and enzym
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed.
  • Synthesis of N-Alkyl Amino Acids - Monash.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - ResearchG
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing).
  • Alpha-N-methylation of amino acids - Google P
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Public
  • On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchG
  • Amine synthesis by reductive amination (reductive alkyl
  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide - Canadian Science Publishing.
  • Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc - ResearchG
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH.
  • Technical Support Center: Optimizing N-Methyl
  • Review of Modern Eschweiler–Clarke Methyl
  • N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore.
  • Amino Acid Deriv
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry.
  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing).
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube.
  • Eschweiler-Clarke Reaction - YouTube.
  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid - ResearchG
  • Eschweiler-Clarke reaction.

Sources

Application

Application Notes & Protocols: (Methylamino)(pyridin-3-yl)acetic acid in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery. Abstract: Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2] This document provides a detailed technical guide on the application of a specific, high-value fragment, (Methylamino)(pyridin-3-yl)acetic acid, within an FBDD workflow. We will elucidate the strategic rationale for its inclusion in a fragment library and provide field-proven, step-by-step protocols for its screening, validation, and elaboration into a potent lead compound. The methodologies described herein are designed to be self-validating systems, integrating orthogonal biophysical techniques and structure-based design to ensure robust and reproducible outcomes.

Introduction: The Rationale for (Methylamino)(pyridin-3-yl)acetic acid as a Privileged Fragment

Fragment-based drug discovery (FBDD) operates on the principle that small, low-complexity molecules (fragments) can probe a target's binding sites with greater efficiency than large, complex molecules used in traditional high-throughput screening (HTS).[3][4] These fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, ≤3 hydrogen bond donors/acceptors), may bind with weak affinity but do so with high ligand efficiency, making them ideal starting points for chemical optimization.[2]

(Methylamino)(pyridin-3-yl)acetic acid is an exemplary fragment due to its unique combination of structural features and physicochemical properties:

  • Pyridine Ring: The pyridine moiety is a highly prevalent heterocycle in FDA-approved drugs.[5] Its electron-deficient aromatic system can engage in crucial π-π stacking interactions, while the nitrogen atom acts as a potent hydrogen bond acceptor, frequently interacting with the hinge region of kinases.[6]

  • Carboxylic Acid: This group is a versatile interaction hub, capable of acting as both a hydrogen bond donor and acceptor. Its ability to form strong, charge-assisted hydrogen bonds (salt bridges) with basic residues like arginine or lysine, or to coordinate with metal ions (e.g., Zn²⁺ in metalloproteinases), makes it a powerful anchor for binding.[5]

  • Methylamino Group: The secondary amine provides a hydrogen bond donor and a defined vector for synthetic elaboration. Modification of this position is a common and effective strategy in hit-to-lead optimization.[7]

  • Optimal Physicochemical Properties: With a molecular weight of approximately 166.18 g/mol , this fragment comfortably fits within the "Rule of Three," ensuring higher solubility and a greater likelihood of forming high-quality, efficient interactions with a target protein.

These features make (Methylamino)(pyridin-3-yl)acetic acid a versatile and powerful probe for a wide range of biological targets, including kinases, proteases, and epigenetic targets.

The FBDD Workflow: From Fragment Screening to Lead Generation

The journey from a fragment hit to a lead candidate is a structured, multi-stage process. The following sections provide detailed protocols for navigating this workflow using (Methylamino)(pyridin-3-yl)acetic acid as our candidate fragment.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. target fragment) B Primary Screen (e.g., SPR) A->B Identify Binders C Hit Confirmation (Orthogonal Method, e.g., NMR) B->C Validate Hits D Affinity & Kinetic Characterization (SPR) C->D Quantify E Structural Biology (X-ray Crystallography) D->E Visualize F Structure-Guided Design (Fragment Growing) E->F Design G Synthesis of Analogs F->G Make H Potency & ADME Testing G->H Test H->F Iterate I Lead Compound H->I Select

Caption: High-level overview of the Fragment-Based Drug Discovery (FBDD) workflow.

Protocol: Fragment Stock Preparation and Quality Control

Causality: The integrity of any screening campaign is predicated on the quality of the compounds being tested. High purity and accurate concentration are essential to avoid false positives and ensure data reproducibility.

Methodology:

  • Procurement & Initial Assessment: Obtain (Methylamino)(pyridin-3-yl)acetic acid from a reputable supplier. Assess purity (typically >95%) via vendor-supplied Certificate of Analysis.

  • Solubility Testing: Determine the maximum solubility in 100% dimethyl sulfoxide (DMSO). A typical target is 100-200 mM.

  • Stock Solution Preparation: Prepare a 100 mM primary stock solution in 100% DMSO. Aliquot into small volumes in sealed vials and store at -20°C to minimize freeze-thaw cycles.

  • Quality Control (QC):

    • LC-MS Analysis: Dilute a sample of the stock solution and analyze via Liquid Chromatography-Mass Spectrometry to confirm identity (correct mass) and purity.

    • ¹H-NMR: Acquire a proton NMR spectrum to confirm the chemical structure and identify any potential impurities.

Protocol: Primary Hit Identification via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events characteristic of fragments.[8] It provides real-time kinetic data, which is invaluable for prioritizing hits.

Methodology:

  • Target Immobilization: Covalently immobilize the purified target protein (e.g., a protein kinase) onto a CM5 sensor chip surface via amine coupling to a target density that will yield a theoretical Rmax of ~50-100 RU for the fragment.

  • System Priming: Equilibrate the SPR system (e.g., a Biacore T200) with a suitable running buffer (e.g., HBS-EP+ buffer containing 1-2% DMSO) until a stable baseline is achieved.

  • Fragment Preparation: Prepare a 200 µM solution of (Methylamino)(pyridin-3-yl)acetic acid in the running buffer from the DMSO stock. This single high concentration is used for the primary screen.

  • Screening Injection: Inject the fragment solution over the immobilized target surface and a reference flow cell for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. A binding response significantly above the baseline noise (typically >10 RU) indicates a potential "hit."

Protocol: Hit Validation and Kinetic Characterization

Causality: Hits from a primary screen must be validated to eliminate artifacts and false positives. An orthogonal biophysical method provides confidence in the binding event, while detailed kinetic analysis confirms a specific, saturable interaction.[9]

Validation_Cascade A Primary SPR Hit (Binding at 200 µM) B Dose-Response SPR (Determine KD) A->B Confirm Specificity C Orthogonal Validation (e.g., STD-NMR) A->C Confirm in Solution D X-ray Crystallography B->D Obtain Structural Data C->D E Validated, Characterized Hit D->E Proceed to Elaboration

Caption: A typical cascade for validating and characterizing fragment hits.

Methodology 1: Dose-Response and Kinetic Analysis (SPR)

  • Serial Dilution: Prepare a series of concentrations of the fragment in running buffer, typically ranging from ~10 µM to 1 mM.

  • Multi-Cycle Kinetics: Inject each concentration over the immobilized target surface, from lowest to highest, with a regeneration step between cycles if necessary.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).

Methodology 2: Orthogonal Validation with Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a sample containing the target protein (~10-20 µM) and the fragment (~1 mM) in a deuterated buffer (e.g., PBS in D₂O).

  • NMR Acquisition: Acquire two ¹H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" reference spectrum.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum, confirming a direct binding interaction.

Data Presentation: Quantifying the Interaction

A key metric for evaluating fragments is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. It is calculated as: LE = (1.37 * pKD) / HAC, where pKD is -log(Kᴅ) and HAC is the heavy (non-hydrogen) atom count.

Table 1: Hypothetical Biophysical Data for (Methylamino)(pyridin-3-yl)acetic acid

Parameter Value Method Interpretation
Molecular Weight 166.18 Da - Conforms to "Rule of Three"
Heavy Atom Count (HAC) 12 - Low complexity, high potential for optimization
Kᴅ (Affinity) 450 µM SPR Typical weak affinity for a fragment hit
Ligand Efficiency (LE) 0.38 Calculated Excellent LE (>0.3 is considered very good)

| Binding Confirmation | Yes | STD-NMR | Orthogonal validation confirms true binding |

Hit-to-Lead: Structure-Guided Fragment Elaboration

Causality: Once a fragment hit is validated, the goal is to increase its potency into the nanomolar range. Structure-based drug design, informed by X-ray crystallography, is the most powerful strategy to achieve this efficiently.[10][11] It allows chemists to visualize the binding mode and identify promising vectors for chemical modification.

Application Note: A "Fragment Growing" Strategy

Assuming a co-crystal structure of our target protein with (Methylamino)(pyridin-3-yl)acetic acid is obtained, we can devise a rational optimization plan.

Hypothetical Binding Mode Analysis:

  • The pyridin-3-yl nitrogen forms a critical hydrogen bond with a backbone amide in the kinase hinge region. Directive: This interaction must be preserved.

  • The carboxylic acid forms a salt bridge with a conserved lysine residue in the active site. Directive: This anchor point is also critical to maintain.

  • The methylamino group is solvent-exposed and points towards a shallow, hydrophobic pocket adjacent to the binding site. Directive: This is the primary vector for "growing" the fragment to gain additional affinity.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Optimized Lead A (Methylamino)(pyridin-3-yl)acetic acid KD = 450 µM LE = 0.38 B Design Hypothesis Add hydrophobic group to methylamino vector to engage adjacent pocket. A->B Analyze Co-crystal Structure C Lead Compound KD = 80 nM LE = 0.35 B->C Synthesize Analog

Caption: Illustrative workflow for a structure-guided "fragment growing" strategy.

Synthetic Elaboration Protocol (Conceptual)

Objective: Synthesize a small library of analogs based on the structural hypothesis to improve potency.

  • Reaction Scheme: Utilize the secondary amine as a nucleophile for SN2 reactions or as a coupling partner in amide bond formation.

  • Analog 1 (Alkylation): React (Methylamino)(pyridin-3-yl)acetic acid ethyl ester with benzyl bromide to install a phenyl group, targeting the identified hydrophobic pocket. Follow with ester hydrolysis.

  • Analog 2 (Acylation): Acylate the secondary amine with benzoyl chloride, followed by ester hydrolysis.

  • Purification and Characterization: Purify all new compounds via chromatography and confirm their structure and purity by LC-MS and NMR.

  • Biological Testing: Determine the Kᴅ and LE for each new analog using the established SPR assay to evaluate the success of the optimization strategy. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead chemistry.[12][13]

Conclusion

(Methylamino)(pyridin-3-yl)acetic acid serves as an outstanding starting point for fragment-based drug discovery campaigns. Its privileged structural motifs provide high-quality interactions with a variety of protein targets, and its simple structure offers multiple, synthetically tractable vectors for rapid optimization. By employing a rigorous, multi-faceted workflow that integrates sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can efficiently leverage this fragment to develop potent and selective lead compounds. This document provides the foundational protocols and strategic insights necessary to successfully implement this fragment in drug discovery programs.

References

  • Al-Jubair, Z. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-(Pyridin-3-ylamino)acetic acid. Available from: [Link]

  • Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences. Available from: [Link]

  • Kumar, A., & Voet, A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available from: [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Available from: [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Trends in Biotechnology. Available from: [Link]

  • Aakeröy, C. B., et al. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Available from: [Link]

  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. Available from: [Link]

  • Gutzler, R., & S. S. (2009). Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. ResearchGate. Available from: [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Available from: [Link]

  • Molbase. (n.d.). (3-pyridinylamino)acetic acid. Available from: [Link]

  • Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available from: [Link]

  • Taipei Medical University. (n.d.). Fragment-Based Discovery of First-In-Class Small-Molecule Kinase Inhibitors for Targeted Cancer Therapies. Available from: [Link]

  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications. Available from: [Link]

  • de Holvey, C., et al. (2025). Fragment-based drug discovery: A graphical review. Pharmacological Research. Available from: [Link]

  • Al-Jubair, Z. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]

  • Lundquist, A. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Available from: [Link]

  • Gomez, A. R., et al. (n.d.). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available from: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available from: [Link]

  • Erlanson, D. A., et al. (2025). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Smith, A. M., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Smith, C. R., et al. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Available from: [Link]

  • Zhang, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Archiv der Pharmazie. Available from: [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving (Methylamino)(pyridin-3-yl)acetic acid

A Tiered Approach to Characterizing the Biological Activity of a Novel Pyridine-Containing Compound Abstract: The discovery and characterization of novel chemical entities are foundational to modern drug development. (Me...

Author: BenchChem Technical Support Team. Date: February 2026

A Tiered Approach to Characterizing the Biological Activity of a Novel Pyridine-Containing Compound

Abstract: The discovery and characterization of novel chemical entities are foundational to modern drug development. (Methylamino)(pyridin-3-yl)acetic acid is a small molecule featuring a pyridine ring, a structural motif present in numerous biologically active compounds. Given the limited pre-existing data on its specific biological targets, a systematic, multi-tiered screening approach is essential to elucidate its pharmacological profile. This guide presents a comprehensive framework for researchers, beginning with essential cytotoxicity assessments to establish a viable concentration range for subsequent, more specific functional assays. We then detail robust protocols for evaluating potential antibacterial properties, modulation of G-protein coupled receptors (GPCRs) via second messenger analysis, and effects on ion channel activity through membrane potential dynamics. This structured workflow is designed to efficiently identify and validate the primary cellular effects of (Methylamino)(pyridin-3-yl)acetic acid, providing a solid foundation for further mechanistic studies and drug development efforts.

Introduction: The Rationale for a Phased Investigative Workflow

When encountering a novel compound such as (Methylamino)(pyridin-3-yl)acetic acid, a premature focus on a single, assumed target can be inefficient and misleading. The pyridine moiety might suggest an interaction with nicotinic acetylcholine receptors (nAChRs), yet it is also a common scaffold in a wide array of pharmaceuticals with diverse targets.[1] Therefore, a more effective strategy is a screening cascade that logically narrows the field of potential biological activities.

Our proposed workflow begins by defining the compound's therapeutic window through cytotoxicity testing. This crucial first step prevents misleading results in later functional assays that could arise from overt cellular toxicity rather than specific target modulation.[2][3] Subsequently, we explore broad, high-impact functional areas: antibacterial activity, given that related structures have shown such properties, and modulation of two of the largest classes of drug targets—GPCRs and ion channels.[4][5] This approach ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad Functional Screening cluster_2 Phase 3: Target Deconvolution & Validation A Compound Synthesis & Solubility Testing B Protocol 1: Cell Viability/Cytotoxicity Assay (XTT) A->B Establish concentration range C Protocol 2: Antibacterial Screening B->C Use non-toxic concentrations D Protocol 3: GPCR Activity (cAMP Assay) B->D Use non-toxic concentrations E Protocol 4: Ion Channel Modulation (Membrane Potential Assay) B->E Use non-toxic concentrations F Hit Confirmation & Dose-Response Analysis C->F Identify 'Hits' D->F Identify 'Hits' E->F Identify 'Hits' G Mechanism of Action Studies (e.g., Receptor Binding, Electrophysiology) F->G Validate & Characterize

Caption: A logical workflow for characterizing a novel compound.

Foundational Assessment: Cell Viability and Cytotoxicity

Before any functional assay, it is imperative to determine the concentration range at which (Methylamino)(pyridin-3-yl)acetic acid exhibits cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than non-specific toxicity. The XTT assay is a robust colorimetric method for this purpose, measuring the metabolic activity of viable cells.[6]

Protocol 1: XTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt XTT to an orange-colored formazan product, the amount of which is proportional to the number of viable cells.[6]

Materials:

  • (Methylamino)(pyridin-3-yl)acetic acid, stock solution in an appropriate solvent (e.g., DMSO or sterile PBS)

  • Mammalian cell line (e.g., HEK293, CHO-K1, or a cell line relevant to a potential therapeutic area)

  • Complete cell culture medium

  • XTT Cell Proliferation Kit (containing XTT reagent and electron-coupling solution)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (Methylamino)(pyridin-3-yl)acetic acid in complete culture medium. A typical starting range would be from 100 µM down to 1 nM.

    • Include "vehicle control" wells (medium with the same concentration of solvent used for the compound stock) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • XTT Labeling and Measurement:

    • Thaw the XTT reagent and electron-coupling solution. Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT reagent to coupling solution).[7]

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line.

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of >650 nm should be used.[8]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Compound ConcentrationAbsorbance (450nm)% Viability (Relative to Control)
Vehicle Control1.25100%
0.1 nM1.2499.2%
1 nM1.26100.8%
10 nM1.2297.6%
100 nM1.1995.2%
1 µM1.1088.0%
10 µM0.6552.0%
100 µM0.1512.0%

From this data, subsequent functional assays should use concentrations well below the determined IC₅₀ (e.g., ≤1 µM).

Primary Functional Screening

With a non-toxic concentration range established, the compound can be advanced to assays designed to identify its primary biological function.

Antibacterial Activity

The pyridine scaffold is present in various antibacterial agents. A simple broth microdilution assay can effectively determine if (Methylamino)(pyridin-3-yl)acetic acid has antibacterial properties by measuring the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for Antibacterial Activity

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • (Methylamino)(pyridin-3-yl)acetic acid, stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

  • Resazurin dye solution (optional, for viability readout)

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the test compound and control antibiotic in MHB directly in a 96-well plate.

  • Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a growth control (bacteria in MHB only) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm. Alternatively, a viability dye like resazurin can be added, where a color change from blue to pink indicates metabolic activity (growth).[9]

G-Protein Coupled Receptor (GPCR) Activity

GPCRs are a vast family of receptors that respond to a wide variety of stimuli and regulate countless physiological processes.[10] A common and effective way to screen for GPCR activity is to measure the downstream accumulation or inhibition of the second messenger cyclic AMP (cAMP). This allows for the simultaneous assessment of compounds acting on Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP_s cAMP ↑ AC_s->cAMP_s Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP ↓ AC_i->cAMP_i

Caption: Simplified Gs and Gi signaling pathways leading to cAMP modulation.

Protocol 3: Cell-Based cAMP Assay for GPCR Activation

This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), where intracellular cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[11]

Materials:

  • HEK293 or CHO-K1 cells (known to express a variety of endogenous GPCRs)

  • cAMP assay kit (e.g., HTRF or luminescence-based)

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gi activity)

  • Isoproterenol (a beta-adrenergic agonist, used as a positive control for Gs activity)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Low-volume 384-well white plates

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor to prevent cAMP degradation.[12]

  • Agonist Mode (Gs Screening):

    • Dispense cells into the 384-well plate.

    • Add serial dilutions of (Methylamino)(pyridin-3-yl)acetic acid. Include wells with Isoproterenol as a positive control and vehicle as a negative control.

    • Incubate at room temperature for the time recommended by the assay manufacturer (typically 30-60 minutes).

  • Antagonist Mode (Gi Screening):

    • Dispense cells into the 384-well plate.

    • Add serial dilutions of (Methylamino)(pyridin-3-yl)acetic acid.

    • Add a fixed concentration of Forskolin (typically the EC₈₀) to all wells to stimulate cAMP production.

    • Incubate at room temperature for the recommended time. A decrease in the Forskolin-stimulated signal indicates Gi activation by the test compound.

  • Lysis and Detection:

    • Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate antibody) according to the kit protocol.[11] This step typically includes a cell lysis agent.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible HTRF-enabled plate reader.

Data Analysis: Calculate the signal ratio and convert it to cAMP concentration using a standard curve. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Ion Channel Modulation

The structural similarity of the pyridine ring to parts of acetylcholine makes testing for activity at nicotinic acetylcholine receptors (nAChRs) a logical step. nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to depolarization of the cell membrane.[4][13] A fluorescent membrane potential assay is a high-throughput method to detect this change.[14]

Protocol 4: Fluorescent Membrane Potential Assay for Ion Channel Activity

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells, which endogenously express α3, α5, α7, and β2, β4 subunits, or a transfected cell line)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Nicotine or Acetylcholine (positive control agonist)

  • Mecamylamine (non-selective nAChR antagonist)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed cells into black-walled plates and grow to confluence (typically 24-48 hours).

  • Dye Loading:

    • Prepare the membrane potential dye solution in assay buffer according to the manufacturer's protocol.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 60 minutes at 37°C.

  • Assay Execution:

    • Place the cell plate and a plate containing the compound dilutions into the fluorescence plate reader.

    • Agonist Mode: The instrument will record a baseline fluorescence for several seconds, then automatically add (Methylamino)(pyridin-3-yl)acetic acid at various concentrations and continue reading the fluorescence signal kinetically for 1-2 minutes. An increase in fluorescence indicates membrane depolarization and agonistic activity.

    • Antagonist Mode: Pre-incubate the dye-loaded cells with (Methylamino)(pyridin-3-yl)acetic acid for 10-15 minutes. The instrument will then add a fixed concentration (EC₈₀) of a known agonist (e.g., nicotine). Inhibition of the nicotine-induced fluorescence increase indicates antagonistic activity.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is plotted against time.

    • The peak fluorescence response is plotted against compound concentration to generate dose-response curves and determine EC₅₀ or IC₅₀ values.

Assay ModeTest CompoundPeak Fluorescence (RFU)Activity
AgonistVehicle Control500Baseline
AgonistNicotine (10 µM)15,000Strong Agonist
Agonist(Methylamino)(pyridin-3-yl)acetic acid (1 µM)8,000Partial Agonist
AntagonistNicotine (10 µM) + Vehicle14,800No Inhibition
AntagonistNicotine (10 µM) + Mecamylamine (1 µM)650Full Antagonist
AntagonistNicotine (10 µM) + Test Compound (1 µM)7,500Partial Antagonist

Data Interpretation and Next Steps

The results from this tiered screening approach will provide a comprehensive initial profile of (Methylamino)(pyridin-3-yl)acetic acid.

  • If cytotoxic: The compound may have potential as an anti-cancer agent, and further investigation into its apoptotic or necrotic mechanism would be warranted.

  • If antibacterial: The MIC values will guide further studies, such as time-kill kinetics and resistance profiling.[15]

  • If it modulates cAMP: A "hit" in the cAMP assay suggests activity at a GPCR. The next steps would involve using receptor-specific cell lines or binding assays to deconvolute the specific GPCR subtype(s) involved.

  • If it modulates membrane potential: This result points towards activity at an ion channel. Follow-up studies using electrophysiology (e.g., patch-clamp) would be required to confirm direct channel modulation and characterize the biophysical properties of the interaction.

This structured, evidence-based workflow ensures that research efforts are focused and efficient, maximizing the potential for discovering the therapeutic value of novel chemical entities.

References

  • Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. National Center for Biotechnology Information.[Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.[Link]

  • A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. PubMed.[Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information.[Link]

  • A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. ASM Journals.[Link]

  • Cell Viability Assays. National Center for Biotechnology Information.[Link]

  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI.[Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.[Link]

  • Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. National Center for Biotechnology Information.[Link]

  • The functional architecture of the acetylcholine nicotinic receptor explored by affinity labelling and site-directed mutagenesis. Cambridge Core.[Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Publications.[Link]

  • Accelerating GPCR Drug Discovery and Development. DiscoverX.[Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI.[Link]

  • Antimicrobial Assays. Linnaeus Bioscience.[Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.[Link]

Sources

Application

Application Note & Protocols: A Framework for the In Vitro Evaluation of Novel (Methylamino)(pyridin-3-yl)acetic Acid Derivatives

Abstract This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of a novel chemical series, (Methylamino)(pyridin-3-yl)acetic acid derivatives. Based on structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of a novel chemical series, (Methylamino)(pyridin-3-yl)acetic acid derivatives. Based on structural analysis, these compounds possess features suggestive of interaction with nicotinic acetylcholine receptors (nAChRs), key mediators of synaptic transmission in the nervous system.[1] This guide outlines a logical, tiered screening cascade designed to first assess primary target engagement at nAChRs and subsequently evaluate critical, early-stage safety and liability parameters. The protocols provided are robust, validated methodologies intended for drug development professionals and researchers to generate decision-driving data for hit-to-lead campaigns.

Introduction & Scientific Rationale

The (Methylamino)(pyridin-3-yl)acetic acid scaffold contains two key pharmacophoric elements:

  • Pyridin-3-yl motif: This structure is bioisosteric to the pyridine ring of nicotine, the canonical agonist for nAChRs. This suggests a high probability of interaction with the orthosteric binding site of these receptors.

  • Methylamino-acetic acid side chain: This component introduces a chiral center and a carboxylic acid group, providing opportunities for specific hydrogen bonding and ionic interactions within a receptor binding pocket, potentially driving potency and selectivity.

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide array of physiological processes.[1] Their dysfunction is implicated in numerous pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a valuable target for therapeutic intervention.[2]

Given this rationale, the primary hypothesis is that these novel derivatives are modulators of nAChR activity. The following application note details a screening cascade to test this hypothesis, beginning with a high-throughput binding assay to confirm target interaction, followed by a cell-based functional assay to determine the pharmacological effect (agonist vs. antagonist). To ensure the integrity of these findings and build a comprehensive preliminary profile, protocols for assessing general cytotoxicity and off-target cardiac liability (hERG channel inhibition) are also included.

The In Vitro Screening Cascade: A Tiered Approach

A logical progression of assays is crucial for efficient and cost-effective decision-making. We propose a three-tiered approach that moves from broad, high-throughput screening to more complex, lower-throughput functional and safety assessments.

Screening_Cascade cluster_0 Tier 1: Primary Target Engagement cluster_2 Tier 3: Early Safety & Liability T1_Bind Protocol 3.1 Radioligand Binding Assay (IC50 Determination) T2_Func Protocol 3.2 Calcium Flux Functional Assay (EC50/IC50 Determination) T1_Bind->T2_Func Active Compounds (IC50 < 10 µM) T2_Cyto Protocol 3.3 MTT Cytotoxicity Assay (CC50 Determination) T1_Bind->T2_Cyto All Compounds T3_hERG Protocol 3.4 hERG Channel Inhibition Assay (IC50 Determination) T2_Func->T3_hERG Potent Functional Hits

Caption: Tiered workflow for characterizing novel derivatives.

Detailed Application Protocols

Protocol: nAChR Radioligand Displacement Assay

Objective: To determine if the test compounds bind to a specific nAChR subtype (e.g., α4β2) and to quantify their binding affinity (IC₅₀). This assay relies on the principle of competition between the unlabeled test compound and a known radiolabeled ligand.

Causality Behind Choices:

  • Cell Line: HEK293 cells stably expressing the human α4β2 nAChR subtype are chosen for their robust and reproducible receptor expression.

  • Radioligand: [³H]-Epibatidine is a high-affinity, non-selective nAChR agonist. Its use allows for the sensitive detection of compounds that bind to the primary agonist binding site.[3]

  • Non-Specific Binding: Nicotine is used at a high concentration to define non-specific binding, as it will occupy virtually all available nAChRs, ensuring that any remaining radioligand signal is due to binding to non-receptor components.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-α4β2 cells to ~90% confluency. Harvest cells, lyse via hypotonic shock in Tris-HCl buffer, and homogenize. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet twice with fresh buffer and finally resuspend in assay buffer. Determine total protein concentration using a BCA or Bradford assay.

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM), and the radioligand ([³H]-Epibatidine at a final concentration equal to its Kd, e.g., ~50 pM).

  • Controls:

    • Total Binding: Wells containing only assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Wells containing assay buffer, radioligand, cell membranes, and a high concentration of a competing ligand (e.g., 300 µM Nicotine).

    • Vehicle Control: Wells containing assay buffer, radioligand, cell membranes, and the same concentration of DMSO as the test compound wells.

  • Incubation: Add the prepared cell membranes (e.g., 20-40 µg protein/well) to all wells to initiate the binding reaction. Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot Percent Inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Calcium Flux Functional Assay

Objective: To determine if compounds that bind to nAChRs act as agonists (channel openers) or antagonists (channel blockers). nAChRs are ion channels, and their activation leads to an influx of cations, including Ca²⁺, which can be measured with a calcium-sensitive fluorescent dye.[4][5]

Causality Behind Choices:

  • Assay Principle: This is a fluorescence-based assay that detects intracellular calcium mobilization.[4] The use of a fluorescent indicator like Fluo-8® or Cal-520® provides a high signal-to-noise ratio suitable for high-throughput screening.[4]

  • FLIPR Instrument: A Fluorescence Imaging Plate Reader (FLIPR) or similar instrument is essential as it allows for the simultaneous addition of compound and kinetic reading of the fluorescence signal on a sub-second timescale, which is critical for capturing the rapid ion flux.

  • Agonist vs. Antagonist Mode: The assay can be run in two modes to distinguish pharmacology. In agonist mode, the test compound is added directly. In antagonist mode, the cells are pre-incubated with the test compound before the addition of a known agonist.

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells (a human neuroblastoma line endogenously expressing nAChRs) or the HEK-α4β2 stable cell line into black-walled, clear-bottom 96- or 384-well assay plates. Culture overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor like probenecid. Probenecid is critical for preventing the cells from actively pumping the dye out, thereby ensuring a stable baseline signal.[4] Incubate at 37°C for 1 hour in the dark.

  • Compound Plate Preparation: Prepare a separate plate containing the test compounds at 2x the final desired concentration. For antagonist mode, also prepare a plate with a known nAChR agonist (e.g., nicotine) at its EC₈₀ concentration.

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds the test compounds to the cell plate.

      • Continue to read the fluorescence intensity kinetically for 2-3 minutes.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with the test compounds for 15-30 minutes.

      • Place the plate in the FLIPR. Establish a baseline.

      • The instrument adds the EC₈₀ concentration of the agonist (e.g., nicotine).

      • Read the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The response is measured as the Relative Fluorescence Units (RFU), typically the maximum signal minus the baseline signal.

    • Agonist Mode: Plot RFU against log[compound] and fit to a four-parameter logistic equation to determine EC₅₀ and Emax (maximum effect).

    • Antagonist Mode: Calculate the percent inhibition of the agonist response. Plot this against log[compound] to determine the IC₅₀.

Protocol: General Cytotoxicity Assessment (MTT Assay)

Objective: To assess the general cytotoxicity of the compounds and ensure that any activity observed in the functional assay is not a false positive caused by cell death. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[6][7]

Causality Behind Choices:

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan is directly proportional to the number of viable cells.

  • Limitations: It's important to recognize that the MTT assay measures metabolic activity, not cell number directly. Compounds that interfere with cellular metabolism can produce artifacts.[9] Despite this, it remains a robust, cost-effective first-pass cytotoxicity screen.

Step-by-Step Methodology:

  • Cell Plating: Seed the same cell line used in the functional assay (e.g., SH-SY5Y or HEK-α4β2) into a 96-well clear plate at a predetermined optimal density. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a period that matches the functional assay (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance of the wells on a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate Percent Viability: 100 * (Abs_compound / Abs_vehicle)

    • Plot Percent Viability against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the CC₅₀ (50% cytotoxic concentration).

Protocol: hERG Channel Inhibition Assay (Fluorescence Polarization)

Objective: To evaluate the potential for the compounds to cause cardiotoxicity by inhibiting the hERG potassium channel.[10] hERG inhibition is a major reason for drug candidate failure and is a critical early safety screen.[11]

Causality Behind Choices:

  • Assay Format: A fluorescence polarization (FP) binding assay is a high-throughput, non-radioactive, and cost-effective alternative to electrophysiology for primary screening.[12] It provides data that correlates well with patch-clamp studies.[12]

  • Principle: The assay measures the displacement of a high-affinity fluorescent hERG channel ligand ("tracer") from hERG channel membranes by a competing test compound. When the small tracer is bound to the large membrane fragment, it tumbles slowly, and its emitted light is highly polarized. When displaced by a test compound, the free tracer tumbles rapidly, and the emitted light is depolarized.

Step-by-Step Methodology:

  • Assay Plate Preparation: In a black, low-volume 384-well plate, add assay buffer and the test compounds in serial dilution.

  • Reagent Preparation: Use a commercially available kit (e.g., ThermoFisher Predictor® hERG Assay) which contains hERG-expressing cell membranes and a red-shifted fluorescent tracer. Prepare the membrane/tracer mix according to the manufacturer's protocol.

  • Controls:

    • Maximum Polarization: Wells with tracer and membranes but no compound (vehicle control).

    • Minimum Polarization: Wells with tracer only (no membranes).

    • Positive Control: A known hERG inhibitor (e.g., Astemizole or E-4031) run as a full dose-response curve.

  • Incubation: Add the membrane/tracer mixture to all wells. Incubate at room temperature for 1-4 hours, protected from light.

  • Detection: Read the plate on a microplate reader capable of measuring fluorescence polarization. The reader excites the sample with polarized light and measures the emitted light in both the parallel (P) and perpendicular (S) planes relative to the excitation plane.

  • Data Analysis:

    • The instrument calculates the millipolarization (mP) value for each well.

    • Calculate Percent Inhibition based on the mP values relative to the maximum and minimum controls.

    • Plot Percent Inhibition against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀.

Data Summary and Interpretation

To effectively compare and select compounds for advancement, the generated data should be compiled into a clear, structured table.

Compound IDnAChR Binding IC₅₀ (µM)Functional Agonist EC₅₀ (µM)Functional Antagonist IC₅₀ (µM)Max Effect (% of Control)Cytotoxicity CC₅₀ (µM)hERG IC₅₀ (µM)Selectivity Index (CC₅₀ / IC₅₀)
Cmpd-001 1.2> 302.55%> 10045> 18
Cmpd-002 0.080.15> 3095%25> 50167
Cmpd-003 5.6> 30> 30N/A8.19.21.6

Interpreting the Results:

  • Cmpd-001: A selective antagonist. It binds to the receptor, shows antagonist activity in the functional assay, and has a good safety window (>18-fold) between its functional potency and both cytotoxicity and hERG inhibition. This is a promising lead candidate.

  • Cmpd-002: A potent agonist. It binds with high affinity and activates the channel. It has an excellent selectivity index against cytotoxicity and no hERG liability at the concentrations tested. This is also a promising lead candidate.

  • Cmpd-003: A weak binder with poor selectivity. Its binding affinity is close to its cytotoxicity and hERG inhibition values, indicating a high risk of off-target effects and a narrow therapeutic window. This compound should be deprioritized.

A successful lead candidate should demonstrate potent on-target activity, a clear mechanism of action (agonist or antagonist), and a selectivity index of at least >10-fold against cytotoxicity and any critical off-target liabilities like hERG.

References

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]

  • Hamza, E. K., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkat USA. Available at: [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Available at: [Link]

  • ION Biosciences. (n.d.). ION Essentials Ratiometric Calcium | Ca²⁺ Flux Assay. Available at: [Link]

  • Han, W., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. Available at: [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Ghattas, A. A. G., et al. (2017). SYNTHESIS, IN VITRO ANTIBACTERIAL AND IN VIVO ANTI-INFLAMMATORY ACTIVITY OF SOME NEW PYRIDINES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Available at: [Link]

  • Singh, U. P., et al. (2011). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Acta Chimica Slovenica. Available at: [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. Available at: [Link]

  • Gulsevin, A. (2020). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(Pyridin-3-ylamino)acetic acid. Available at: [Link]

  • The Neuropharmacology Channel. (2014). Introduction to Nicotinic Acetylcholine Receptors Part 1. Available at: [Link]

  • Chen, Y., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of Clinical and Translational Hepatology. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Three-Component Synthesis of Substituted Pyridylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview and experimental protocols for a robust three-component synthesis of substituted pyridylacetic acid derivatives. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and experimental protocols for a robust three-component synthesis of substituted pyridylacetic acid derivatives. This methodology offers a streamlined and efficient alternative to traditional multi-step synthetic routes, enabling rapid access to a diverse range of these valuable compounds.

Introduction: The Significance of Pyridylacetic Acid Derivatives and the Power of Multicomponent Reactions

Pyridylacetic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and drug candidates.[1][2][3][4] Their prevalence stems from the pyridine ring's ability to engage in various biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] Traditional synthetic approaches to these compounds often involve multi-step sequences, such as palladium-catalyzed cross-coupling reactions of halopyridines.[1][2][3] While effective, these methods can be time-consuming and may require harsh reaction conditions.

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step.[6][7][8] This approach offers significant advantages, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[6][9]

This application note details a convenient and versatile three-component synthesis of substituted pyridylacetic acid derivatives. The reaction leverages the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles, in a cascade sequence with activated pyridine-N-oxides and a variety of nucleophiles.[1][2][3][10]

Reaction Mechanism: A Dual-Reactivity Cascade

The success of this three-component synthesis hinges on a carefully orchestrated sequence of reactions, as proposed by Johnson and Marsden.[1] The process begins with the activation of a pyridine-N-oxide with an electrophilic activating agent, such as tosyl chloride. This activation enhances the electrophilicity of the pyridine ring, priming it for nucleophilic attack.

A substituted Meldrum's acid derivative then acts as a carbon nucleophile, attacking the activated pyridine ring, typically at the 2- or 4-position, depending on the substitution pattern of the pyridine-N-oxide.[1] This step forms a key intermediate.

The final stage of the reaction involves the introduction of a third component, a nucleophile, which attacks one of the carbonyl groups of the Meldrum's acid moiety in the intermediate. This triggers a ring-opening and subsequent decarboxylation cascade, ultimately yielding the desired substituted pyridylacetic acid derivative.[1][10]

Reaction_Mechanism Pyridine_N_Oxide Pyridine-N-Oxide Activated_Pyridine Activated Pyridine Intermediate Pyridine_N_Oxide->Activated_Pyridine Activation Activating_Agent Activating Agent (e.g., TsCl) Activating_Agent->Activated_Pyridine Intermediate Pyridyl-Meldrum's Acid Adduct Activated_Pyridine->Intermediate Nucleophilic Attack Meldrums_Acid Meldrum's Acid Derivative Meldrums_Acid->Intermediate Product Substituted Pyridylacetic Acid Derivative Intermediate->Product Nucleophilic Attack, Ring Opening Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Product Decarboxylation Decarboxylation Product->Decarboxylation Experimental_Workflow cluster_0 Step 1: Activation and Nucleophilic Substitution cluster_1 Step 2: Ring Opening and Decarboxylation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Characterization Reactants Combine Pyridine-N-Oxide, Meldrum's Acid Derivative, Activating Agent, and Base Stir Stir at Room Temperature Reactants->Stir Solvent_Swap Remove Solvent Stir->Solvent_Swap Add_Nucleophile Add Nucleophile and Base Solvent_Swap->Add_Nucleophile Reaction React under Appropriate Conditions (e.g., Heat, Microwave) Add_Nucleophile->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purify by Chromatography Workup->Purification Analysis Characterize by NMR, Mass Spectrometry, etc. Purification->Analysis

Sources

Application

Application Notes and Protocols: (Methylamino)(pyridin-3-yl)acetic Acid as a Pharmaceutical Intermediate

Introduction: Unveiling a Versatile Pyridyl-Amino Acid Scaffold In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone heterocyclic motif, present in a significant portion of approved pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridyl-Amino Acid Scaffold

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone heterocyclic motif, present in a significant portion of approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it an invaluable component in medicinal chemistry.[1][2] When coupled with an amino acid framework, the resulting structure offers a rich platform for combinatorial library synthesis and the development of novel therapeutic agents. This guide focuses on a promising, yet underexplored, pharmaceutical intermediate: (Methylamino)(pyridin-3-yl)acetic acid .

This molecule uniquely combines the features of a pyridine ring, a secondary amine, and a carboxylic acid. The N-methylation of the amino acid moiety can significantly enhance metabolic stability and membrane permeability, addressing common challenges in peptide and small molecule drug development.[3] While direct literature on this specific intermediate is sparse, this document aims to provide a comprehensive overview of its potential applications by extrapolating from established synthetic methodologies for related compounds and highlighting its promise as a versatile building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Likely a white to off-white solid[4]
Solubility Expected to be soluble in polar organic solvents and aqueous solutions, particularly at adjusted pH.
Key Functional Groups Pyridine ring, secondary amine, carboxylic acid.
Reactivity Centers The carboxylic acid allows for amide bond formation, the secondary amine for further alkylation or acylation, and the pyridine nitrogen for potential quaternization or coordination.
Analytical Characterization

For researchers synthesizing or utilizing this intermediate, a robust analytical workflow is crucial for quality control. The following techniques would be essential for structure confirmation and purity assessment, based on the analysis of the parent compound, amino(pyridin-3-yl)acetic acid.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyridine ring protons, the methine proton adjacent to the nitrogen and carbonyl groups, the N-methyl protons, and the acidic proton of the carboxylic acid (which may exchange with solvent).

    • ¹³C NMR would provide signals for all eight carbon atoms, including the carbonyl carbon and the distinct carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be suitable to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) would be effective for purity assessment. Chiral HPLC would be necessary if an enantiomerically pure form is synthesized.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the carboxylic acid, N-H stretching of the secondary amine, and C=N/C=C stretching of the pyridine ring would be expected.

Proposed Synthetic Pathways

The synthesis of (Methylamino)(pyridin-3-yl)acetic acid can be approached through several strategic routes. Below are two plausible, detailed protocols based on established organic chemistry principles.

Protocol 1: N-Methylation of Amino(pyridin-3-yl)acetic acid

This is a direct approach assuming the availability of the precursor, amino(pyridin-3-yl)acetic acid. The N-methylation of amino acids is a well-established transformation.[3]

G A Amino(pyridin-3-yl)acetic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B 1. Esterification C N-Methylation (e.g., with Methyl Iodide and a mild base) B->C 2. N-Methylation D Deprotection of Carboxylic Acid (Hydrolysis) C->D 3. Hydrolysis E (Methylamino)(pyridin-3-yl)acetic acid D->E Final Product

Figure 1: Synthetic workflow for N-methylation.

Step-by-Step Protocol:

  • Ester Protection:

    • Suspend amino(pyridin-3-yl)acetic acid (1 eq.) in methanol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • N-Methylation:

    • Dissolve the methyl amino(pyridin-3-yl)acetate hydrochloride (1 eq.) in a suitable solvent like DMF or acetonitrile.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq.).

    • Add methyl iodide (1.1 eq.) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis (Deprotection):

    • Once the N-methylation is complete, add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5 eq.) to the reaction mixture.

    • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

    • Acidify the reaction mixture to a pH of ~6-7 with dilute HCl.

    • The product may precipitate or can be extracted with a suitable organic solvent after saturation of the aqueous layer with NaCl.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (Methylamino)(pyridin-3-yl)acetic acid.

Protocol 2: Multi-component Reaction Approach

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step.[6] A plausible MCR for this synthesis would involve 3-aminopyridine, glyoxylic acid, and a methylating agent.

G A 3-Aminopyridine D One-Pot Reaction (e.g., Mannich-type reaction) A->D B Glyoxylic Acid B->D C Methylamine (or a precursor) C->D E (Methylamino)(pyridin-3-yl)acetic acid D->E Product Formation G A (Methylamino)(pyridin-3-yl)acetic acid B Amide Formation (R1-NH2) A->B Carboxylic Acid C N-Acylation/Alkylation (R2-X) A->C Secondary Amine D Pyridine Ring Functionalization (R3) A->D Pyridine Ring E Diverse Molecular Library B->E C->E D->E

Figure 3: Derivatization points for library synthesis.

Example Workflow for Library Synthesis:

  • Amide Formation: The carboxylic acid can be coupled with a diverse library of primary and secondary amines to introduce a wide range of R1 groups.

  • N-Functionalization: The secondary amine can be acylated with various acid chlorides or sulfonyl chlorides, or further alkylated to introduce R2 groups.

  • Pyridine Ring Modification: While more complex, the pyridine ring can undergo electrophilic substitution (at positions less deactivated by the electron-withdrawing groups) or be functionalized via its nitrogen atom (e.g., N-oxide formation followed by substitution) to introduce R3 groups. [7]

Synthesis of Bioactive Heterocycles

The molecule can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of bicyclic structures with potential biological activity.

Conclusion and Future Outlook

(Methylamino)(pyridin-3-yl)acetic acid represents a promising yet underutilized building block in pharmaceutical chemistry. Its unique combination of a pyridine ring, a secondary N-methylated amino acid moiety, and a carboxylic acid functional group provides a versatile platform for the synthesis of novel peptides, peptidomimetics, and small molecule libraries. The synthetic protocols outlined in this guide, based on established and robust chemical transformations, offer a clear path for researchers to access this intermediate. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of scaffolds like (Methylamino)(pyridin-3-yl)acetic acid will undoubtedly play a crucial role in the future of drug discovery.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Retrieved January 22, 2026, from [Link]

  • Addition of the amine and glyoxylic acid, followed by imidazopyridine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pyridine derivatives and their preparation (n-tertiary aminoalkyl-n-acyl). (1964). Google Patents.
  • Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. (n.d.). Molecules. Retrieved January 22, 2026, from [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride. (2008). Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). Google Patents.
  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Process For The Preparation Of Amino Substituted Alkyl Pyridines. (2023). Quick Company. Retrieved January 22, 2026, from [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). Molecules. Retrieved January 22, 2026, from [Link]

  • Method for N-alkylation of 2-pyridone. (2010). Google Patents.
  • Synthesis of N-methyl glycine. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

  • Preparation method of 3-aminopyridine. (2020). Google Patents.
  • Preparation method of 3-pyridineacetic acid hydrochloride. (2013). Google Patents.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved January 22, 2026, from [Link]

  • Synthesis method of glycine derivatives. (2015). Google Patents.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. Retrieved January 22, 2026, from [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). European Patent Office. Retrieved January 22, 2026, from [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of Chemical Research. Retrieved January 22, 2026, from [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2010). Molecules. Retrieved January 22, 2026, from [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2024). Organic Letters. Retrieved January 22, 2026, from [Link]

  • (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 22, 2026, from [Link]

  • ACS Catalysis Ahead of Print. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 6-amino-purin-8-one compounds. (2016). Google Patents.
  • 3-Aminopyridine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Methylamino)(pyridin-3-yl)acetic acid

Welcome to our dedicated technical support center for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and field-proven insights to provide you with a trustworthy and authoritative resource.

Introduction to Synthetic Strategies

(Methylamino)(pyridin-3-yl)acetic acid is a valuable building block in medicinal chemistry. The two most common and effective methods for its synthesis are the Strecker synthesis and reductive amination . Both pathways begin with the commercially available precursor, 3-pyridinecarboxaldehyde.

The choice between these methods often depends on available reagents, safety considerations (particularly concerning cyanide in the Strecker synthesis), and the desired scale of the reaction. This guide will provide troubleshooting advice for both synthetic routes.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the general workflows for the Strecker synthesis and reductive amination pathways for preparing (Methylamino)(pyridin-3-yl)acetic acid.

Synthetic_Pathways cluster_strecker Strecker Synthesis cluster_reductive Reductive Amination s_aldehyde 3-Pyridine- carboxaldehyde s_aminonitrile (Methylamino)(pyridin-3-yl) acetonitrile s_aldehyde->s_aminonitrile Imine Formation & Cyanide Addition s_methylamine Methylamine (CH3NH2) s_methylamine->s_aminonitrile s_cyanide Cyanide Source (e.g., KCN) s_cyanide->s_aminonitrile s_hydrolysis Acid Hydrolysis (e.g., HCl) s_aminonitrile->s_hydrolysis s_product (Methylamino)(pyridin-3-yl) acetic acid s_hydrolysis->s_product r_aldehyde 3-Pyridine- carboxaldehyde r_imine N-methyl-1-(pyridin-3-yl) methanimine (Imine Intermediate) r_aldehyde->r_imine Imine Formation r_methylamine Methylamine (CH3NH2) r_methylamine->r_imine r_product (Methylamino)(pyridin-3-yl) acetic acid r_imine->r_product Reduction r_reducing_agent Reducing Agent (e.g., NaBH3CN) r_reducing_agent->r_product

Caption: Comparative workflows of Strecker synthesis and reductive amination.

Troubleshooting Guide: A Deep Dive into Common Issues

This section addresses specific problems you might encounter during the synthesis of (Methylamino)(pyridin-3-yl)acetic acid, providing detailed explanations and actionable solutions.

Scenario 1: Low Yield of the Final Product

Question: My overall yield of (Methylamino)(pyridin-3-yl)acetic acid is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for both the Strecker synthesis and reductive amination.

For Strecker Synthesis:

  • Incomplete Imine Formation: The initial reaction between 3-pyridinecarboxaldehyde and methylamine to form the imine is a critical equilibrium-driven step.[1]

    • Causality: Water is a byproduct of imine formation. If not effectively removed or if the reaction is performed in a wet solvent, the equilibrium will favor the starting materials.

    • Solution:

      • Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to azeotropically remove water.

      • Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

      • Ensure you are using anhydrous solvents.

  • Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step.[2]

    • Causality: The nucleophilicity of the cyanide source and the electrophilicity of the imine carbon are crucial. The reaction is also sensitive to pH.

    • Solution:

      • Use a soluble cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN). To avoid the use of highly toxic HCN gas, these salts are often used in buffered aqueous media.[3]

      • The reaction is often promoted by mild acidic conditions which favor imine formation without protonating the cyanide ion excessively.[4] A buffer system can be beneficial.

  • Incomplete Hydrolysis of the Aminonitrile: The final step is the hydrolysis of the nitrile to a carboxylic acid.[5]

    • Causality: This step typically requires harsh conditions (strong acid and heat), and incomplete reaction is a common cause of low yield.

    • Solution:

      • Increase the reaction time and/or temperature of the acid hydrolysis.

      • Use a more concentrated acid, such as 6M or 12M hydrochloric acid.

      • Monitor the reaction by TLC or LC-MS to ensure complete conversion of the nitrile.

For Reductive Amination:

  • Inefficient Imine Formation: Similar to the Strecker synthesis, the formation of the imine intermediate is crucial.

    • Causality: As an equilibrium process, the presence of water will hinder the reaction.

    • Solution:

      • Employ anhydrous solvents and consider the use of a dehydrating agent.

      • A mildly acidic catalyst, such as acetic acid, can be added to promote imine formation.[6]

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for high yield.[7]

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), can also reduce the starting aldehyde, leading to the formation of (pyridin-3-yl)methanol as a byproduct.[7] More selective reducing agents are often preferred. Over-alkylation, leading to the tertiary amine, can also be a problem.[8]

    • Solution:

      • Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are particularly effective at reducing the protonated imine (iminium ion) in preference to the aldehyde.[6][7]

      • Control the stoichiometry of the reagents carefully to minimize side reactions. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes improve yields by minimizing aldehyde reduction.[9]

  • pH Control: The pH of the reaction medium is critical for both imine formation and the activity of the reducing agent.[7]

    • Causality: Imine formation is favored under slightly acidic conditions. However, if the pH is too low, the methylamine will be fully protonated and no longer nucleophilic. For hydride reagents, a very low pH can lead to their decomposition.

    • Solution:

      • Maintain the reaction pH in the range of 6-7. This can be achieved using a buffer or by the careful addition of an acid like acetic acid.[6]

Scenario 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on a TLC plate and the NMR spectrum is complex. What are the common impurities and how can I avoid them?

Answer: The nature of the impurities will depend on the synthetic route. Here are some common culprits and strategies for their mitigation.

Common Impurities and Their Origins:

ImpurityLikely OriginMitigation Strategy
3-Pyridinecarboxaldehyde (Unreacted) Incomplete reaction in either pathway.- Increase reaction time and/or temperature. - Ensure proper stoichiometry of reagents.
(Pyridin-3-yl)methanol Reduction of the starting aldehyde (primarily in reductive amination).- Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[6][7] - Perform a stepwise reaction: form the imine first, then add the reducing agent.[9]
(Methylamino)(pyridin-3-yl)acetamide Incomplete hydrolysis of the aminonitrile (Strecker synthesis).- Prolong the hydrolysis step with heating. - Use a higher concentration of strong acid.
Tertiary Amine (Over-alkylation product) Further reaction of the product with the starting aldehyde and reducing agent (reductive amination).- Use a controlled amount of the aldehyde (e.g., 1.0 equivalent). - A stepwise approach can also minimize this side reaction.[9]
Cyanohydrin of 3-pyridinecarboxaldehyde Direct addition of cyanide to the aldehyde (Strecker synthesis).- This is often in equilibrium with the starting materials. Ensuring efficient imine formation will shift the equilibrium away from the cyanohydrin.

Purification Strategies:

  • Acid-Base Extraction: (Methylamino)(pyridin-3-yl)acetic acid is an amino acid and is therefore amphoteric. This property can be exploited for purification.

    • Dissolve the crude product in a dilute acid (e.g., 1M HCl).

    • Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the pure product.

    • Filter and wash the solid with cold water and then a non-polar organic solvent like ether.

  • Ion-Exchange Chromatography: This is a very effective method for purifying amino acids.[10]

    • Use a cation-exchange resin. Load the crude product at a low pH, wash away neutral and anionic impurities, and then elute the desired amino acid with a basic solution (e.g., dilute ammonia).

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) can be effective.

Frequently Asked Questions (FAQs)

Q1: Is it better to use the Strecker synthesis or reductive amination?

A1: The "better" method depends on your specific laboratory context.

  • Strecker Synthesis:

    • Advantages: Can provide good yields and is a well-established method for amino acid synthesis.[1]

    • Disadvantages: Involves the use of highly toxic cyanide reagents, which requires stringent safety precautions.[5] The final hydrolysis step can be harsh.

  • Reductive Amination:

    • Advantages: Avoids the use of cyanide, making it a safer alternative. The reaction conditions are generally milder.[8]

    • Disadvantages: Can be prone to over-alkylation and the formation of the corresponding alcohol as a byproduct if the wrong reducing agent is used.[6][9]

Q2: What is the best source of methylamine to use?

A2: Methylamine can be used as a solution in water, ethanol, or THF, or as the hydrochloride salt (methylamine HCl). If using the hydrochloride salt, a base (like triethylamine or potassium carbonate) must be added to liberate the free amine. Using a solution of methylamine is often more convenient for small to medium-scale reactions.

Q3: How can I monitor the progress of my reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting aldehyde and the appearance of the product (or intermediate). A suitable mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the basic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can provide information about the masses of the components in your reaction mixture, helping to identify intermediates and byproducts.

Q4: My final product is a salt (e.g., hydrochloride). How do I obtain the free amino acid?

A4: To obtain the zwitterionic free amino acid from its salt, you can dissolve the salt in a minimal amount of water and carefully adjust the pH to its isoelectric point using a base (e.g., sodium hydroxide or ammonia solution). The free amino acid will precipitate out of the solution and can be collected by filtration.

Experimental Protocols (General Procedures)

The following are generalized protocols that should be adapted and optimized for your specific experimental setup.

Protocol 1: Strecker Synthesis of (Methylamino)(pyridin-3-yl)acetic acid

Strecker_Protocol start Start step1 Step 1: Imine Formation & Cyanide Addition - Dissolve 3-pyridinecarboxaldehyde and methylamine hydrochloride in water/methanol. - Add potassium cyanide (KCN) portion-wise at 0-5 °C. start->step1 step2 Step 2: Reaction - Stir at room temperature for 12-24 hours. - Monitor by TLC for consumption of the aldehyde. step1->step2 step3 Step 3: Work-up - Extract with an organic solvent (e.g., ethyl acetate). - Dry the organic layer and concentrate to obtain the crude aminonitrile. step2->step3 step4 Step 4: Hydrolysis - Add concentrated HCl to the crude aminonitrile. - Heat to reflux for 6-12 hours. step3->step4 step5 Step 5: Isolation - Cool the reaction mixture and concentrate under reduced pressure. - Adjust pH to the isoelectric point to precipitate the product. step4->step5 end End Product step5->end

Caption: Step-by-step workflow for the Strecker synthesis.

Protocol 2: Reductive Amination for (Methylamino)(pyridin-3-yl)acetic acid Synthesis

Reductive_Amination_Protocol start Start step1 Step 1: Imine Formation - Dissolve 3-pyridinecarboxaldehyde and methylamine in methanol. - Add a catalytic amount of acetic acid. start->step1 step2 Step 2: Reaction Mixture - Stir at room temperature for 1-2 hours to allow for imine formation. step1->step2 step3 Step 3: Reduction - Cool the mixture to 0 °C. - Add sodium cyanoborohydride (NaBH3CN) portion-wise. step2->step3 step4 Step 4: Reaction - Allow to warm to room temperature and stir for 12-24 hours. - Monitor by TLC. step3->step4 step5 Step 5: Work-up & Isolation - Quench the reaction with dilute acid. - Purify using acid-base extraction or ion-exchange chromatography. step4->step5 end End Product step5->end

Caption: Step-by-step workflow for the reductive amination synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. (n.d.).
  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(23), 15937–15951. [Link]

  • Aurelio, L., Brown, D., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids. Chemical reviews, 104(12), 5823–5846. [Link]

  • Japan Chemical Innovation Institute. (n.d.). Separation and Refining of Amino acids. [Link]

Sources

Optimization

Technical Support Center: Purification of (Methylamino)(pyridin-3-yl)acetic acid

Welcome to the technical support guide for the purification of (Methylamino)(pyridin-3-yl)acetic acid. This document provides practical, in-depth answers to common challenges encountered during the isolation and purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (Methylamino)(pyridin-3-yl)acetic acid. This document provides practical, in-depth answers to common challenges encountered during the isolation and purification of this compound. As a zwitterionic molecule containing both a basic pyridine ring and an acidic carboxylic acid group, its purification requires a nuanced approach. This guide is structured to help you troubleshoot and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude product is a sticky oil and refuses to crystallize. How can I induce crystallization?

Answer:

This is a common issue, often arising from the presence of residual solvents, impurities acting as crystallization inhibitors, or the inherent properties of the compound itself. The goal is to find a solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.

Causality & Strategy:

(Methylamino)(pyridin-3-yl)acetic acid's zwitterionic nature makes it highly polar. It will likely be most soluble in polar protic solvents (like ethanol, methanol, or water) and less soluble in non-polar aprotic solvents (like hexanes, toluene, or diethyl ether). The key is to leverage this differential solubility.

Troubleshooting Protocol: Solvent Screening for Recrystallization

  • Small-Scale Screening: In separate small test tubes, attempt to dissolve ~20-30 mg of your crude material in ~0.5 mL of various solvents at room temperature. Observe solubility.

  • Heating: If insoluble at room temperature, gently heat the solvent to its boiling point. If the compound dissolves, it's a potential candidate for single-solvent recrystallization.

  • Cooling: Allow the heated, clear solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Anti-Solvent Method: If the compound is highly soluble in a particular solvent (e.g., methanol) even when cold, this can be your "solvent." The "anti-solvent" will be a non-polar solvent in which the compound is insoluble (e.g., diethyl ether or hexanes). Dissolve the crude product in a minimal amount of the "solvent" and slowly add the "anti-solvent" dropwise until persistent cloudiness appears. Then, warm the mixture slightly until it becomes clear again and allow it to cool slowly.

Recommended Solvent Systems to Screen:

Solvent SystemTypeRationale
Isopropanol (IPA) / WaterSingle or Co-solventBalances polarity. The compound may dissolve in hot aqueous IPA and precipitate upon cooling.
Ethanol / Diethyl EtherSolvent / Anti-solventDissolve in minimal hot ethanol, add ether as the anti-solvent.
Methanol / TolueneSolvent / Anti-solventToluene can also help to azeotropically remove water.
AcetonitrileSingle SolventA polar aprotic solvent that is often effective for polar compounds.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_troubleshoot Troubleshooting start Crude Oily Product dissolve Dissolve in Minimum Hot Solvent start->dissolve  Select solvent via screening cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool precipitate Precipitate Formation cool->precipitate oiling_out Oiling Out? cool->oiling_out filter Vacuum Filtration precipitate->filter wash Wash Crystals with Cold, Non-polar Solvent filter->wash dry Dry Under High Vacuum wash->dry end_node Pure Crystalline Product dry->end_node oiling_out->filter No reheat Re-heat, add more solvent, and cool slower oiling_out->reheat Yes

Question 2: My compound streaks badly on a silica gel TLC plate and column. How can I achieve good chromatographic separation?

Answer:

Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. (Methylamino)(pyridin-3-yl)acetic acid has a basic pyridine nitrogen and a secondary amine, which will bind strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and inefficient separation.

Causality & Strategy:

To prevent this binding, you must neutralize the interaction. This is typically done by adding a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica.

Troubleshooting Protocol: Improving Chromatography

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:10:1). TEA is volatile and can often be removed under high vacuum.

    • Ammonia: For highly basic compounds, using a mobile phase saturated with ammonia can be effective. A common system is Dichloromethane/Methanol saturated with NH₃.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (basic or neutral): Aluminum oxide is a good alternative to silica gel for purifying basic compounds. Start with a non-polar solvent and gradually increase polarity.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar. You would use a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of your compound.

Typical TLC/Column Eluent Systems:

Stationary PhaseEluent SystemModifier Rationale
Silica GelDichloromethane : MethanolAdd 1% Triethylamine (TEA)
Silica GelEthyl Acetate : HexanesAdd 1% TEA
Basic AluminaEthyl Acetate -> Ethyl Acetate : EthanolNo modifier needed
Reversed-Phase C18Water : AcetonitrileAdd 0.1% Formic Acid (to protonate the amines)
Question 3: My product is water-soluble, making extractive workup very inefficient. How can I improve recovery from the aqueous phase?

Answer:

The zwitterionic nature of your compound at neutral pH makes it polar and confers some water solubility. During an aqueous workup, a significant portion of the product can be lost to the aqueous layer. The strategy is to adjust the pH of the aqueous layer to suppress this zwitterionic character.

Causality & Strategy:

  • At Low pH (acidic): The carboxylic acid will be protonated (-COOH) and the amino groups will also be protonated (-NH2+ and pyridinium ion). The molecule will have a net positive charge and be highly water-soluble.

  • At High pH (basic): The carboxylic acid will be deprotonated (-COO⁻) and the amino groups will be in their neutral, free-base form. The molecule will have a net negative charge and still be water-soluble.

  • At the Isoelectric Point (pI): There is a specific pH (the pI) where the molecule exists predominantly as a neutral zwitterion (-COO⁻ and -NH2+). At this pH, the molecule has its lowest water solubility.

Troubleshooting Protocol: pH-Adjusted Extraction

  • Determine the Isoelectric Point (pI): You will need the pKa values for the carboxylic acid, the pyridinium ion, and the methylammonium ion. The pI can be estimated as the average of the two pKa values that bracket the neutral zwitterionic form.

  • Adjust pH: Carefully adjust the pH of the aqueous solution to the estimated pI using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). At this pH, the compound's solubility in water will be at its minimum.

  • Extract: Perform multiple extractions with an appropriate organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol. The reduced water solubility should significantly improve partitioning into the organic layer.

  • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (NaCl) can further decrease the solubility of your organic compound in the aqueous phase and enhance extraction efficiency.

Extraction_Workflow start Aqueous Solution containing Product add_salt Saturate with NaCl ('Salting Out') start->add_salt ph_adjust Adjust pH to Isoelectric Point (pI) (Minimize Water Solubility) add_salt->ph_adjust extract Extract repeatedly with Organic Solvent (e.g., EtOAc) ph_adjust->extract separate Separate Organic and Aqueous Layers extract->separate dry_org Dry Organic Layer (e.g., over Na₂SO₄) separate->dry_org Organic Phase waste Aqueous Waste separate->waste Aqueous Phase concentrate Concentrate in vacuo dry_org->concentrate product Isolated Crude Product concentrate->product

Question 4: How do I effectively remove residual pyridine used as a solvent or reagent?

Answer:

Pyridine is a high-boiling point solvent (115 °C) and can be difficult to remove completely by simple rotary evaporation. Its basicity also means it can form salts with your acidic product.

Troubleshooting Protocol: Pyridine Removal

  • Acid Wash: If your product is soluble in an organic solvent (like ethyl acetate or DCM), you can perform an extractive workup. Wash the organic layer several times with a dilute acid solution, such as 1M HCl or 5% aqueous copper (II) sulfate.[1] The acid will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Caution: This may also protonate your product, potentially pulling it into the aqueous layer if you are not careful with the pH.

  • Azeotropic Distillation: Pyridine forms azeotropes with several solvents. Adding a solvent like toluene or heptane and repeatedly concentrating the mixture under vacuum can effectively co-distill the residual pyridine.[2]

  • High Vacuum Drying: For trace amounts, drying the sample under high vacuum (using a Schlenk line or high-vacuum pump) at a slightly elevated temperature (e.g., 40-50 °C) for an extended period can remove the final traces.

References
  • CN101117331A.Method for preparing 3-pyridine acetic acid hydrochloride.
  • MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid.[Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link]

  • CN103242222A.Preparation method of 3-pyridineacetic acid hydrochloride.
  • Organic Chemistry Portal. Pyridine synthesis.[Link]

  • LookChem. (3-pyridinylamino)acetic acid.[Link]

  • EP0223512A2.2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Thermo Scientific Alfa Aesar. 3-(Methylamino)pyridine, 95%.[Link]

  • US7208603B2.Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • OSHA. Pyridine.[Link]

  • PubChem. 3-Pyridineacetic acid.[Link]

  • ResearchGate. How can I get back my compound with pyridine moiety which goes in water during workup process?[Link]

  • Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution?[Link]

  • PubChemLite. 2-(dimethylamino)-2-(pyridin-3-yl)acetic acid.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Methylamino Acids

Welcome to the technical support center for the synthesis of N-methylamino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methylamino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating N-methylated amino acids into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your experiments.

N-methylation of amino acids is a critical modification in peptide and small molecule drug design. It can enhance metabolic stability, improve membrane permeability, and modulate biological activity.[1][2] However, the synthetic process is often fraught with challenges, from steric hindrance to undesirable side reactions. This guide is structured to address these issues head-on, providing practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of N-methylamino acids.

Q1: My coupling reaction to an N-methylated amino acid is resulting in very low yields. What is the likely cause and how can I improve it?

A1: Low coupling yields to N-methylated amino acids are primarily due to the increased steric hindrance of the secondary amine.[3] This makes the nitrogen less nucleophilic and the approach of the activated amino acid more difficult.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU can be less effective.[3] More potent reagents are often required.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling to sterically hindered amines.[3]

    • Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) , especially in the presence of an additive like HOAt (1-Hydroxy-7-azabenzotriazole), are also excellent choices.[3]

    • For particularly challenging couplings, consider using BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) .[3]

  • Reaction Time and Temperature: Extend the reaction time (e.g., from 1 hour to 3 hours or even overnight) and consider a moderate increase in temperature (e.g., to 40 °C), while carefully monitoring for potential side reactions.[4]

  • Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents can significantly improve the yield.[3]

  • Monitoring the Reaction: The standard ninhydrin test is not effective for monitoring couplings to secondary amines. Use a more appropriate test like the bromophenol blue test to assess the completion of the coupling reaction.[3]

Q2: I am observing significant epimerization (racemization) of my N-methylamino acid during synthesis. How can I minimize this?

A2: Epimerization is a critical concern, particularly when using strong bases or high temperatures. The mechanism often involves the formation of an oxazolium-5-oxide intermediate, which can readily racemize.[5]

Preventative Measures:

  • Avoid Strong Bases where Possible: When using methods that require a base for deprotonation (e.g., Benoiton's method with NaH), carefully control the temperature and stoichiometry.[2]

  • Choice of Coupling Method: The choice of coupling reagent and additives can significantly impact the level of racemization.

    • Coupling with an N-hydroxysuccinimide (HONSu) ester is known to produce stereochemically pure products.[5]

    • The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with HONSu can also minimize racemization.[5]

  • Solvent Effects: Polar solvents can promote racemization.[5] Consider using less polar solvents where the reaction chemistry allows.

  • Temperature Control: Perform reactions at the lowest effective temperature. For instance, in the methylation of N-Boc-O-benzylserine, reducing the temperature from room temperature to 5 °C can completely suppress β-elimination, a related side reaction.[6]

Q3: While synthesizing an N-methylated peptide containing Aspartic Acid (Asp), I am getting a major impurity. What could it be and how do I prevent it?

A3: The major impurity is likely the formation of an aspartimide . This occurs when the side-chain carboxylate of aspartic acid attacks the backbone amide, especially under basic conditions used during N-methylation or Fmoc deprotection.[1][4]

Mitigation Strategies:

  • Optimize Base Exposure: Prolonged exposure to strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) during the methylation step can exacerbate aspartimide formation.[1][4] Reducing the exposure time or the number of base treatments can significantly reduce this side reaction.[1][4] For example, abandoning a second treatment with DBU and dimethylsulfate has been shown to improve the purity of N-methylated peptides containing Asp.[1][4]

  • Protecting Group Strategy: For solution-phase synthesis, using a more sterically hindered protecting group on the aspartate side chain can help to physically block the intramolecular cyclization.

Q4: I am having difficulty with the purification of my final N-methylamino acid product. What are some common issues and solutions?

A4: Purification challenges often arise from the similar physicochemical properties of the product and unreacted starting materials or byproducts.

Purification Tips:

  • Chromatography:

    • Column Chromatography: For solution-phase synthesis, carefully select the eluent system to maximize the separation on silica gel. N-methylated compounds can sometimes be more non-polar than their unmethylated counterparts.

    • Reverse-Phase HPLC (RP-HPLC): This is the standard for purifying N-methylated peptides. Optimize the gradient to achieve good separation.

  • Crystallization: N-tosyl protected N-methylamino acids are often highly crystalline, which can be an advantage for purification.[2] However, the subsequent removal of the tosyl group can be harsh.[2]

  • Extraction: A well-planned liquid-liquid extraction workup can significantly simplify the final purification by removing a large portion of the impurities.

Troubleshooting Guide: On-Resin N-Methylation (Biron-Kessler Method)

The Biron-Kessler method, an adaptation of the Fukuyama amine synthesis for solid-phase, is a widely used technique for the site-selective N-methylation of peptides.[7] It involves a three-step process: sulfonylation, methylation, and desulfonylation.[1]

Workflow of the Biron-Kessler Method

Biron_Kessler_Workflow start Peptide on Resin (Free N-terminus) sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Base) start->sulfonylation methylation Step 2: Methylation (Methylating agent, Base) sulfonylation->methylation Sulfonamide formation desulfonylation Step 3: Desulfonylation (Thiol, Base) methylation->desulfonylation N-Methylation end N-Methylated Peptide on Resin desulfonylation->end Sulfonamide cleavage

Caption: The three-step workflow of the Biron-Kessler method for on-resin N-methylation.

Problem: Incomplete Sulfonylation, Especially with Sterically Hindered Amino Acids

Cause: The N-terminal amine may be sterically hindered, making the reaction with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) slow and inefficient.[1][4]

Solution:

  • Optimized Base: Replace weaker bases like 2,4,6-collidine with 4-dimethylaminopyridine (DMAP) .[1][4] DMAP is a more efficient catalyst for the sulfonylation of sterically hindered amines.[1][4]

  • Pre-activation: Pre-mixing DMAP and o-NBS-Cl in N-methylpyrrolidine (NMP) before adding to the resin can improve reaction kinetics.[1][4]

  • Reaction Time: While traditional protocols suggest 2 hours, recent studies have shown that with DMAP, complete conversion can be achieved in as little as 5 minutes.[1][4] Monitor the reaction to avoid unnecessarily long reaction times.

Problem: Side-Chain Alkylation of Nucleophilic Residues (e.g., Cys, His)

Cause: The methylating agent used in the second step can react with nucleophilic side chains.

Solution:

  • Proper Side-Chain Protection: Ensure that all nucleophilic side chains are adequately protected before starting the N-methylation sequence.

  • Choice of Methylating Agent: While dimethyl sulfate and methyl iodide are commonly used, methyl iodide is generally more reactive.[7] For sensitive substrates, a less reactive methylating agent might be considered, though this could require longer reaction times.

Detailed Protocol for On-Resin N-Methylation

This protocol is based on optimized procedures that have been shown to be efficient and reduce overall synthesis time.[1]

StepReagents and SolventsProcedure
1. Sulfonylation - o-NBS-Cl (4 eq) - DMAP (10 eq) - NMP1. Swell the resin in NMP. 2. In a separate vessel, dissolve DMAP and o-NBS-Cl in NMP and allow to pre-activate for a few minutes. 3. Add the reagent solution to the resin and shake for 5-15 minutes. 4. Wash the resin thoroughly with NMP and DCM.
2. Methylation - Methylating agent (e.g., dimethyl sulfate or methyl iodide) - Base (e.g., DBU or MTBD) - NMP1. Add a solution of the base (e.g., DBU) in NMP to the resin and shake for 2-3 minutes. 2. Add a solution of the methylating agent in NMP and shake for an additional 2 minutes. 3. Drain and wash the resin with NMP.
3. Desulfonylation - Thiol (e.g., 2-mercaptoethanol or thiophenol) - DBU - NMP1. Prepare a solution of the thiol and DBU in NMP. 2. Add the solution to the resin and shake for 5-10 minutes. Repeat this step once more. 3. Wash the resin thoroughly with NMP and DCM. The resin is now ready for the next coupling step.

Troubleshooting Guide: Solution-Phase N-Methylation (Benoiton's Method)

This method typically involves the N-methylation of an N-protected amino acid using a strong base like sodium hydride (NaH) and a methylating agent like methyl iodide (MeI).[2][6]

Decision Tree for Troubleshooting Benoiton's Method

Benoiton_Troubleshooting start Low Yield or Incomplete Reaction check_reagents Are NaH and MeI fresh? Is the solvent anhydrous? start->check_reagents epimerization Epimerization Observed start->epimerization No, but... increase_equivalents Increase equivalents of NaH and MeI check_reagents->increase_equivalents Yes extend_time Extend reaction time or gently warm increase_equivalents->extend_time lower_temp Lower reaction temperature (e.g., to 0-5 °C) epimerization->lower_temp

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridylacetic Acid Derivative Synthesis

Welcome to the technical support center for the synthesis of pyridylacetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridylacetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these important synthetic targets. Pyridylacetic acids and their derivatives are crucial building blocks in pharmaceuticals, and their successful synthesis is often a critical step in the development pipeline.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategy. The information is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding strategy and common issues.

Q1: What are the primary synthetic routes to consider for pyridylacetic acid derivatives, and how do I choose the best one?

A1: Selecting the right synthetic strategy depends on your starting materials, desired substitution pattern, and scale. The most common and effective routes include:

  • Palladium-Catalyzed Cross-Coupling: This is a robust method starting from halopyridines. It involves coupling with reagents like lithium enolates or silyl enol ethers.[3] It is particularly useful for accessing a wide variety of derivatives with good functional group tolerance.[4]

  • Nucleophilic Aromatic Substitution (SNAr): This approach also uses halopyridines but reacts them directly with strong nucleophiles like metallated alkylnitriles, followed by hydrolysis.[1][3] It is often a more cost-effective, metal-free alternative to cross-coupling.

  • Pyridine-N-Oxide Activation: A modern and highly versatile method involves activating a pyridine-N-oxide with an electrophile (like tosyl chloride) to facilitate nucleophilic attack. A prominent example is the three-component synthesis with Meldrum's acid derivatives, which allows for subsequent conversion into esters, amides, or ketones under mild conditions.[5][6] This method is excellent for building molecular diversity.

  • Willgerodt-Kindler Reaction: A classical approach that starts from an acetylpyridine, converting it to a thioamide which is then hydrolyzed. This is a well-established industrial route, particularly for simpler derivatives like 3-pyridineacetic acid.[7]

Your choice depends on precursor availability. If you have a substituted halopyridine, Pd-coupling or SNAr are logical choices. If you are starting from a pyridine-N-oxide or wish to build complexity in a one-pot fashion, the Meldrum's acid route is superior.[3][5]

Q2: My reaction yield is consistently low. What are the first things I should investigate?

A2: Low yields are a common frustration. Before making drastic changes, systematically check these critical factors:

  • Reagent Quality & Stoichiometry: Ensure your activating agents (e.g., coupling reagents, tosyl chloride) and bases are fresh and anhydrous. Incorrect stoichiometry, especially of the base, can halt the reaction.[8]

  • Reaction Temperature: Are you using the optimal temperature? Some reactions require initial cooling (e.g., 0 °C) during slow addition to control exotherms and prevent side reactions, followed by warming to room temperature or heating to reflux to ensure completion.[8]

  • Exclusion of Water: Many of the intermediates are highly moisture-sensitive. Ensure your glassware is oven-dried and you are using anhydrous solvents under an inert atmosphere (N₂ or Ar). Water can quench reagents and lead to unwanted hydrolysis.[8]

  • Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to scavenge acid generated during the reaction without competing as a nucleophile.[8] In some decarboxylative syntheses, bases like N-methylmorpholine (NMM) have been shown to significantly improve yields over others.[2]

Q3: I'm observing significant decarboxylation of my product. How can I prevent this?

A3: This is a well-known instability, particularly for 2- and 4-pyridylacetic acids.[1][3] The pyridine nitrogen facilitates decarboxylation by stabilizing the resulting negative charge. To minimize this:

  • Avoid Harsh Conditions: High temperatures and strongly acidic or basic conditions during workup or purification can promote decarboxylation.

  • Keep it Cold: If possible, perform aqueous workups and extractions at low temperatures.

  • Telescope Reactions: The three-component synthesis using Meldrum's acid is a prime example of avoiding this issue.[3][5] The pyridylacetic acid moiety is generated and immediately converted to a more stable ester or amide derivative in situ, never isolating the sensitive acid itself.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This guide provides a structured approach to diagnosing and solving specific problems you might encounter.

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No or minimal product formation 1. Ineffective Reagent Activation: Your carboxylic acid is not being activated to form a reactive intermediate. 2. Poor Nucleophilicity: The attacking species (e.g., enolate, amine) is not sufficiently reactive. 3. Insufficient Temperature/Time: The reaction has not been given enough energy or time to proceed to completion.1. Verify Activating Agent: Use a fresh bottle of your coupling agent (e.g., HATU, PyBOP) or chlorinating agent (e.g., oxalyl chloride).[8] 2. Increase Nucleophilicity: If using a malonate or Meldrum's acid, ensure your base is strong enough to fully deprotonate it. For amines, ensure the reaction is not acidic, as protonation kills nucleophilicity.[8] 3. Increase Temperature: Monitor the reaction by TLC/LCMS. If starting material remains, consider gently heating the reaction or allowing it to run longer.[8]
Formation of regioisomers 1. Ambiguous Substitution Site on Pyridine Ring: When using substituted pyridine-N-oxides, attack can occur at either the 2- or 4-position.1. Leverage Directing Effects: The outcome is dictated by sterics and electronics. For 4-substituted pyridine-N-oxides, substitution occurs cleanly at the 2-position. For 2- or 3-substituted N-oxides, the 4-position is generally favored.[1][3][5] Plan your synthesis with this regioselectivity in mind.
Unidentified byproducts on TLC/LCMS 1. Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Side Reactions: Reactive intermediates (e.g., acid chlorides) can undergo unintended reactions.1. Lower the Temperature: Run the reaction at a lower temperature to see if byproduct formation decreases. 2. Control Reagent Addition: When using highly reactive species like acid chlorides, add the amine or nucleophile solution slowly at 0 °C to maintain control and minimize side reactions.[8]
Product is an intractable gel or oil 1. Physical Properties: The product itself may be non-crystalline. 2. Reaction Inhibition: In some cases, the product can precipitate and trap reagents, effectively stopping the reaction.1. Purification Strategy: Move directly to column chromatography for purification if crystallization fails. 2. Employ Ultrasound: In a reported case of gel formation during a decarboxylative synthesis, subjecting the reaction mixture to ultrasound vibrations broke up the gel and dramatically increased the yield from 23% to over 95%.[2]

Part 3: Experimental Protocols & Methodologies

To provide actionable guidance, here are detailed protocols for a modern and a classical synthetic approach.

Protocol 1: Three-Component Synthesis of a Pyridylacetic Ester

This protocol is adapted from the versatile method utilizing pyridine-N-oxides and Meldrum's acid derivatives.[3][5] It excels in its operational simplicity and broad scope.

Step 1: Activation and C-C Bond Formation

  • To an oven-dried flask under N₂, add the substituted Pyridine-N-Oxide (1.1 equiv.), the Meldrum's acid derivative (1.0 equiv.), and anhydrous ethyl acetate (to 0.2 M).

  • Add triethylamine (2.1 equiv.) and stir the mixture.

  • Add tosyl chloride (TsCl, 1.1 equiv.) portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction overnight at room temperature. Monitor for consumption of the Meldrum's acid derivative by TLC or LCMS.

Step 2: In-Situ Esterification

  • Once Step 1 is complete, remove the solvent (ethyl acetate) under reduced pressure.

  • To the crude intermediate, add anhydrous methanol (to 2.5 M) followed by sodium methoxide (2.2 equiv.).

  • Stir the reaction at room temperature for 2-6 hours until the reaction is complete (monitored by LCMS).

  • Perform an aqueous workup, extracting the product with a suitable organic solvent. Purify by column chromatography.

Protocol 2: General Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is more effective than random changes.

G cluster_troubleshoot Troubleshooting Path cluster_sm Cause: Incomplete Reaction cluster_byproducts Cause: Side Reaction / Decomposition start Low Yield or Failed Reaction check_reagents Verify Reagent Purity, Stoichiometry & Anhydrous Conditions start->check_reagents re_run Re-run Reaction with Verified Reagents check_reagents->re_run Issue Found analyze_crude Analyze Crude Mixture (LCMS, NMR) check_reagents->analyze_crude No Obvious Issue re_run->analyze_crude sm_present Starting Material Dominates? analyze_crude->sm_present byproducts Byproducts Observed? sm_present->byproducts No increase_temp Increase Temperature / Time sm_present->increase_temp Yes decrease_temp Decrease Temperature byproducts->decrease_temp Yes change_base Screen Stronger / Less Hindered Base increase_temp->change_base change_solvent Screen Solvents (e.g., THF, Toluene, Dioxane) change_base->change_solvent optimize Optimized Condition Identified change_solvent->optimize change_activator Use Milder Activating Agent (e.g., HATU instead of SOCl₂) decrease_temp->change_activator protect_groups Consider Protecting Groups change_activator->protect_groups protect_groups->optimize

Caption: A workflow for systematic troubleshooting of low-yield reactions.

Part 4: Mechanistic Insights

Understanding the "why" is key to rational optimization.

Mechanism: Three-Component Synthesis

The power of the Meldrum's acid approach lies in its dual reactivity, first as a nucleophile and then as an electrophile.[3][5][6]

G cluster_step1 Step 1: Activation & Nucleophilic Attack cluster_step2 Step 2: Rearomatization cluster_step3 Step 3: Ring Opening & Decarboxylation N_Oxide Pyridine-N-Oxide Activated_Complex Activated O-Tosyl Complex N_Oxide->Activated_Complex + TsCl TsCl TsCl Intermediate1 Dihydropyridine Intermediate Activated_Complex->Intermediate1 Meldrum_Enolate Meldrum's Acid Anion (Nucleophile) Meldrum_Enolate->Activated_Complex Attacks 4-position Intermediate1_copy Dihydropyridine Intermediate Intermediate2 Substituted Pyridine Adduct Intermediate1_copy->Intermediate2 Elimination of TsOH Intermediate2_copy Substituted Pyridine Adduct Final_Product Pyridylacetic Acid Derivative Intermediate2_copy->Final_Product + Nu⁻ (Ring Opening, Decarboxylation) Nucleophile Nucleophile (Nu-) (e.g., MeO⁻, R₂NH)

Caption: Mechanism of the three-component synthesis.

This sequence elegantly avoids isolating the unstable pyridylacetic acid by forming a stable derivative directly. The choice of nucleophile in the final step (e.g., an alcohol for an ester, an amine for an amide) makes this a powerful tool for creating a library of analogues.[1][3]

References

  • Johnson, T., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Johnson, T., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. Available at: [Link]

  • Johnson, T., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. Google Patents.
  • Johnson, T., et al. (2022). (PDF) Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Sotor, P., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link]

  • Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of (Methylamino)(pyridin-3-yl)acetic acid Isomers

Welcome to the technical support center for the chromatographic separation of (Methylamino)(pyridin-3-yl)acetic acid and its related isomers. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of (Methylamino)(pyridin-3-yl)acetic acid and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in developing robust and reproducible HPLC methods for this compound. As a molecule possessing a chiral center, a basic pyridine ring, a secondary amine, and an acidic carboxylic acid group, it presents a unique and complex set of separation challenges. This document provides in-depth, field-proven insights to navigate these complexities, moving from common issues to advanced method development strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during method development.

Q1: Why do I see little to no retention of my compound on a standard C18 column?

A: (Methylamino)(pyridin-3-yl)acetic acid is a highly polar, zwitterionic molecule. In typical reversed-phase chromatography (RPC), which separates compounds based on hydrophobicity, polar molecules have weak interactions with the non-polar C18 stationary phase and elute very early, often at or near the column's void volume.[1] To achieve retention, you must enhance the interaction with the stationary phase or switch to an alternative chromatographic mode.

Q2: My chromatogram shows a single, broad, tailing peak. What is causing this and how can I fix it?

A: This is a classic sign of secondary interactions, a common issue with amine-containing compounds like yours.[2] The basic nitrogen on the pyridine ring and the methylamino group can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[3] This leads to poor peak shape. To mitigate this:

  • Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their ability to interact with your protonated basic analyte.[3]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Using a high-purity, base-deactivated, or end-capped column is critical.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, though this can suppress MS signal if used.[4]

Q3: I'm expecting two compounds, but I only see one peak. How do I separate them?

A: First, you must identify the nature of the isomers you are trying to separate.

  • If they are enantiomers (R/S isomers): They are physically and chemically identical in an achiral environment. You will not separate them on a standard (achiral) HPLC column. You must use a Chiral Stationary Phase (CSP).[5][6]

  • If they are positional isomers (e.g., (Methylamino)(pyridin-2-yl)acetic acid vs. (Methylamino)(pyridin-3-yl)acetic acid): These have different physical properties and can be separated on achiral columns.[7] Your current method simply lacks the necessary selectivity. This will require systematic method development, focusing on mobile phase pH, solvent choice, and column chemistry.

Q4: How do I begin to develop a method to separate the enantiomers?

A: Enantiomeric separation requires creating a chiral environment. The most direct approach is using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are exceptionally versatile and a common starting point for separating chiral acids and amines.[6] Method development will involve screening different mobile phase combinations, typically normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase.[8]

Part 2: In-Depth Troubleshooting & Method Development Guides

Guide 1: Achieving Robust Achiral Separations (Positional Isomers & Impurities)

Separating positional isomers or related substances requires exploiting subtle differences in their pKa, polarity, and structure.

The Central Role of Mobile Phase pH

The ionization state of your molecule is the most powerful tool for manipulating retention and selectivity. (Methylamino)(pyridin-3-yl)acetic acid has three ionizable groups:

  • Carboxylic Acid: pKa ~2-4

  • Pyridine Nitrogen: pKa ~5-6[9][10]

  • Methylamino Group: pKa ~9-11

By adjusting the mobile phase pH, you can control the overall charge of the molecule and, therefore, its interaction with the stationary phase.

  • At pH < 2: The carboxylic acid is neutral, while both nitrogens are protonated (positive charge). The molecule is a cation.

  • At pH between ~4 and ~5: The carboxylic acid is deprotonated (negative charge), the pyridine is protonated (positive charge), and the secondary amine is protonated (positive charge). The molecule has a net positive charge.

  • At pH between ~6 and ~9: The carboxylic acid is deprotonated, the pyridine is neutral, and the secondary amine is protonated. The molecule is zwitterionic (neutral overall charge).

  • At pH > 11: All groups are deprotonated, and the molecule is an anion.

This pH-dependent behavior is key to separation. Positional isomers will have slightly different pKa values, which can be exploited to achieve selectivity.[7]

Selecting the Right Chromatographic Mode

Standard reversed-phase is often insufficient. Consider these alternatives:

Chromatographic ModePrinciple of SeparationSuitability for AnalyteKey Considerations
Reversed-Phase (RPC) Hydrophobicity.[11]Poor, unless modified.Requires ion-pairing agents or extreme pH to achieve retention. Prone to peak tailing.
Ion-Pair RPC Forms a neutral, hydrophobic complex with an ion-pairing reagent, which is then retained by the C18 phase.[12]Good for retention.Use an alkyl sulfonic acid (e.g., OSA) at low pH to pair with the cationic analyte. Not MS-friendly. Can require long equilibration times.[13][14]
HILIC Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[15]Excellent for retention of polar compounds.Requires high organic content (>80% ACN) in the mobile phase. Provides orthogonal selectivity to RPC. Salt concentration in the mobile phase is critical for good peak shape.[15][16]
Mixed-Mode Combines two separation mechanisms, such as reversed-phase and ion-exchange, on a single column.[7][17]Excellent for retention and selectivity.Offers powerful, tunable selectivity by adjusting both mobile phase organic content and ionic strength/pH.[9]
Visual Guide: Troubleshooting Workflow for Poor Peak Shape

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->lower_ph No check_column Is Column Base-Deactivated or Modern (< 5 years old)? check_ph->check_column Yes lower_ph->check_column replace_column Action: Replace with a modern, high-purity, end-capped column. check_column->replace_column No check_overload Is Peak Shape Concentration-Dependent? check_column->check_overload Yes replace_column->check_overload reduce_load Action: Reduce Injection Mass (Dilute Sample) check_overload->reduce_load Yes consider_mode Persistent Tailing: Consider Alternative Mode check_overload->consider_mode No reduce_load->consider_mode hil_mm Switch to HILIC or Mixed-Mode Chromatography consider_mode->hil_mm

Guide 2: A Practical Approach to Chiral Separation

Separating enantiomers is essential for pharmaceutical development, and it requires a chiral stationary phase (CSP).

The Principle of Chiral Recognition

Enantiomers can only be distinguished in a chiral environment. A CSP provides this environment, allowing for differential interactions with the two enantiomers. For a separation to occur, there must be at least three simultaneous points of interaction between the analyte and the stationary phase, with at least one of these being stereochemically dependent (the "three-point interaction model").[6] For (Methylamino)(pyridin-3-yl)acetic acid, these interactions can include hydrogen bonding, dipole-dipole, steric, and π-π interactions.

CSP Selection and Method Development

The selection of a CSP is largely empirical, but polysaccharide-based columns are a dominant and effective choice for a wide range of molecules.[6]

CSP TypeCommon Trade NamesTypical Mobile PhasesStrengths for this Analyte
Derivatized Cellulose Chiralcel® OD, ADNormal Phase, Polar Organic, Reversed PhaseBroad selectivity. Excellent for compounds with aromatic rings and hydrogen bond donors/acceptors.[8]
Derivatized Amylose Chiralpak® AS, AYNormal Phase, Polar Organic, Reversed PhaseOften provides complementary selectivity to cellulose phases.
Macrocyclic Glycopeptide Chirobiotic™ T, V, TAGReversed Phase, Polar IonicEffective for separating chiral acids and zwitterions due to its ionic and hydrogen bonding sites.[6]
Visual Guide: Decision Tree for Chiral Method Development

G start Start: Separate R/S Isomers select_csp Select Polysaccharide CSP (e.g., Chiralcel OD-H) start->select_csp screen_mode Screen Mobile Phase Modes select_csp->screen_mode np_mode Normal Phase (NP): Hexane/IPA (90/10) screen_mode->np_mode rp_mode Reversed Phase (RP): ACN/Water + 0.1% Acid/Base screen_mode->rp_mode po_mode Polar Organic (PO): ACN/MeOH (50/50) screen_mode->po_mode eval_np Resolution? np_mode->eval_np eval_rp Resolution? rp_mode->eval_rp eval_po Resolution? po_mode->eval_po optimize Optimize Solvent Ratio, Additive & Temperature eval_np->optimize Yes try_another_csp Try Different CSP (e.g., Amylose-based) eval_np->try_another_csp No eval_rp->optimize Yes eval_rp->try_another_csp No eval_po->optimize Yes eval_po->try_another_csp No

Part 3: Experimental Protocols

Protocol 1: Systematic pH Scouting for Achiral Separation (Reversed-Phase)

This protocol aims to find the optimal pH for selectivity between positional isomers using a modern, base-deactivated C18 column.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase A3 (Neutral pH): 10 mM Ammonium Bicarbonate in Water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Column: High-purity, end-capped C18 (e.g., Luna Omega C18, Kinetex C18), 3.0 x 100 mm, 2.6 µm.

  • Initial Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 40 °C.

    • Detection: UV at an appropriate wavelength (e.g., 260 nm).

    • Injection Volume: 2 µL.

  • Scouting Runs:

    • For each aqueous mobile phase (A1, A2, A3), run a generic gradient from 5% to 60% B over 10 minutes.

    • Equilibrate the column with 10 column volumes of the starting mobile phase before each run.

  • Analysis:

    • Compare the chromatograms from the three pH conditions.

    • Identify the pH that provides the best selectivity (separation) between the isomers of interest.

    • Optimize the gradient around the elution point observed in the most promising condition.

Protocol 2: Initial Screening for Chiral Separation

This protocol provides a starting point for separating enantiomers on a polysaccharide CSP.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Prepare Mobile Phases:

    • Normal Phase (NP): n-Hexane and Isopropanol (IPA).

    • Reversed Phase (RP): Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

  • Screening Run 1 (Normal Phase):

    • Mobile Phase: 90:10 (v/v) n-Hexane/IPA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Run Time: 30 minutes.

  • Screening Run 2 (Reversed Phase):

    • Mobile Phase: 50:50 (v/v) Acetonitrile/Water + 0.1% TFA.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C.

    • Run Time: 30 minutes.

  • Analysis:

    • Evaluate both runs for any sign of peak splitting or separation.

    • If partial separation is observed, optimize that system by adjusting the ratio of the strong solvent (IPA in NP, ACN in RP). For acidic analytes in NP, adding a small amount of an acidic modifier like TFA (0.1%) can significantly improve peak shape and resolution.[8]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Du, Q. Z., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1874-1879. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Fransson, B., et al. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • Separation Science. (2023). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Røst, L. M., et al. (2021). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Metabolites, 11(9), 609. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 239-245. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Journal of Chromatographic Science. (1984). Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 32399-12-5 | Product Name : (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2022). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Methylsulfonyl(pyridin-3-yl)amino]acetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (Methylamino)(pyridin-3-yl)acetic acid

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of (Methylamino)(pyridin-3-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic processes, ensure product quality, and meet stringent regulatory standards.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions you might have before or during your synthesis.

Q1: What are the most common classes of impurities I should anticipate in my synthesis of (Methylamino)(pyridin-3-yl)acetic acid?

A: During the synthesis, you can broadly categorize impurities into four main groups:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 3-pyridinecarboxaldehyde, methylamine), intermediates (like the corresponding α-aminonitrile in a Strecker synthesis), and reagents or catalysts.[]

  • Side-Reaction Products: These are molecules formed from competing reaction pathways. A significant concern for pyridylacetic acids is decarboxylation, which results in the loss of the COOH group.[2][3]

  • Stereoisomeric Impurities: The target molecule contains a chiral center. Unless an asymmetric synthesis or resolution is employed, the product will be a racemic mixture of D and L enantiomers.[4][5] Furthermore, racemization of an enantiomerically pure product can occur under non-optimal conditions.[6]

  • Degradation Products & Highly Potent Impurities: This category includes products from the breakdown of the target molecule under stress conditions (acid, base, heat, light).[7] Of critical importance are N-nitrosamine impurities, which are classified as probable human carcinogens and are under intense regulatory scrutiny.[8][9]

Q2: My final yield is consistently low. What are the most probable causes?

A: Low yield is often multifactorial. The primary culprits are typically incomplete reactions and the formation of side-products. In the context of a Strecker-type synthesis, incomplete conversion of the initial aldehyde to the aminonitrile or incomplete hydrolysis of the aminonitrile to the final carboxylic acid are common issues.[10] Additionally, harsh reaction or work-up conditions (e.g., excessive heat or extreme pH) can lead to decarboxylation, directly reducing the yield of your desired product.[3]

Q3: What are N-nitrosamine impurities and why are they a major concern for this specific molecule?

A: N-nitrosamines are a class of compounds considered to be potent mutagenic impurities.[8] They can form when a secondary amine reacts with a nitrosating agent (e.g., nitrous acid, which can be formed in situ from nitrite salts under acidic conditions).[11] Your target molecule, (Methylamino)(pyridin-3-yl)acetic acid, contains a secondary amine (the methylamino group), making it susceptible to this transformation. Regulatory agencies like the EMA and FDA have set very strict limits for these impurities in final drug products, making their control essential.[9][12]

Q4: How can I control the stereochemistry of my final product?

A: Standard synthetic methods like the classical Strecker synthesis produce a 1:1 racemic mixture of the R- and S-enantiomers because the nucleophilic attack on the planar imine intermediate is not stereoselective.[4][13] To obtain a single enantiomer, you have two primary strategies:

  • Asymmetric Synthesis: Employ a chiral auxiliary or a chiral catalyst to favor the formation of one enantiomer over the other.[14]

  • Chiral Resolution: Synthesize the racemic mixture and then separate the two enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

Part 2: Troubleshooting Guides for Specific Impurities

This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during synthesis.

Issue 1: Presence of Unreacted Starting Materials and Intermediates

Q: My final product analysis (HPLC, NMR) shows significant amounts of 3-pyridinecarboxaldehyde and/or the intermediate α-(methylamino)(pyridin-3-yl)acetonitrile. What went wrong?

A: This is a classic case of incomplete reaction, pointing to issues in either the first or second stage of a Strecker-type synthesis.

  • Causality (Aminonitrile Formation): The formation of the α-aminonitrile is an equilibrium process involving the reaction of 3-pyridinecarboxaldehyde, methylamine, and a cyanide source.[15] If this step is incomplete, unreacted aldehyde will carry through. This can be caused by incorrect stoichiometry, insufficient reaction time, or a pH that does not favor imine formation.

  • Causality (Nitrile Hydrolysis): The hydrolysis of the α-aminonitrile to the carboxylic acid requires either strong acidic or basic conditions.[10] Incomplete hydrolysis is common and results in the nitrile intermediate contaminating your final product. This can be due to hydrolysis conditions that are too mild (temperature, concentration of acid/base) or insufficient reaction time.

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure that methylamine and the cyanide source are used in at least a 1:1 molar ratio relative to the 3-pyridinecarboxaldehyde. A slight excess of the amine and cyanide can help drive the reaction to completion.

  • Optimize Aminonitrile Formation: Monitor the disappearance of the aldehyde by TLC or in-process HPLC analysis to determine the optimal reaction time. Adjust the pH if necessary; imine formation is often most efficient under weakly acidic conditions.

  • Intensify Hydrolysis: If the nitrile intermediate is the problem, increase the severity of the hydrolysis conditions.

    • Acid Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to 12M HCl) or elevate the temperature (e.g., reflux).

    • Base Hydrolysis: Increase the concentration of the base (e.g., NaOH) and/or the temperature.

  • Monitor Progress: Follow the hydrolysis reaction over time using HPLC to ensure it proceeds to completion before initiating work-up.

Issue 2: Formation of Decarboxylation Side-Product

Q: I've identified an impurity with a mass corresponding to 3-(methylaminomethyl)pyridine. How is this forming and how can I prevent it?

A: This impurity is the result of decarboxylation, a known degradation pathway for pyridylacetic acids.[3]

  • Causality: The pyridine ring, being an electron-withdrawing group, can stabilize the carbanion intermediate formed upon the loss of CO2 from the carboxylate. This process is significantly accelerated by heat and extreme pH, particularly during the work-up or purification stages.[2][16] While 2- and 4-pyridylacetic acids are more susceptible, the 3-isomer is not immune to this side reaction under forcing conditions.[3]

Mitigation Strategies:

  • Temperature Control: Maintain the lowest possible temperature throughout the synthesis, especially during hydrolysis, distillation of solvents, and drying steps. Avoid prolonged heating.

  • pH Management: During work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.

  • Purification Method: When possible, opt for purification methods that do not require high heat, such as crystallization at controlled temperatures or column chromatography, over distillation.

Issue 3: Control of Stereoisomeric Purity

Q: I started with an expensive, enantiomerically pure starting material, but my final product has a lower enantiomeric excess (e.e.). Why is this happening?

A: You are observing in-process racemization, which erodes the stereochemical purity of your compound.

  • Causality: The hydrogen atom on the α-carbon (the chiral center) is acidic. Under basic conditions, this proton can be abstracted to form a planar carbanion intermediate.[17] Reprotonation can then occur from either face of the plane, leading to a mixture of both R and S enantiomers and thus a loss of enantiomeric purity.[17][18] Acidic conditions can also promote racemization, albeit often more slowly.[17] This is a significant risk during steps like basic work-ups or when using basic chromatography conditions.

Preventative Measures:

  • Maintain Neutral pH: Wherever possible, conduct work-up and purification steps close to neutral pH (6-8).

  • Use Weaker Bases: If a base is required, consider using a milder, non-nucleophilic organic base like N-methylmorpholine (NMM) instead of strong inorganic bases like NaOH or KOH, especially if heating is involved.[6]

  • Limit Exposure Time: Minimize the time your product is exposed to acidic or basic conditions.

  • Analytical Verification: Use a validated chiral HPLC method to monitor the enantiomeric excess at each step of the process to pinpoint where the racemization is occurring.

Issue 4: Risk of N-Nitrosamine Formation

Q: How do I assess and mitigate the risk of forming the N-nitroso derivative of my product?

A: Mitigating N-nitrosamine impurities requires a proactive, multi-faceted approach focused on controlling the key precursors: the secondary amine (your product) and a nitrosating agent.[12]

  • Causality: The secondary methylamino group in your target molecule can react with nitrosating agents. The most common source of these agents is extraneous nitrites (e.g., sodium nitrite) present as contaminants in reagents or solvents, which can form nitrous acid (HNO₂) under acidic conditions.[11]

Risk Mitigation Workflow:

  • Source Material Scrutiny:

    • Thoroughly vet your suppliers for all starting materials and reagents. Request certificates of analysis that specify limits for nitrite and nitrate content.

    • Avoid using recovered or recycled solvents or reagents unless they have been rigorously tested for the absence of nitrosating agents.[11]

  • Process Control:

    • pH Control: The rate of nitrosation is highly pH-dependent. Avoid strongly acidic conditions (pH < 3) when nitrites could be present.

    • Use of Scavengers: Introduce a nitrosamine scavenger into the process. Ascorbic acid (Vitamin C) and α-tocopherol are common and effective scavengers that react with nitrosating agents faster than the secondary amine.[8]

  • Final Product Testing: Develop a highly sensitive analytical method (typically LC-MS/MS or GC-MS) to test your final active pharmaceutical ingredient (API) for the presence of any N-nitrosamine impurities to ensure regulatory compliance.

Part 3: Analytical and Purification Strategies

Q: What is a robust analytical strategy for identifying and quantifying these impurities?

A: A comprehensive impurity profile requires a combination of analytical techniques.

  • Primary Technique (HPLC/UPLC): High-Performance Liquid Chromatography is the workhorse for separating and quantifying impurities.[19]

    • A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol) is a good starting point.

    • UV detection is suitable for quantitation.

    • For stereoisomers, a specialized chiral HPLC method is mandatory.[]

  • Identification (LC-MS): Coupling HPLC with a Mass Spectrometer allows for the determination of the molecular weight of unknown peaks, providing crucial information for impurity identification.[20]

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of isolated impurities or to identify them in mixtures if their concentration is high enough.[19][20]

Impurity Class Primary Analytical Technique Key Considerations
Starting Materials/IntermediatesHPLC-UVEnsure method has sufficient resolution to separate from the main peak.
Decarboxylation ProductHPLC-UV, LC-MSLook for a peak with a mass difference of -44 Da from the parent compound.
Stereoisomers (Enantiomers)Chiral HPLCRequires specialized column and method development.[]
N-NitrosaminesLC-MS/MSRequires highly sensitive and specific method due to low detection limits.
Residual SolventsGC-FID/MSHeadspace Gas Chromatography is the standard method.[]
Table 1: Recommended Analytical Techniques for Common Impurity Classes.
Part 4: Visual Guides and Workflows

Strecker_Synthesis_Impurities cluster_impurities Potential Impurity Formation SM Starting Materials (3-Pyridinecarboxaldehyde, Methylamine, KCN) IMINE Imine Intermediate SM->IMINE + H₂O IMP_SM Impurity: Unreacted Starting Materials SM->IMP_SM Incomplete Reaction NITRILE α-Aminonitrile IMINE->NITRILE + CN⁻ PRODUCT (Methylamino)(pyridin-3-yl)acetic acid NITRILE->PRODUCT Hydrolysis (H⁺ or OH⁻) IMP_NITRILE Impurity: Unreacted α-Aminonitrile NITRILE->IMP_NITRILE Incomplete Hydrolysis IMP_DECARB Impurity: Decarboxylation Product PRODUCT->IMP_DECARB Heat / Extreme pH (-CO₂) IMP_NITROSO Impurity: N-Nitrosamine PRODUCT->IMP_NITROSO + Nitrosating Agent

Diagram 1: Impurity formation pathways in a Strecker-type synthesis.

Troubleshooting_Workflow START Out-of-Spec Impurity Detected in Batch IDENTIFY Identify Impurity (LC-MS, NMR) START->IDENTIFY CLASSIFY Classify Impurity (Process, Side-Product, Degradant, etc.) IDENTIFY->CLASSIFY PROCESS Process-Related (e.g., Unreacted SM) CLASSIFY->PROCESS Process SIDEPROD Side-Product (e.g., Decarboxylation) CLASSIFY->SIDEPROD Side-Product STEREO Stereoisomer (e.g., Racemization) CLASSIFY->STEREO Stereo ACTION_PROCESS Optimize Reaction: - Stoichiometry - Time / Temperature - Hydrolysis Conditions PROCESS->ACTION_PROCESS ACTION_SIDEPROD Modify Conditions: - Lower Temperature - Control pH - Milder Reagents SIDEPROD->ACTION_SIDEPROD ACTION_STEREO Protect Stereocenter: - Avoid Extreme pH - Use Chiral HPLC for Monitoring STEREO->ACTION_STEREO REPROCESS Evaluate Batch for Reprocessing/Purification ACTION_PROCESS->REPROCESS ACTION_SIDEPROD->REPROCESS ACTION_STEREO->REPROCESS

Diagram 2: A logical workflow for troubleshooting detected impurities.

References
  • Butcher, M. et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Snell, A. et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available at: [Link]

  • Bhaskaruni, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Hughes, R. (2023). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. Available at: [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available at: [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]

  • Sandwalk. (2008). Amino Acids and the Racemization "Problem". Available at: [Link]

  • American Pharmaceutical Review. (2023). Are Nitrosamines a Concern for Biologic Manufacturers?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of (Methylamino)(pyridin-3-yl)acetic acid

Welcome to the technical support center for the synthesis and scale-up of (Methylamino)(pyridin-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (Methylamino)(pyridin-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting guides, and frequently asked questions to address challenges encountered during the production of this key pharmaceutical intermediate. Our focus is on providing practical, experience-driven advice to ensure the integrity and efficiency of your synthesis.

I. Synthetic Pathway Overview

The synthesis of (Methylamino)(pyridin-3-yl)acetic acid can be strategically approached by first synthesizing the precursor, (2-(Methylamino)pyridin-3-yl)methanol, followed by its oxidation. This two-stage approach allows for better control over the reaction and purification of the final product.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation to Final Product 2-Chloronicotinic_acid 2-Chloronicotinic acid Methylamine_HCl Methylamine HCl, K2CO3, CuBr 2-Methylamino-3-pyridinecarboxylic_acid 2-Methylamino-3-pyridinecarboxylic acid Methylamine_HCl->2-Methylamino-3-pyridinecarboxylic_acid Nucleophilic Aromatic Substitution Reduction Reduction (e.g., LiAlH4) 2-Methylamino-3-pyridinecarboxylic_acid->Reduction Precursor (2-(Methylamino)pyridin-3-yl)methanol Reduction->Precursor Precursor_ox (2-(Methylamino)pyridin-3-yl)methanol Oxidation Oxidation (e.g., KMnO4, CrO3, Catalytic Air Oxidation) Precursor_ox->Oxidation Final_Product (Methylamino)(pyridin-3-yl)acetic acid Oxidation->Final_Product

Caption: Proposed synthetic pathway for (Methylamino)(pyridin-3-yl)acetic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

A. Precursor Synthesis: (2-(Methylamino)pyridin-3-yl)methanol

Problem 1: Low yield in the synthesis of 2-methylamino-3-pyridinecarboxylic acid from 2-chloronicotinic acid.

  • Potential Cause 1: Incomplete reaction.

    • Explanation: The nucleophilic aromatic substitution of 2-chloronicotinic acid with methylamine is a key step. The reaction may be slow or not go to completion if the conditions are not optimal.

    • Solution:

      • Temperature: Ensure the reaction is heated to a sufficient temperature (e.g., 100°C in DMF) to drive the reaction forward.[1]

      • Catalyst: The use of a copper(I) bromide catalyst is reported to facilitate this reaction. Ensure the catalyst is of good quality and used in the correct stoichiometric amount.[1]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Potential Cause 2: Side reactions.

    • Explanation: At elevated temperatures, decarboxylation of the nicotinic acid derivative can occur.

    • Solution:

      • Temperature Control: Carefully control the reaction temperature to avoid overheating.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Problem 2: Difficulty in the reduction of 2-methylamino-3-pyridinecarboxylic acid or its ester.

  • Potential Cause 1: Inactive reducing agent.

    • Explanation: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride are sensitive to moisture.

    • Solution:

      • Fresh Reagents: Use freshly opened or properly stored reducing agents.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under strictly anhydrous conditions using dry solvents.

  • Potential Cause 2: Inefficient reduction with borohydride reagents.

    • Explanation: Sodium borohydride alone is generally not strong enough to reduce carboxylic acids or esters.

    • Solution:

      • Use of Additives: When using borohydride reagents for the reduction of the corresponding ester, the addition of a Lewis acid like zinc chloride can enhance the reducing power.[1]

      • Alternative Reducing Agent: For the direct reduction of the carboxylic acid, a more powerful reducing agent like lithium aluminum hydride or Red-Al® is more effective. A published procedure using Red-Al® in toluene has shown good yields.[1]

B. Oxidation to (Methylamino)(pyridin-3-yl)acetic acid

Problem 3: Low yield or incomplete oxidation of (2-(Methylamino)pyridin-3-yl)methanol.

  • Potential Cause 1: Inappropriate choice of oxidizing agent.

    • Explanation: The methylamino group is susceptible to oxidation. Strong, non-selective oxidizing agents can lead to the formation of N-oxides or other undesired byproducts.

    • Solution:

      • Milder Oxidants: Consider using milder or more selective oxidation methods. While strong oxidants like potassium permanganate or chromium(VI) reagents can be used for the oxidation of pyridinemethanols, they may require careful control of stoichiometry and temperature.[2]

      • Catalytic Air Oxidation: For large-scale production, catalytic oxidation using air as the oxidant in the presence of a suitable catalyst (e.g., cobalt or manganese salts with N-hydroxyphthalimide) can be a more economical and environmentally friendly option.[3]

  • Potential Cause 2: Over-oxidation or side reactions.

    • Explanation: The pyridine ring itself can be susceptible to oxidation under harsh conditions. The methylamino group can also be oxidized.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature to minimize over-oxidation.

      • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.

      • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to stop the reaction once the starting material is consumed.

Problem 4: Difficult purification of the final product.

  • Potential Cause 1: Presence of inorganic salts.

    • Explanation: The use of certain oxidizing agents (e.g., KMnO4) and subsequent work-up procedures can introduce inorganic salts that are difficult to remove.

    • Solution:

      • Aqueous Work-up: A thorough aqueous work-up to remove water-soluble inorganic byproducts is crucial.

      • pH Adjustment: The product is an amino acid and its solubility is highly dependent on pH. Carefully adjusting the pH of the aqueous solution to the isoelectric point of the product can induce precipitation, leaving inorganic salts in the solution.

  • Potential Cause 2: Colored impurities.

    • Explanation: Side reactions can lead to the formation of colored impurities.

    • Solution:

      • Decolorizing Agents: Treatment of a solution of the crude product with activated carbon can effectively remove colored impurities.[4]

      • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying the final product.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for a scalable synthesis of (Methylamino)(pyridin-3-yl)acetic acid?

A1: A common and practical starting material is 2-chloronicotinic acid. This can be reacted with methylamine in a nucleophilic aromatic substitution to introduce the methylamino group. The resulting 2-(methylamino)nicotinic acid can then be reduced to the corresponding alcohol, which is the immediate precursor to the final product.[1]

Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick assessment. For more quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3:

  • Handling of Reducing Agents: Reagents like LiAlH4 and Red-Al® are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Oxidation Reactions: Many oxidation reactions are highly exothermic. Proper cooling and temperature control are critical to prevent runaway reactions, especially on a larger scale.

  • Solvent Handling: Many organic solvents used in the synthesis are flammable. The scale-up should be conducted in a well-ventilated area, away from ignition sources.

Q4: How can I improve the purity of my final product if I observe persistent impurities?

A4:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: For difficult separations, flash column chromatography using silica gel can be employed, although this may be less practical for very large-scale production.[5]

  • pH Adjustment and Extraction: As an amino acid, the product's solubility will vary significantly with pH. You can use this property to perform selective extractions. For instance, you can dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the pure product.

Q5: What are the recommended storage conditions for (Methylamino)(pyridin-3-yl)acetic acid and its intermediates?

A5: Aminopyridine derivatives can be sensitive to light and air. It is recommended to store the final product and its intermediates in well-sealed containers, protected from light, in a cool and dry place. For long-term storage, refrigeration may be beneficial to minimize degradation.

IV. Experimental Protocols

A. Synthesis of (2-(Methylamino)pyridin-3-yl)methanol

This protocol is based on the reduction of a 2-methylamino-3-pyridinecarboxylic acid ester.[1]

  • Esterification of 2-Methylamino-3-pyridinecarboxylic acid:

    • Suspend 2-methylamino-3-pyridinecarboxylic acid in an excess of tert-butanol.

    • Add a suitable catalyst for esterification (e.g., a catalytic amount of sulfuric acid or use a reagent like di-tert-butyl dicarbonate with DMAP).

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.

    • After cooling, neutralize the reaction mixture and extract the tert-butyl ester with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 2-methylamino-3-pyridinecarboxylate.

  • Reduction of the Ester:

    • To a stirred suspension of potassium borohydride and zinc chloride in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of tert-butyl 2-methylamino-3-pyridinecarboxylate in toluene.[1]

    • Control the rate of addition as gas evolution may occur.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of a 20% sodium hydroxide solution until the solution becomes clear.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system like isopropanol/n-hexane to yield (2-(Methylamino)pyridin-3-yl)methanol as a white solid.[1]

B. Oxidation of (2-(Methylamino)pyridin-3-yl)methanol to (Methylamino)(pyridin-3-yl)acetic acid

This is a generalized protocol based on common oxidation procedures for similar compounds. Optimization will be necessary.

  • Potassium Permanganate Oxidation:

    • Dissolve (2-(Methylamino)pyridin-3-yl)methanol in a suitable solvent like a mixture of water and pyridine or acetone.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.

    • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide.

    • Adjust the pH of the filtrate to the isoelectric point of the product to induce precipitation.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

V. Data Presentation

Table 1: Summary of Key Reagents and Solvents

Reagent/SolventRoleKey Considerations
2-Chloronicotinic acidStarting MaterialCommercially available.
Methylamine HClReagentSource of the methylamino group.
Potassium CarbonateBaseUsed in the nucleophilic substitution.
Copper(I) BromideCatalystFacilitates the amination reaction.
DMFSolventHigh-boiling polar aprotic solvent for the substitution.
LiAlH4 / Red-Al®Reducing AgentFor the reduction of the carboxylic acid. Highly reactive.
Potassium Borohydride / Zinc ChlorideReducing SystemFor the reduction of the ester. Milder than LiAlH4.
THF / TolueneSolventsAnhydrous solvents for the reduction step.
Potassium PermanganateOxidizing AgentStrong oxidant. Requires careful temperature control.

VI. Visualization of Workflow

Troubleshooting_Workflow cluster_precursor Precursor Synthesis Troubleshooting cluster_oxidation Oxidation Troubleshooting cluster_purification Purification Troubleshooting Start Synthesis Issue Identify_Step Identify the problematic step: - Precursor Synthesis - Oxidation - Purification Start->Identify_Step Low_Yield_Precursor Low Yield of (2-(Methylamino)pyridin-3-yl)methanol Identify_Step->Low_Yield_Precursor Precursor Step Low_Yield_Oxidation Low Yield of Final Product Identify_Step->Low_Yield_Oxidation Oxidation Step Impure_Product Impure Final Product Identify_Step->Impure_Product Purification Step Check_Reaction_Conditions Check Reaction Conditions: - Temperature - Catalyst Activity - Reaction Time Low_Yield_Precursor->Check_Reaction_Conditions Check_Reducing_Agent Check Reducing Agent: - Activity - Anhydrous Conditions Low_Yield_Precursor->Check_Reducing_Agent Check_Oxidant Evaluate Oxidizing Agent: - Selectivity - Stoichiometry Low_Yield_Oxidation->Check_Oxidant Control_Side_Reactions Control Side Reactions: - Temperature Control - Reaction Monitoring Low_Yield_Oxidation->Control_Side_Reactions Remove_Salts Remove Inorganic Salts: - Aqueous Work-up - pH Adjustment Impure_Product->Remove_Salts Remove_Color Remove Colored Impurities: - Activated Carbon - Recrystallization Impure_Product->Remove_Color

Caption: A workflow diagram for troubleshooting common issues.

VII. References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]

  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for (Methylamino)(pyridin-3-yl)acetic Acid

Introduction: The Analytical Imperative in Pharmaceutical Development (Methylamino)(pyridin-3-yl)acetic acid is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Development

(Methylamino)(pyridin-3-yl)acetic acid is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical development, often serving as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The reliable quantification of this compound is paramount for ensuring the quality, safety, and efficacy of any resulting drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures used for quality control must be validated to demonstrate they are fit for their intended purpose.[3][4][5]

This guide provides a comprehensive, in-depth walkthrough of the validation process for a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of (Methylamino)(pyridin-3-yl)acetic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each experimental choice and validation parameter, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[6][7] This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, trustworthy, and scientifically sound analytical method.

Part 1: The Foundation - Method Development Strategy

Before validation can begin, a suitable analytical method must be developed. The goal is to create a method that is specific, sensitive, and robust. For a polar, aromatic molecule like (Methylamino)(pyridin-3-yl)acetic acid, RP-HPLC with UV detection is the logical choice due to its versatility, precision, and cost-effectiveness.[8]

Causality Behind Our Choices:

  • The Column - The Heart of the Separation: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which is ideal for retaining a wide range of organic molecules. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.

  • The Mobile Phase - Driving the Separation: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. Therefore, controlling the pH of the mobile phase is critical to ensure consistent ionization and, consequently, a stable retention time.

    • Aqueous Component: A 20 mM potassium phosphate buffer is chosen. Phosphate buffers are effective in the pH range of approximately 6.2 to 8.2, which allows us to operate at a neutral pH (e.g., pH 7.0). At this pH, the carboxylic acid will be deprotonated (anionic) and the pyridine nitrogen will be largely neutral, providing a good mechanism for retention and peak shape.

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Elution Mode: An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness, which is ideal for a quality control method. A ratio of Acetonitrile:Phosphate Buffer (pH 7.0) of 30:70 (v/v) was found to provide optimal retention and separation from potential impurities during development.

  • The Detector - Seeing the Analyte: A Diode Array Detector (DAD) or UV-Vis detector is used. A preliminary scan of the analyte in the mobile phase revealed a maximum absorbance (λmax) at 265 nm. This wavelength is selected for quantification as it provides the best sensitivity while minimizing interference from the mobile phase.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard for a 4.6 mm ID column. The column temperature is maintained at 30°C to ensure run-to-run consistency and improve peak shape.

Part 2: The Validation Protocol - A Framework for Trust

The objective of method validation is to provide documented evidence that the method is suitable for its intended purpose.[3] Our validation protocol is designed based on the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be investigated.[6][7][9]

The overall workflow of the validation process is depicted below.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Compile Validation Report (Summarize Data & Conclude) Rob->Report Approval Method Approved for Routine Use Report->Approval

Caption: High-level workflow for analytical method validation.

Part 3: Experimental Validation - Protocols & Data Interpretation

This section provides the detailed experimental protocols and acceptance criteria for each validation parameter.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a self-validating check performed before any validation run.[10]

Methodology:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Prepare a standard solution of (Methylamino)(pyridin-3-yl)acetic acid at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution five (5) consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the first injection.

Acceptance Criteria:

Parameter Acceptance Criterion Rationale
%RSD of Peak Area ≤ 2.0% Ensures injection precision.
%RSD of Retention Time ≤ 1.0% Ensures stable chromatography.
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.

| Theoretical Plates (N) | ≥ 2000 | Ensures column efficiency. |

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] This is achieved through forced degradation studies.

Methodology:

  • Prepare Samples: Expose a solution of (Methylamino)(pyridin-3-yl)acetic acid (e.g., 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Neutralize: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Dilute all stressed samples to the target concentration (100 µg/mL) and analyze them by the proposed HPLC method. Also, analyze an unstressed sample and a blank (diluent).

  • Peak Purity: Use the DAD to perform peak purity analysis on the analyte peak in both the stressed and unstressed samples.

G cluster_0 Sample Preparation cluster_1 Analysis & Evaluation start Drug Substance Solution acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H2O2) start->ox therm Thermal start->therm photo Photolytic start->photo hplc Analyze via Proposed HPLC Method acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Evaluate Chromatograms: - Peak Purity - Resolution from Degradants hplc->eval

Caption: Workflow for the forced degradation study.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.

  • The peak purity index (or equivalent metric from the chromatography data system) should be greater than a predefined threshold (e.g., >0.999), indicating spectral homogeneity.

  • Significant degradation should be observed in at least some of the stress conditions, demonstrating the stability-indicating nature of the method.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Methodology:

  • Prepare a stock solution of (Methylamino)(pyridin-3-yl)acetic acid.

  • Perform serial dilutions to prepare at least five concentration levels. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[10][13] For our 100 µg/mL target, we will prepare solutions at 50, 80, 100, 120, and 150 µg/mL (50% to 150%).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL) Injection 1 Area Injection 2 Area Injection 3 Area Mean Area
50 498,500 501,000 499,750 499,750
80 801,200 799,800 802,500 801,167
100 1,005,000 1,002,500 1,003,700 1,003,733
120 1,201,000 1,205,000 1,203,000 1,203,000
150 1,510,000 1,508,000 1,512,500 1,510,167
Regression Results Acceptance Criterion
Correlation Coefficient (R²) ≥ 0.999

| Y-intercept | Should be close to zero | | | |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[12] Accuracy is typically assessed using recovery studies on a spiked placebo or by comparing results to a reference method. Here, we will use the standard addition method.

Methodology:

  • Prepare samples of a placebo (if a drug product matrix is involved) or blank diluent spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each sample.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Data Presentation & Acceptance Criteria:

Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3) 80.0 79.5 99.4
100% (n=3) 100.0 100.8 100.8
120% (n=3) 120.0 120.5 100.4
Mean Recovery 100.2

| Acceptance Criteria | Mean recovery between 98.0% and 102.0% with an RSD of ≤ 2.0% | | |

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

3.5.1 Repeatability (Intra-assay Precision) This assesses precision over a short interval of time with the same analyst and equipment.

Methodology:

  • Prepare six individual samples of (Methylamino)(pyridin-3-yl)acetic acid at 100% of the target concentration (100 µg/mL) from the same stock solution.

  • Analyze the six samples.

  • Calculate the mean assay value and the %RSD.

3.5.2 Intermediate Precision (Inter-assay Precision) This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

Methodology:

  • Repeat the repeatability experiment on a different day with a different analyst and/or a different HPLC system.

  • Analyze six freshly prepared samples at 100% concentration.

  • Calculate the %RSD for this set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets (Repeatability and Intermediate) to assess overall precision.

Data Presentation & Acceptance Criteria:

Precision Level Analyst Day Mean Assay (%) % RSD
Repeatability 1 1 99.8 0.85
Intermediate Precision 2 2 100.3 0.92
Overall (n=12) - - 100.1 1.10

| Acceptance Criterion | %RSD for each set and overall should be ≤ 2.0% | | | |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[10]

Methodology (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 by injecting progressively more dilute solutions.

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation of LOQ: Inject six samples prepared at the determined LOQ concentration. The precision (%RSD) should be ≤ 10% and the accuracy (recovery) should be within 80-120%.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1

  • LOQ: S/N ratio ≈ 10:1, with demonstrated acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Methodology:

  • Prepare a system suitability solution and a test sample.

  • Analyze the samples under the normal conditions and then under slightly varied conditions.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min): 0.9 mL/min and 1.1 mL/min.

    • Column Temperature (± 5°C): 25°C and 35°C.

    • Mobile Phase pH (± 0.2 units): pH 6.8 and pH 7.2.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Data Presentation & Acceptance Criteria:

Parameter Varied Condition Retention Time (min) Tailing Factor Assay (%)
Nominal - 5.42 1.15 100.1
Flow Rate 0.9 mL/min 6.01 1.16 99.8
1.1 mL/min 4.93 1.14 100.3
pH 6.8 5.65 1.18 99.5
7.2 5.21 1.13 100.5

| Acceptance Criteria | System suitability criteria must be met. Assay results should not deviate significantly from the nominal result (e.g., within ± 2.0%). | | | |

Part 4: Comparison with Alternatives

A common question is why invest the significant time and resources required for full validation when a non-validated or simpler method might seem sufficient for initial research.

  • Validated HPLC vs. Non-Validated Method: A non-validated method carries unknown risks. Without assessing linearity, accuracy, and precision, the reported quantitative results are scientifically indefensible. An impurity might co-elute with the main peak (poor specificity), leading to an overestimation of purity. The method might be highly variable (poor precision), making batch-to-batch comparisons meaningless. For regulated environments, using a non-validated method for quality control is a direct violation of Good Manufacturing Practices (GMP).[14]

  • Validated HPLC vs. Alternative Techniques (e.g., TLC): Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative assessments, such as reaction monitoring.[15] However, it is only semi-quantitative at best, suffers from lower sensitivity and resolution, and is not suitable for the precise quantification required for API release or stability testing. The validated HPLC method provides superior accuracy, precision, and specificity, generating the high-quality data necessary for regulatory submission and ensuring product quality.

  • Comparison of HPLC Detectors (UV vs. MS): While the validated UV-based method is ideal for routine quantification, an HPLC-Mass Spectrometry (MS) method would be a superior alternative for impurity identification.[16] MS provides molecular weight and structural information, which is invaluable for characterizing the degradation products found during the specificity studies. The two methods are complementary: the robust UV method is used for routine QC, while the MS method is used for characterization and investigation.

Conclusion

The RP-HPLC method for the quantification of (Methylamino)(pyridin-3-yl)acetic acid has been successfully validated in accordance with ICH Q2(R2) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust over the specified range. The system suitability criteria are consistently met, ensuring the reliability of the system for routine analysis. This validated method is deemed "fit for purpose" and can be confidently implemented in a quality control environment for the analysis of (Methylamino)(pyridin-3-yl)acetic acid in bulk substance and for stability studies. The rigorous process outlined in this guide ensures data integrity and regulatory compliance, which are the cornerstones of scientific and pharmaceutical excellence.

References

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Google Patents. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • ResearchGate. (2008). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Investigations of a Dog blog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • PubMed. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid. [Link]

  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for (Methylamino)(pyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Target Molecule and the Imperative of Specificity (Methylamino)(pyridin-3-yl)acetic acid is a small organic molecule featuring a pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Target Molecule and the Imperative of Specificity

(Methylamino)(pyridin-3-yl)acetic acid is a small organic molecule featuring a pyridine ring, an acetic acid moiety, and a methylamino group. Its structure suggests it may serve as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.[7] Given its potential role in drug discovery, the development of specific antibodies for its detection and quantification is a critical step.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[4][8][9] In the context of a therapeutic drug monitoring or pharmacokinetic study, cross-reactivity with metabolites or other administered drugs could lead to an overestimation of the target molecule's concentration, with potentially severe consequences for patient safety and drug efficacy.[8] Therefore, rigorous assessment of antibody specificity is not merely a quality control step but a fundamental aspect of scientific integrity.[2][10]

Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach

The first step in designing a cross-reactivity study is to identify potential cross-reactants based on structural homology to our target molecule, (Methylamino)(pyridin-3-yl)acetic acid. The rationale here is that molecules with similar shapes and chemical properties are more likely to be recognized by the antibody's binding site (paratope).

Key Structural Features of (Methylamino)(pyridin-3-yl)acetic acid:

  • Pyridine Ring: The core aromatic structure.

  • Acetic Acid Group: The carboxylic acid functional group.

  • Methylamino Group: The secondary amine attached to the alpha-carbon.

  • Linkage: The connection of these moieties at the 3-position of the pyridine ring.

Based on these features, we can predict several classes of potential cross-reactants:

  • Positional Isomers: e.g., (Methylamino)(pyridin-2-yl)acetic acid, (Methylamino)(pyridin-4-yl)acetic acid.

  • Analogs with different N-substituents: e.g., Amino(pyridin-3-yl)acetic acid[11], (Dimethylamino)(pyridin-3-yl)acetic acid.[12]

  • Analogs with modified side chains: e.g., 3-(Pyridin-3-yl)propanoic acid.

  • Related pyridine derivatives: e.g., Nicotinic acid, 3-Pyridylacetic acid.

  • Structurally similar drugs or metabolites: This requires a broader search based on the therapeutic area of interest.

A preliminary in silico analysis, such as using a tool like NCBI BLAST for sequence alignment if the immunogen was a peptide, can be a helpful starting point to gauge potential cross-reactivity with other proteins.[4][9][13] For small molecules, a structural similarity search in chemical databases is more appropriate.

Experimental Design: The Competitive ELISA as the Gold Standard

For assessing the cross-reactivity of antibodies against small molecules, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely accepted and robust method.[8] This assay format is ideal for haptens because their small size makes it difficult to use a traditional sandwich ELISA format which requires the binding of two antibodies simultaneously.[14][15]

The principle of the competitive ELISA is based on the competition between the target analyte in the sample and a labeled (or plate-coated) version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Below is a conceptual workflow for our cross-reactivity assessment:

G cluster_0 Preparation Phase cluster_1 Competition Phase cluster_2 Detection Phase cluster_3 Analysis Phase prep1 Coat Plate with Target-Carrier Conjugate prep2 Block Non-Specific Binding Sites prep1->prep2 comp3 Add Mixture to Coated Plate prep2->comp3 comp1 Prepare Serial Dilutions of Target and Potential Cross-Reactants comp2 Incubate Antibody with Target/Cross-Reactants comp1->comp2 comp2->comp3 det1 Add Enzyme-Labeled Secondary Antibody comp3->det1 Incubate & Wash det2 Add Substrate det1->det2 Incubate & Wash det3 Measure Signal det2->det3 an1 Generate Standard Curve for Target Molecule det3->an1 an2 Determine IC50 for Target and Cross-Reactants an1->an2 an3 Calculate Percent Cross-Reactivity an2->an3

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.

Materials and Reagents
  • Antibody: Rabbit anti-(Methylamino)(pyridin-3-yl)acetic acid polyclonal antibody (hypothetical).

  • Target Analyte: (Methylamino)(pyridin-3-yl)acetic acid.

  • Potential Cross-Reactants: As identified in Section 2.

  • Coating Antigen: (Methylamino)(pyridin-3-yl)acetic acid conjugated to a carrier protein (e.g., BSA or KLH). Small molecules (haptens) are not immunogenic on their own and require conjugation to a larger carrier molecule to elicit an immune response and for coating in an ELISA.[16][17]

  • Plates: 96-well high-binding polystyrene microtiter plates.

  • Buffers:

    • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

    • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).

    • Assay Buffer (e.g., 1% BSA in PBS).

  • Detection Reagents:

    • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP).

    • Substrate (e.g., TMB).

    • Stop Solution (e.g., 2 M H₂SO₄).

  • Equipment: Microplate reader, incubator, multichannel pipettes.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. The optimal concentration should be determined empirically through a checkerboard titration.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.[18]

    • Rationale: This step immobilizes the target molecule on the plate surface, which will be used to capture the primary antibody.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well to remove any unbound coating antigen.[18]

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Rationale: Blocking prevents non-specific binding of the antibodies to the plate surface, which would lead to high background signal.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer. A typical concentration range for the standard curve might be from 0.1 ng/mL to 1000 ng/mL. The cross-reactants should be tested at a higher concentration range.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody. The optimal dilution of the primary antibody should be determined beforehand to be the concentration that gives approximately 80% of the maximum signal in the absence of any competitor.

    • Incubate this mixture for 1 hour at room temperature.

    • Rationale: This pre-incubation step allows the competition for antibody binding sites to occur in solution, which is generally more efficient and reproducible.

  • Incubation on Coated Plate:

    • Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.[19]

    • Rationale: During this step, the antibodies that did not bind to the free analyte in the solution will bind to the coating antigen on the plate.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[20]

    • Wash the plate five times with Wash Buffer.

    • Rationale: The secondary antibody binds to the primary antibody that has been captured on the plate. The enzyme label will be used for signal generation.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.[19]

    • Add 100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Rationale: The enzyme on the secondary antibody converts the substrate into a colored product. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

Data Analysis and Interpretation

The data analysis for a competitive ELISA involves generating a standard curve and calculating the percent cross-reactivity for each potential competitor.

Standard Curve Generation

Plot the absorbance values against the logarithm of the concentration of the target analyte. The resulting curve will be sigmoidal. The IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal, is a key parameter.

Calculating Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

A higher percent cross-reactivity indicates a greater affinity of the antibody for the cross-reacting molecule.

G cluster_0 Molecular Recognition cluster_1 Binding Outcome Antibody {Antibody Paratope} SpecificBinding High Affinity Binding (Specific Signal) Antibody->SpecificBinding Binds To CrossReactiveBinding Lower Affinity Binding (Cross-Reactivity Signal) Antibody->CrossReactiveBinding May Bind To NoBindingOutcome No Binding (Specificity) Antibody->NoBindingOutcome Does Not Bind To Target {(Methylamino)(pyridin-3-yl)acetic acid} Target->SpecificBinding CrossReactant {Potential Cross-Reactant (e.g., Amino(pyridin-3-yl)acetic acid)} CrossReactant->CrossReactiveBinding NoBinding {Unrelated Molecule} NoBinding->NoBindingOutcome

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Comparative Data Summary

Below is a hypothetical comparison of the cross-reactivity profiles of three different batches or clones of an anti-(Methylamino)(pyridin-3-yl)acetic acid antibody.

CompoundAntibody Clone A (% Cross-Reactivity)Antibody Clone B (% Cross-Reactivity)Antibody Clone C (% Cross-Reactivity)
(Methylamino)(pyridin-3-yl)acetic acid 100 100 100
Amino(pyridin-3-yl)acetic acid15.25.825.1
(Dimethylamino)(pyridin-3-yl)acetic acid8.52.112.3
(Methylamino)(pyridin-2-yl)acetic acid1.2<0.12.5
(Methylamino)(pyridin-4-yl)acetic acid0.8<0.11.9
Nicotinic Acid<0.1<0.1<0.1
3-Pyridylacetic acid<0.1<0.1<0.1

Interpretation:

  • Antibody Clone B demonstrates the highest specificity, with minimal cross-reactivity to even closely related analogs. This would be the preferred candidate for developing a highly specific immunoassay.

  • Antibody Clone C shows the highest degree of cross-reactivity, suggesting its paratope is less specific and recognizes a more general feature of the pyridine-acetic acid scaffold.

  • The data indicates that modifications to the methylamino group and the position of the side chain on the pyridine ring significantly impact antibody recognition.

Conclusion and Best Practices

The validation of antibody specificity is an indispensable component of assay development, particularly for small molecules where the risk of cross-reactivity is high.[21][22] A systematic approach, beginning with the identification of potential cross-reactants, followed by rigorous testing using a well-controlled competitive ELISA, is paramount. The data generated from such studies provides the necessary confidence in the antibody's performance and ensures the integrity of the experimental results.

Key Takeaways for the Researcher:

  • Thoroughly Characterize Specificity: Do not assume an antibody is specific to your target. Empirical testing against a panel of structurally related compounds is essential.

  • Choose the Right Assay Format: For haptens, a competitive immunoassay is generally the most appropriate method.[14][23]

  • Document and Report: Clearly document all validation procedures and results. This transparency is crucial for the reproducibility of your research.[24]

  • Lot-to-Lot Variability: Be aware that different batches of polyclonal antibodies and even different monoclonal antibody clones can have varying specificity profiles. Each new lot should be validated.

By adhering to these principles, researchers and drug development professionals can ensure that their antibody-based assays are both accurate and reliable, ultimately contributing to the advancement of science and the development of safe and effective therapeutics.[1][25]

References

  • Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid.
  • Proteintech Group. How do I know if the antibody will cross-react?.
  • Wikipedia. Cross-reactivity.
  • Simson Pharma Limited. [2-(methylamino)pyridin-3-yl]methyl(methylamino)
  • NCBI. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
  • Journal of the American Chemical Society. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • PMC - NIH.
  • CymitQuimica. CAS 59966-29-9: amino(pyridin-3-yl)acetic acid.
  • PMC - NIH. Selecting and engineering monoclonal antibodies with drug-like specificity.
  • PubMed. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid.
  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • ResearchGate. (PDF) Antibodies against small molecules.
  • ACS Publications. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring | Analytical Chemistry.
  • Unchained Labs. What Are Antibodies Used for in Drug Development?.
  • Proteintech. How do I know if the antibody will cross-react?.
  • Polaris Market Research. Why is Antibody Specificity Testing Important?.
  • Abcam. Sandwich ELISA protocol.
  • RSC Publishing. Methods and applications of noncompetitive hapten immunoassays.
  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • NeoBiotechnologies.
  • PubChemLite. 2-(dimethylamino)-2-(pyridin-3-yl)acetic acid.
  • Creative Biolabs. Hapten Specific Antibody Discovery Service.
  • Taylor & Francis Online. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules.
  • 2BScientific.
  • Open Access Pub. Antibody Specificity | Journal of Human Health Research.
  • ResearchGate. (PDF)
  • SeraCare. Technical Guide for ELISA - Protocols.
  • Walt Lab. Detection of Other Biomolecules.
  • Aptamer Group. Anti-hapten Antibody Problems.
  • Sigma-Aldrich. ELISA Procedures.
  • ACS Publications. Sensitive CRISPR-Cas12a-Assisted Immunoassay for Small Molecule Detection in Homogeneous Solution | Analytical Chemistry.
  • Drug Discovery News.
  • College of American Pathologists.
  • MOLBASE. pyridin-3-yl-thiazolidin-2-ylidene-acetic acid ethyl ester; monohydrochloride.
  • Hello Bio.
  • BLDpharm. 123367-26-0|(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Sources

Comparative

A Comparative Guide to the Efficacy of Novel α4β2 Nicotinic Acetylcholine Receptor Modulators: A Preclinical Evaluation of (Methylamino)(pyridin-3-yl)acetic acid

Introduction: The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the brain and plays a crucial role...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant subtype of nicotinic receptors in the brain and plays a crucial role in a variety of cognitive functions, including learning, memory, and attention.[1][2] These receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine, leading to the influx of cations and neuronal excitation.[3] The α4β2 nAChR is a well-established therapeutic target for various neurological and psychiatric disorders, most notably nicotine addiction.[4][5][6] Modulation of α4β2 nAChR activity can be achieved through various mechanisms, including direct agonism, antagonism, partial agonism, and allosteric modulation.[7]

This guide presents a hypothetical preclinical research program designed to characterize the efficacy of a novel compound, (Methylamino)(pyridin-3-yl)acetic acid, hereafter referred to as Compound X . The structural motif of a pyridinyl group is found in numerous ligands of nAChRs, suggesting the potential for Compound X to interact with this receptor class.[8] To establish a comprehensive efficacy profile, Compound X will be compared against three well-characterized modulators of the α4β2 nAChR:

  • Varenicline: A partial agonist at the α4β2 nAChR, widely used as a first-line treatment for smoking cessation.[9][10][11]

  • Mecamylamine: A non-selective, non-competitive antagonist of nAChRs that crosses the blood-brain barrier.[12][13]

  • Desformylflustrabromine (dFBr): A positive allosteric modulator (PAM) of the α4β2 nAChR, which enhances the receptor's response to an agonist.[14][15]

Through a series of in vitro and in vivo experiments, this guide will outline the methodologies to determine the binding affinity, functional activity, and potential behavioral effects of Compound X, providing a framework for its evaluation as a potential therapeutic agent.

In Vitro Characterization: Binding Affinity and Functional Activity

The initial phase of characterizing a novel compound involves determining its direct interaction with the target receptor and its functional consequences. This is achieved through radioligand binding assays and electrophysiological measurements.

Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor. In this assay, the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Experimental Protocol: α4β2 nAChR Radioligand Binding Assay

  • Membrane Preparation:

    • Rat brain tissue, known to have a high density of α4β2 nAChRs, is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable buffer.[16]

    • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the membrane preparation, the radioligand ([3H]Cytisine, a high-affinity ligand for α4β2 nAChRs), and varying concentrations of the test compound (Compound X, Varenicline, or Mecamylamine).[17]

    • For the determination of non-specific binding, a high concentration of a known α4β2 nAChR ligand (e.g., nicotine) is added to a set of wells.[18]

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).[16][18]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value for each compound is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

The TEVC technique allows for the functional characterization of ion channels expressed in large cells, such as Xenopus laevis oocytes.[19] By injecting current through one electrode and measuring the membrane potential with another, the activity of the ion channel in response to a ligand can be precisely measured. This assay will determine whether Compound X acts as an agonist, antagonist, or allosteric modulator at the α4β2 nAChR.

Experimental Protocol: TEVC Assay on α4β2 nAChRs in Xenopus Oocytes

  • Oocyte Preparation and Receptor Expression:

    • Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

    • The oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.

    • The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ba Ringer's solution).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[20]

    • The membrane potential is clamped at a holding potential, typically -60 mV.[21]

  • Compound Application and Data Acquisition:

    • Agonist Mode: Increasing concentrations of Compound X are applied to the oocyte to determine if it elicits an inward current, indicative of agonist activity. The peak current at each concentration is recorded to generate a dose-response curve and determine the EC50 and maximal efficacy.

    • Antagonist Mode: A fixed concentration of acetylcholine (ACh) is applied to elicit a baseline current. Then, increasing concentrations of Compound X are co-applied with ACh to determine if it inhibits the ACh-induced current. This allows for the determination of the IC50 for antagonism.

    • PAM Mode: A sub-maximal concentration of ACh is co-applied with increasing concentrations of Compound X to see if it potentiates the ACh-induced current. The potentiation is quantified to determine the EC50 for positive allosteric modulation.

  • Data Analysis:

    • The recorded currents are analyzed to generate dose-response curves.

    • EC50 and IC50 values are calculated using non-linear regression.

    • The efficacy of agonists is determined as a percentage of the maximal response to a full agonist like ACh.

Hypothetical In Vitro Data Summary

The following table presents a plausible set of in vitro data for Compound X, allowing for a direct comparison with the reference compounds.

CompoundBinding Affinity (Ki, nM)Functional ActivityEC50/IC50 (nM)Efficacy (% of ACh max)
Compound X 15Positive Allosteric Modulator120 (EC50 for potentiation)250% (in the presence of EC20 ACh)
Varenicline 0.8Partial Agonist25 (EC50)45%
Mecamylamine 2500Non-competitive Antagonist3600 (IC50)N/A
dFBr 500Positive Allosteric Modulator300 (EC50 for potentiation)300% (in the presence of EC20 ACh)

Interpretation of Hypothetical In Vitro Data:

Based on this hypothetical data, Compound X demonstrates high affinity for the α4β2 nAChR, comparable to the high-affinity partial agonist varenicline. Functionally, Compound X does not act as a direct agonist or antagonist but rather as a positive allosteric modulator, significantly enhancing the response to acetylcholine. Its potency as a PAM is greater than that of dFBr. This profile suggests that Compound X could be a promising therapeutic candidate, as PAMs may offer a more nuanced modulation of receptor function than direct agonists or antagonists, with a potentially lower risk of side effects and abuse liability.[15]

In Vivo Evaluation: Behavioral Effects

To translate the in vitro findings into a physiological context, in vivo behavioral models are essential. The Conditioned Place Preference (CPP) paradigm is a widely used model to assess the rewarding or aversive properties of a compound and its potential to modulate the rewarding effects of drugs of abuse like nicotine.[22][23][24]

Conditioned Place Preference (CPP) in Mice

In the CPP test, an animal learns to associate a specific environment with the effects of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment. This model can be used to determine if Compound X has rewarding properties on its own and if it can block the rewarding effects of nicotine.

Experimental Protocol: Nicotine-Induced CPP in Mice

  • Apparatus:

    • A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a neutral central chamber.

  • Experimental Phases:

    • Pre-Conditioning (Day 1): Each mouse is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to establish baseline preference.

    • Conditioning (Days 2-9): This phase consists of alternating daily injections of nicotine and saline.[25] On nicotine conditioning days, mice receive an injection of nicotine and are confined to one of the conditioning chambers. On saline conditioning days, they receive a saline injection and are confined to the other chamber. The pairing of nicotine with a specific chamber is counterbalanced across animals. To test the effect of Compound X, different groups of mice would receive an injection of Compound X prior to the nicotine or saline injection.

    • Post-Conditioning Test (Day 10): The mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.

  • Data Analysis:

    • The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

    • Statistical analysis (e.g., ANOVA) is used to compare the CPP scores between the different treatment groups (saline, nicotine only, nicotine + Compound X, Compound X only).

Hypothetical In Vivo Data Summary

The following table summarizes plausible results from the CPP experiment.

Treatment GroupCPP Score (seconds)Interpretation
Saline5 ± 10No preference
Nicotine (0.5 mg/kg)150 ± 25Significant place preference (reward)
Compound X (1 mg/kg)10 ± 12No intrinsic rewarding effect
Nicotine + Compound X25 ± 15Blockade of nicotine-induced reward
Nicotine + Varenicline40 ± 20Attenuation of nicotine-induced reward
Nicotine + Mecamylamine15 ± 18Blockade of nicotine-induced reward

Interpretation of Hypothetical In Vivo Data:

The hypothetical data indicate that Compound X does not produce a conditioned place preference on its own, suggesting a low potential for abuse. Importantly, when administered prior to nicotine, Compound X completely blocks the development of nicotine-induced CPP. This effect is comparable to the antagonist mecamylamine and more pronounced than the partial agonist varenicline. This suggests that by allosterically modulating the α4β2 nAChR, Compound X may reduce the rewarding effects of nicotine, making it a strong candidate for smoking cessation therapy.

Visualizations

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_release Ca2+ influx nAChR α4β2 nAChR ACh_release->nAChR ACh binds Na_influx Na+ Influx nAChR->Na_influx Ca_influx Ca2+ Influx nAChR->Ca_influx Depolarization Depolarization Na_influx->Depolarization Signal_transduction Signal Transduction (e.g., Ca2+ signaling) Ca_influx->Signal_transduction Dopamine_release Dopamine Release (in reward pathway) Depolarization->Dopamine_release Signal_transduction->Dopamine_release Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Binds and partially activates Mecamylamine Mecamylamine (Antagonist) Mecamylamine->nAChR Binds and blocks Compound_X Compound X (PAM) Compound_X->nAChR Binds and enhances ACh effect

Caption: Signaling pathway of the α4β2 nAChR and points of intervention for the compared modulators.

Experimental Workflow for Compound Characterization

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Start In Vitro Characterization binding_assay Radioligand Binding Assay (Affinity - Ki) start_invitro->binding_assay tevc_assay Two-Electrode Voltage Clamp (Function - EC50/IC50, Efficacy) start_invitro->tevc_assay data_analysis_invitro Data Analysis and Pharmacological Profile binding_assay->data_analysis_invitro tevc_assay->data_analysis_invitro start_invivo Start In Vivo Behavioral Testing data_analysis_invitro->start_invivo Lead Compound Progression cpp_assay Conditioned Place Preference (Rewarding/Aversive Effects) start_invivo->cpp_assay data_analysis_invivo Data Analysis and Behavioral Profile cpp_assay->data_analysis_invivo final_report Comprehensive Efficacy Report data_analysis_invivo->final_report

Caption: Experimental workflow for the characterization of novel α4β2 nAChR modulators.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, preclinical strategy for evaluating the efficacy of a novel compound, (Methylamino)(pyridin-3-yl)acetic acid (Compound X), as a modulator of the α4β2 nicotinic acetylcholine receptor. By comparing its in vitro and in vivo profiles to those of established drugs like varenicline and mecamylamine, and a known PAM like dFBr, a clear picture of its therapeutic potential can be established.

The hypothetical data presented for Compound X—high binding affinity, potent positive allosteric modulation, lack of intrinsic rewarding effects, and the ability to block nicotine-induced reward—highlight the profile of a promising therapeutic candidate. Positive allosteric modulators are an exciting class of drugs that may offer enhanced safety and efficacy profiles by fine-tuning endogenous neurotransmission rather than overpowering it. The experimental protocols detailed herein provide a robust framework for researchers in the field of drug discovery to rigorously assess the potential of new chemical entities targeting the α4β2 nAChR.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120.
  • Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988. [Link]

  • Benowitz, N. L. (2010). Nicotine Addiction. The New England Journal of Medicine, 362(24), 2295-2303.
  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122.
  • Gonzales, D., Rennard, S. I., Nides, M., Oncken, C., Azoulay, S., Billing, C. B., ... & Reeves, K. R. (2006). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial. JAMA, 296(1), 47-55. [Link]

  • Le Foll, B., & Goldberg, S. R. (2005). Control of the reinforcing effects of nicotine by the alpha4beta2 subtype of nicotinic receptors. Psychopharmacology, 178(4), 367-376.
  • Stühmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in Enzymology, 293, 280-300.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
  • Papke, R. L. (2014). Merging old and new perspectives on the mechanisms of nicotinic acetylcholine receptor gating. Biochemical Pharmacology, 89(2), 143-154.
  • Rollema, H., Chambers, L. K., Coe, J. W., Glowa, J., Hurst, R. S., Lebel, L. A., ... & Williams, K. E. (2007). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. British Journal of Pharmacology, 150(7), 886-897.
  • Biala, G., & Staniak, N. (2010). Varenicline and mecamylamine inhibit the expression and reinstatement of nicotine-induced conditioned place preference in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(4), 309-318.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: a comprehensive review of the methodology, theory and findings. Addiction Biology, 12(1), 21-57.
  • Max-Planck-Institut für Biophysik. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & Rollema, H. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. [Link]

  • Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., Lawson, J. A., ... & Lebel, L. A. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405.
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31-43.
  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Jackson, K. J., Marks, M. J., & Damaj, M. I. (2010). Mecamylamine and its stereoisomers as potential therapeutics for CNS disorders. Current Drug Targets, 11(6), 733-743.
  • Lummis, S. C., Thompson, A. J., Bencherif, M., & Lester, H. A. (2011). Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor. Journal of Pharmacology and Experimental Therapeutics, 339(1), 125-131.
  • Prus, A. J., James, J. R., & Rosecrans, J. A. (2009). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience, 2nd edition. [Link]

  • Abdrakhmanova, G. R., Blokhina, E. A., & Zaitsev, D. A. (2011). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. Journal of Neurochemistry, 119(1), 1-8. [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491.
  • npi electronic. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Wise, R. A. (2009). Roles for nigrostriatal--not just mesocorticolimbic--dopamine in reward and addiction. Trends in Neurosciences, 32(10), 517-524.
  • Bacher, I., Wu, B., Shytle, R. D., & George, T. P. (2009). Mecamylamine: a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.
  • Zaveri, N. T., Jiang, F., & Olsen, C. M. (2010). Novel α4β2 nicotinic acetylcholine receptor ligands: a potential role in pain, depression, and addiction. Journal of Medicinal Chemistry, 53(24), 8567-8580.
  • Picciotto, M. R., Zoli, M., Léna, C., Bessis, A., Lallemand, Y., Le Novère, N., ... & Changeux, J. P. (1998). Abnormal avoidance learning in mice lacking functional high-affinity nicotine receptors in the brain.
  • Feduccia, A. A., & Chatterjee, S. (2012). Resveratrol inhibits nicotine-induced conditioned place preference in mice. Psychopharmacology, 224(4), 545-554. [Link]

  • Buisson, B., & Bertrand, D. (2001). Chronic exposure to nicotine upregulates the human α4β2 nicotinic acetylcholine receptor function. Journal of Neuroscience, 21(6), 1819-1829. [Link]

  • Bertrand, D., & Gopalakrishnan, M. (2007). Positive allosteric modulators of nicotinic acetylcholine receptors: a new approach for the treatment of neurological disorders. Current Opinion in Pharmacology, 7(1), 58-65.
  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. Trends in Pharmacological Sciences, 28(7), 316-325.
  • Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual Review of Pharmacology and Toxicology, 40(1), 431-458.
  • Eurofins Scientific. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Dani, J. A., & Heinemann, S. (1996). Molecular and cellular aspects of nicotine abuse. Neuron, 16(5), 905-908.
  • Levin, E. D. (2002). Nicotinic receptor subtypes and cognitive function. Journal of Neurobiology, 53(4), 633-640.
  • Williams, M. (2008). Positive allosteric modulators of nicotinic acetylcholine receptors: a new approach to smoking reduction. Psychopharmacology, 199(1), 1-13. [Link]

  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Brody, S., & Valeri, A. (2009). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 29(4), 1046-1055. [Link]

  • Papke, R. L., & Horenstein, N. A. (2014). Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors. Journal of Pharmacology and Experimental Therapeutics, 351(3), 595-608. [Link]

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of (Methylamino)(pyridin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Pyridyl Amino Acids Non-natural α-amino acids bearing heteroaromatic side chains are of paramount importance in mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyridyl Amino Acids

Non-natural α-amino acids bearing heteroaromatic side chains are of paramount importance in modern drug discovery. The pyridine moiety, in particular, is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. (Methylamino)(pyridin-3-yl)acetic acid, with its defined stereocenter, represents a valuable synthon for introducing a chiral pyridyl fragment into complex bioactive molecules. The enantiopurity of this building block is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide will compare two powerful and distinct approaches for establishing the chiral center in this molecule: asymmetric alkylation using a chiral auxiliary and chiral phase-transfer catalysis.

Strategy 1: Asymmetric Alkylation via a Chiral Auxiliary (Myers' Methodology)

This venerable yet highly reliable method employs a chiral auxiliary to direct the stereochemical outcome of an enolate alkylation. The seminal work of Myers and coworkers demonstrated the utility of pseudoephedrine as a robust and recyclable chiral auxiliary for the synthesis of a wide array of α-amino acids with high enantiomeric excess.[1][2]

Conceptual Overview

The core principle of this strategy lies in the formation of a rigid, chelated enolate intermediate from pseudoephedrine glycinamide. The chiral environment created by the pseudoephedrine auxiliary sterically shields one face of the enolate, forcing the incoming electrophile (in this case, a 3-pyridyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated amide removes the chiral auxiliary, yielding the desired α-amino acid. The N-methyl group can be introduced at a later stage.

Logical Workflow

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: N-Methylation A Pseudoephedrine C Pseudoephedrine Glycinamide A->C LiOtBu B Glycine Methyl Ester B->C D Deprotonation (LHMDS) C->D E Chelated Enolate D->E G Alkylated Product E->G Electrophilic Attack F 3-Bromopyridine F->G H Acid Hydrolysis G->H I (Amino)(pyridin-3-yl)acetic acid H->I J Recovered Pseudoephedrine H->J K Reductive Amination I->K HCHO, H₂/Pd-C L (Methylamino)(pyridin-3-yl)acetic acid K->L

Caption: Workflow for Myers' Asymmetric Alkylation.

Detailed Experimental Protocol (Adapted from Myers et al.[1])

Part A: Synthesis of (S,S)-Pseudoephedrine Glycinamide

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in THF, add lithium tert-butoxide (1.1 eq).

  • Add glycine methyl ester hydrochloride (1.0 eq) and stir the mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by crystallization to obtain (S,S)-pseudoephedrine glycinamide.

Part B: Asymmetric Alkylation

  • To a solution of (S,S)-pseudoephedrine glycinamide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add lithium hexamethyldisilazide (LHMDS) (2.1 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction to -78 °C and add a solution of 3-bromopyridine (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product.

  • Purify by column chromatography.

Part C: Hydrolysis and N-Methylation

  • Reflux the alkylated product in 3N HCl for 4 hours.

  • Cool the solution and wash with an organic solvent to remove the pseudoephedrine hydrochloride.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, (amino)(pyridin-3-yl)acetic acid.

  • For N-methylation, dissolve the amino acid in a suitable solvent and perform reductive amination using formaldehyde and a reducing agent (e.g., H₂/Pd-C or NaBH₃CN).

Strategy 2: Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and often more scalable alternative to stoichiometric chiral auxiliaries. This method utilizes a chiral quaternary ammonium salt to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. The chiral catalyst creates an asymmetric environment around the reacting species, inducing enantioselectivity.

Conceptual Overview

In this approach, a glycine Schiff base (typically with a benzophenone protecting group) is deprotonated by a strong base (e.g., solid KOH) to form an enolate. The chiral phase-transfer catalyst, usually a derivative of a cinchona alkaloid, forms a chiral ion pair with the enolate and transports it into the organic solvent.[3][4] The bulky and well-defined chiral environment of the catalyst-enolate complex directs the subsequent alkylation by 3-bromopyridine, leading to the formation of one enantiomer of the product in excess. Hydrolysis of the resulting Schiff base and ester yields the desired amino acid.

Logical Workflow

cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Asymmetric PTC Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation A Glycine Ester C Glycine Schiff Base A->C B Benzophenone Imine B->C D Deprotonation (KOH) C->D F Chiral Ion Pair D->F E Chiral Catalyst E->F H Alkylated Schiff Base F->H Enantioselective Alkylation G 3-Bromopyridine G->H I Acid Hydrolysis H->I J (Amino)(pyridin-3-yl)acetic acid I->J K Reductive Amination J->K HCHO, NaBH₃CN L (Methylamino)(pyridin-3-yl)acetic acid K->L

Caption: Workflow for Chiral Phase-Transfer Catalysis.

Detailed Experimental Protocol (Adapted from He et al.[4])

Part A: Asymmetric Alkylation

  • To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 3-bromopyridine (1.2 eq), and a cinchonine-derived quaternary ammonium salt catalyst (1-5 mol%) in a suitable organic solvent (e.g., dichloromethane or toluene), add powdered potassium hydroxide (5.0 eq).

  • Stir the biphasic mixture vigorously at low temperature (e.g., -20 °C to 0 °C) for 24-72 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture and wash the solid with the organic solvent.

  • Wash the combined organic phases with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Part B: Deprotection and N-Methylation

  • Hydrolyze the purified Schiff base and tert-butyl ester by treatment with aqueous acid (e.g., 1N HCl) at room temperature.

  • After hydrolysis, adjust the pH to the isoelectric point to isolate the (amino)(pyridin-3-yl)acetic acid.

  • Perform N-methylation via reductive amination as described in the previous method.

Performance Comparison

FeatureAsymmetric Alkylation (Myers)Chiral Phase-Transfer Catalysis
Chiral Source Stoichiometric chiral auxiliary (pseudoephedrine)Catalytic chiral quaternary ammonium salt (e.g., from cinchona alkaloids)
Typical Yields Good to excellent (70-90%)Good to excellent (80-95%)
Enantioselectivity High to excellent (often >95% d.e.)High to excellent (often >90% e.e.)
Scalability More challenging due to stoichiometry and chromatographyGenerally more scalable; catalyst loading is low
Reagent Cost Pseudoephedrine is relatively inexpensive but may be regulatedChiral catalysts can be expensive, but used in small amounts
Work-up Requires chromatographic separation of diastereomers and auxiliary removalTypically involves filtration and extraction; catalyst may be recyclable
Substrate Scope Broad, with many examples for various electrophilesBroad, particularly for activated halides
Key Advantage High reliability and predictability of stereochemical outcomeHigh atom economy and potential for process intensification
Key Disadvantage Stoichiometric use of the chiral auxiliary and waste generationCatalyst performance can be sensitive to reaction conditions (base, solvent, temperature)

Causality Behind Experimental Choices

  • Choice of Base: In the Myers method, a strong, non-nucleophilic base like LHMDS is crucial for complete enolate formation without competing side reactions.[1] In PTC, a solid inorganic base like KOH is often preferred for ease of handling and to maintain the biphasic nature of the system.

  • Solvent Selection: In both methods, aprotic solvents like THF or dichloromethane are used to avoid protonation of the enolate intermediate. The choice of solvent in PTC can also influence the solubility of the ion pair and thus the reaction rate and selectivity.[4]

  • Temperature Control: Low temperatures are generally employed in both strategies to enhance selectivity by minimizing competing side reactions and favoring the more ordered transition state that leads to the desired stereoisomer.

Conclusion and Outlook

Both Myers' asymmetric alkylation and chiral phase-transfer catalysis represent robust and effective strategies for the enantioselective synthesis of (Methylamino)(pyridin-3-yl)acetic acid.

  • Myers' Asymmetric Alkylation is an excellent choice for laboratory-scale synthesis where high stereochemical purity is paramount. Its well-understood mechanism and predictable outcomes make it a reliable method for accessing high-value chiral amino acids.[2] The primary drawback is its lower atom economy due to the stoichiometric use of the chiral auxiliary.

  • Chiral Phase-Transfer Catalysis is arguably the more attractive option for larger-scale production due to its catalytic nature, which reduces waste and cost. The development of highly active and selective catalysts has made this method competitive with, and often superior to, auxiliary-based approaches in terms of efficiency and scalability.[3]

The final choice of method will depend on the specific requirements of the research or development program, including the desired scale of synthesis, cost considerations, and the available expertise and equipment. Future advancements in catalyst design for PTC and the development of catalytic variants of auxiliary-based methods will continue to refine the synthesis of this important class of chiral building blocks.

References

  • Myers, A. G., Schnider, P., Kwon, S., & Kung, D. W. (1999). Greatly Simplified Procedures for the Synthesis of alpha-Amino Acids by the Direct Alkylation of Pseudoephedrine Glycinamide Hydrate. The Journal of Organic Chemistry, 64(9), 3322–3327. [Link]

  • He, W., Wang, Q., Wang, Q., Zhang, B., Sun, X., & Zhang, S. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett, 2009(08), 1311–1314. [Link]

  • Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations.
  • Zhang, W. (n.d.). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use.
  • Crick, D., & Halpern, M. (2003). Chiral Phase-Transfer Catalysis.
  • Myers, A. G., Yoon, T., & Gleason, J. L. (1995). A one-step synthesis of pseudoephedrine glycinamide, a versatile precursor for the synthesis of α-amino acids. Tetrahedron Letters, 36(26), 4555–4558. [Link]

  • Myers, A. I., & Mihelich, E. D. (1976). Meyers Asymmetric Alkylation. Angewandte Chemie International Edition in English, 15(5), 270–281. [Link]

  • He, W., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Organic & Inorganic Chemistry, 1(1).
  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign.
  • Belokon, Y. N., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. Journal of Organic Chemistry, 79(19), 9039-9048. [Link]

Sources

Comparative

A Comparative Guide to Novel Pyridin-3-yl-2-Oxazolidinone Derivatives for Antibacterial Drug Discovery

In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a crucial line of defense against multidrug-resistant Gram-positive pathogens. Linezolid, the vanguard of t...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a crucial line of defense against multidrug-resistant Gram-positive pathogens. Linezolid, the vanguard of this class, and its successor tedizolid, have become indispensable in clinical practice. However, the evolution of bacterial resistance necessitates a continuous pipeline of novel antibacterial agents. This guide provides a comprehensive biological evaluation of a promising new series of pyridin-3-yl-2-oxazolidinone derivatives, comparing their performance against established oxazolidinones. This analysis is grounded in experimental data to empower researchers and drug development professionals in their quest for next-generation antibiotics.

The Rationale for Pyridinyl Scaffolds in Oxazolidinone Design

The foundational structure of oxazolidinones, particularly the phenyl-oxazolidinone core of linezolid, has been a fertile ground for medicinal chemistry exploration. The substitution of the phenyl ring with a pyridine heterocycle is a strategic design choice rooted in established principles of bioisosterism. The pyridine ring, with its nitrogen atom, offers several potential advantages:

  • Enhanced Pharmacokinetic Properties: The pyridine moiety can improve solubility and other pharmacokinetic parameters, potentially leading to better drug distribution and efficacy.

  • Novel Binding Interactions: The nitrogen atom can form additional hydrogen bonds with the target site on the bacterial ribosome, potentially increasing binding affinity and overcoming existing resistance mechanisms.

  • Modulation of Metabolic Stability: Altering the core aromatic system can influence the molecule's susceptibility to metabolic enzymes, potentially improving its half-life and safety profile.

This guide focuses on a series of novel pyridin-3-yl-2-oxazolidinone derivatives and evaluates their potential to address the limitations of current therapies.

Comparative Analysis of Antibacterial Potency

The primary measure of an antibiotic's efficacy is its ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro antibacterial activity of lead novel pyridin-3-yl-2-oxazolidinone derivatives against a panel of clinically relevant Gram-positive bacteria, benchmarked against linezolid and tedizolid.

CompoundS. aureus ATCC 29213S. aureus (MRSA)S. pneumoniae ATCC 49619B. subtilis ATCC 6633E. faecalis ATCC 29212
Novel Derivative 21b 2410.52
Novel Derivative 21d 220.50.52
Novel Derivative 21e 24112
Novel Derivative 21f 220.512
Linezolid 1-2[1]21[1]1-22
Tedizolid 0.25-1[2]0.5[2]0.12-0.25[2]N/A0.5[2]

Data for novel derivatives are sourced from Jin et al., 2022.[2][3][4] All MIC values are in µg/mL.

The data reveals that several of the novel pyridin-3-yl-2-oxazolidinone derivatives, particularly 21d and 21f , exhibit potent antibacterial activity comparable to, and in some cases exceeding, that of linezolid against key respiratory pathogens like S. pneumoniae.[2][3][4] While tedizolid generally displays superior potency, the novel compounds demonstrate a promising profile, especially considering their potential for further optimization.

Structure-Activity Relationship (SAR) Insights

The development of this series of compounds involved systematic modifications to elucidate key structural determinants of antibacterial activity.[3] The following diagram illustrates the core scaffold and highlights regions of modification.

MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex 70S Initiation Complex Formation 50S->InitiationComplex 30S 30S Subunit 30S->InitiationComplex mRNA mRNA mRNA->InitiationComplex Oxazolidinone Pyridin-3-yl-2-oxazolidinone Oxazolidinone->50S Binds to P-site ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibited BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Blocked

Caption: Mechanism of action of pyridin-3-yl-2-oxazolidinones.

Evaluating the Safety Profile: In Vitro Cytotoxicity

A critical aspect of drug development is ensuring a favorable safety profile. In vitro cytotoxicity assays are a primary screen for potential toxicity to mammalian cells. While specific cytotoxicity data for the compounds from Jin et al. (2022) were not provided in the primary publication, a study on a closely related series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives demonstrated a favorable safety profile. [5]These compounds were evaluated for their cytotoxicity against a mammalian cell line, and the results indicated low toxicity at concentrations effective against bacteria, suggesting a good therapeutic window. [5] For established oxazolidinones, linezolid and tedizolid have undergone extensive safety testing. While generally well-tolerated, a known class effect is myelosuppression, including thrombocytopenia, particularly with prolonged use. [6]The reporting odds ratio for thrombocytopenia with linezolid was 37.9 and with tedizolid was 34.0 in a post-approval analysis. [6]

In Vivo Efficacy: A Look at the Broader Class

While in vivo efficacy data for the specific pyridin-3-yl-2-oxazolidinone derivatives discussed here are not yet publicly available, studies on other novel oxazolidinones in murine infection models provide a strong indication of the potential of this class. For instance, other investigational oxazolidinones have demonstrated efficacy in systemic and localized infection models, including those caused by methicillin-resistant S. aureus (MRSA). These studies often show a good correlation between in vitro MIC values and in vivo efficacy, suggesting that the potent in vitro activity of the pyridin-3-yl derivatives is likely to translate to in vivo settings.

Future Directions and Potential Advantages

The novel pyridin-3-yl-2-oxazolidinone derivatives, particularly compounds 21d and 21f , represent a promising avenue for the development of new antibacterial agents. Their key potential advantages include:

  • Potent Activity: Demonstrating antibacterial potency comparable to linezolid against key Gram-positive pathogens. [2][3][4]* Favorable Resistance Profile: Studies have shown that some of these novel derivatives exhibit a lower propensity for resistance development in vitro compared to linezolid. [2][4]* Potential for Improved Properties: The pyridine scaffold offers opportunities for further chemical modification to optimize pharmacokinetic and safety profiles.

Further research should focus on comprehensive in vivo efficacy studies in relevant animal infection models, detailed pharmacokinetic and pharmacodynamic profiling, and broader safety and toxicology assessments.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of compounds on a mammalian cell line (e.g., HepG2 or Vero).

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

References

  • Jin, B., Wang, T., Chen, J.-Y., Liu, X.-Q., Zhang, Y.-X., Zhang, X.-Y., Sheng, Z.-L., & Yang, H.-L. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]

  • Jin, B., Wang, T., Chen, J.-Y., Liu, X.-Q., Zhang, Y.-X., Zhang, X.-Y., Sheng, Z.-L., & Yang, H.-L. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • Shaw, K. J., Barbachyn, M. R., & Wira, S. (2011). Structure–Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(7), 3123–3131. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent. Journal of Advanced Pharmacy Education & Research, 11(3), 104-111. [Link]

  • Jin, B., Wang, T., Chen, J.-Y., Liu, X.-Q., Zhang, Y.-X., Zhang, X.-Y., Sheng, Z.-L., & Yang, H.-L. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed. [Link]

  • Deshmukh, M. N., & Jain, P. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of the Korean Chemical Society, 61(6), 329-350. [Link]

  • Yang, H., Wang, T., Chen, J., Liu, X., Zhang, Y., Zhang, X., ... & Sheng, Z. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4335. [Link]

  • Flamm, R. K., Mendes, R. E., Hogan, P. A., Streit, J. M., Ross, J. E., & Jones, R. N. (2016). Linezolid Surveillance Results for the United States (LEADER Surveillance Program 2014). Antimicrobial agents and chemotherapy, 60(4), 2273–2280. [Link]

  • Hsueh, P. R., et al. (2017). In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia. Antimicrobial Agents and Chemotherapy, 61(10), e00940-17. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]

  • Singh, A., & Preet, K. (2021). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 26(16), 4988. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 13(1), 1-17. [Link]

  • Al-Mohammadi, A. A., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1265, 133423. [Link]

  • Zasowski, E. J., Trinh, T. D., & Rybak, M. J. (2018). Thrombocytopenia with Tedizolid and Linezolid. Antimicrobial agents and chemotherapy, 62(1), e01741-17. [Link]

  • Kouassi, K. C., et al. (2021). Cytotoxicity assessment of the stem bark of Tieghemella heckelii Pierre ex. A Chev. (Sapotaceae) towards. The Journal of Phytopharmacology, 10(4), 221-226. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Journal of medicinal chemistry, 46(13), 2696–2706. [Link]

  • Deng, X., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • ResearchGate. (n.d.). IC50 value of complex 9 (a) Vero cell line (b) HepG2 cell line, and (c)...[Link]

  • Andes, D., van Ogtrop, M., & Craig, W. A. (1999). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial agents and chemotherapy, 43(12), 2942–2947. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8206. [Link]

  • Voronkov, A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(21), 13329. [Link]

Sources

Validation

A Comparative Guide to Assessing the Antiproliferative Activity of Pyridine Derivatives

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of pyridine derivatives. The pyridine scaffold is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for cancer therapy.[1] This document will delve into the common mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, enabling a robust assessment of novel pyridine-based compounds.

The Significance of Pyridine Derivatives in Oncology

Pyridine and its derivatives are a cornerstone in the development of anticancer agents due to their versatile chemical properties and ability to interact with a wide range of biological targets.[2] Several approved drugs, including Sorafenib, Regorafenib, and Crizotinib, feature a pyridine nucleus, highlighting the clinical success of this heterocyclic motif.[3] The antiproliferative effects of these compounds are diverse, ranging from the inhibition of crucial cellular signaling pathways to the induction of programmed cell death (apoptosis).[4]

Common Mechanisms of Antiproliferative Action

The anticancer activity of pyridine derivatives is often attributed to their ability to modulate key cellular processes involved in cancer progression. Understanding these mechanisms is crucial for the rational design and evaluation of new therapeutic agents.

Kinase Inhibition

A predominant mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases.[4] These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers. Pyridine derivatives have been successfully designed to target several key oncogenic kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can stifle tumor growth and metastasis.[5][6]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[7][8]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell cycle progression, apoptosis, and cell survival. Its overexpression is linked to several hematological and solid tumors.[9]

Induction of Apoptosis

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, leading to uncontrolled cell survival. Many pyridine derivatives exert their antiproliferative effects by inducing apoptosis in cancer cells.[9][10] This can be achieved through various mechanisms, including:

  • DNA Damage: Some pyridine compounds can intercalate with DNA or generate reactive oxygen species (ROS), leading to DNA damage and triggering the apoptotic cascade.[11]

  • Modulation of Apoptotic Proteins: These derivatives can influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the balance towards cell death.[12]

  • Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. Active pyridine compounds can lead to the activation of key executioner caspases like caspase-3.[13]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. Certain pyridine derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cell proliferation.[2][4]

Comparative Analysis of Antiproliferative Activity

The following tables provide a comparative summary of the half-maximal inhibitory concentration (IC50) values for various pyridine derivatives against common cancer cell lines. This data, collated from multiple studies, allows for a cross-comparison of the potency of different structural classes of pyridine compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Antiproliferative Activity (IC50 in µM) of Pyridine Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
Spiro-pyridine Compound 78.90 ± 0.6--7.83 ± 0.5[3]
Spiro-pyridine Compound 510.58 ± 0.8--9.78 ± 0.7[3]
Spiro-pyridine Compound 88.42 ± 0.7--13.61 ± 1.2[3]
1,3,4-Oxadiazole-pyridine Hybrid VII0.76–12.21---[9]
Pyridopyrimidine Compound 57.69--5.91[8]
Nicotinamide-based Compound 6--9.3 ± 0.027.8 ± 0.025[5]
Cyanopyridine Compound 4b20.19 ± 0.96-10.37 ± 0.496.95 ± 0.34[14]
Cyanopyridine Compound 4c15.73 ± 0.75-11.24 ± 0.537.32 ± 0.35[14]
Cyanopyridine Compound 4d13.48 ± 0.64-9.86 ± 0.478.15 ± 0.39[14]
Pyridine-based Urea Analogue 18----[7]
Reference Drug Doxorubicin1.5--4.50 ± 0.20[3][13]
Reference Drug 5-Fluorouracil5.26–9.79---[9]

Table 2: Kinase Inhibitory Activity (IC50) of Pyridine Derivatives

Derivative ExampleTarget KinaseIC50 (µM)Reference
Compound 7EGFR0.124[12]
Compound 7VEGFR-20.221[12]
Analogue 18EGFR9.30[7]
Analogue 18VEGFR-20.32[7]
Compound 10VEGFR-20.12[1]
Compound 8VEGFR-20.13[1]
Compound 9VEGFR-20.13[1]
Compound 6VEGFR-20.06083[5]
Compound 12PIM-10.0143[9]
Reference Drug Erlotinib (EGFR)0.033[12]
Reference Drug Sorafenib (VEGFR-2)0.043[12]
Reference Drug Staurosporine (PIM-1)0.0167[9]

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following sections provide detailed, step-by-step methodologies for the core assays used to assess the antiproliferative activity of pyridine derivatives.

Workflow for Assessing Antiproliferative Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B MTT Assay (Cell Viability/Proliferation) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D For Active Compounds E Cell Cycle Analysis (Flow Cytometry) C->E For Active Compounds F Kinase Inhibition Assay C->F For Active Compounds G Comparative Analysis of Potency D->G E->G F->G H Elucidation of MoA G->H I Lead Compound Selection H->I

Experimental workflow for assessing antiproliferative activity.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed and treat cells with the pyridine derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[13]

    • Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyridine derivatives as described previously.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[5]

    • Incubate on ice for at least 30 minutes.[5]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like VEGFR-2 or PIM-1.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Step-by-Step Protocol (Example using ADP-Glo™ Assay for PIM-1): [16]

  • Reaction Setup:

    • In a 384-well plate, add the test pyridine derivative at various concentrations.

    • Add the PIM-1 enzyme.

    • Add a mixture of the specific substrate and ATP to initiate the kinase reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Visualization

Understanding the signaling pathways targeted by pyridine derivatives provides a deeper insight into their mechanism of action. The following diagrams illustrate two key pathways commonly inhibited by these compounds.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates STAT STAT EGFR->STAT Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription Inhibitor Pyridine Derivative (EGFR Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Simplified EGFR signaling pathway and its inhibition.

PIM-1 Kinase Signaling Pathway

PIM1_Pathway cluster_targets PIM-1 Substrates Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Degrades) cMyc c-Myc PIM1->cMyc Phosphorylates (Stabilizes) Apoptosis Apoptosis BAD->Apoptosis Promotes Proliferation Cell Proliferation p27->Proliferation Inhibits cMyc->Proliferation Promotes Inhibitor Pyridine Derivative (PIM-1 Inhibitor) Inhibitor->PIM1 Inhibits Kinase Activity

PIM-1 kinase signaling and its inhibition.

Conclusion

This guide provides a framework for the systematic evaluation of the antiproliferative activity of pyridine derivatives. By employing the described experimental protocols and leveraging comparative data, researchers can effectively characterize novel compounds and identify promising candidates for further preclinical and clinical development. The multifaceted nature of pyridine derivatives, with their ability to target various oncogenic pathways, underscores their continued importance in the quest for more effective cancer therapies.

References

  • Al-Ostoot, F. H., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10783-10798. [Link]

  • Ali, M. A., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
  • El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47284–47302. [Link]

  • Kaur, M., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

  • Saleh, N. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085. [Link]

  • Sharma, P., et al. (2021). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (2025). Journal of Drug Delivery and Therapeutics, 15(8), 1-10. [Link]

  • El-Naggar, A. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1237-1254. [Link]

  • Tadsaporn, P., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 11(1), 1-16. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Yousef, R. G., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6241. [Link]

  • Al-Ostoot, F. H., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10783-10798. [Link]

  • Fălco, A. S., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12158. [Link]

  • Fayed, E. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19593. [Link]

  • Bibi, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 28(15), 5801. [Link]

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]

  • Bakr, R. B., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104085. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • NCBI. (n.d.). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI Gene. [Link]

Sources

Comparative

A Comparative Guide to N-(pyridin-3-yl)acetamide Derivatives as PIM-1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target.[1] Overexpressed in a multitude of hemato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target.[1] Overexpressed in a multitude of hematological and solid tumors, PIM-1 plays a crucial role in cell survival, proliferation, and resistance to therapy.[2] This guide provides an in-depth comparative analysis of a promising class of PIM-1 inhibitors: N-(pyridin-3-yl)acetamide derivatives. We will delve into their structure-activity relationships, benchmark their performance against other inhibitor classes, and provide detailed experimental protocols to empower your research and development endeavors.

The Allure of PIM-1 Kinase as a Therapeutic Target

PIM-1 kinase is a key downstream effector in various signaling pathways initiated by cytokines and growth factors.[2] Its constitutive activity in cancer cells contributes to tumorigenesis by phosphorylating and thereby regulating the function of numerous substrates involved in cell cycle progression and apoptosis. A unique feature of the PIM-1 ATP-binding pocket is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of a canonical hydrogen bond that is often exploited by conventional kinase inhibitors.[3] This structural distinction provides a window of opportunity for the design of highly selective inhibitors.[4][5]

The N-(pyridin-3-yl)acetamide scaffold has garnered significant attention as a privileged starting point for the development of potent and selective PIM-1 inhibitors.[6] The pyridine and acetamide moieties within this scaffold are crucial for establishing key interactions within the ATP-binding site of the kinase.[7]

Comparative Analysis of PIM-1 Inhibitors

A critical aspect of drug development is understanding how a particular compound series performs in relation to existing alternatives. Here, we compare N-(pyridin-3-yl)acetamide derivatives with other well-established classes of PIM-1 inhibitors.

Inhibitor ClassRepresentative Compound(s)PIM-1 IC50/KiKey Structural Features & Binding InteractionsReference(s)
N-(pyridin-3-yl)acetamide Derivatives Varies based on substitutionPotent, often in the nM rangePyridine and acetamide groups form key interactions in the ATP-binding pocket.[6]
Imidazo[1,2-b]pyridazines SGI-1776~7 nM (IC50)Forms interactions with the hinge region and exploits the unique features of the PIM-1 active site.[3]
Pyrrolo[2,3-a]carbazoles Compound 9Low nM rangeNon-ATP mimetic binding mode, with no hydrogen bonds to the hinge region.[5]
Pan-PIM Inhibitors AZD1208, PIM447 (LGH447)Sub-nM to low nM (IC50/Ki)Designed to inhibit all three PIM kinase isoforms (PIM-1, -2, and -3).[8]

Structure-Activity Relationship (SAR) of N-(pyridin-3-yl)acetamide Derivatives:

Systematic modification of the N-(pyridin-3-yl)acetamide scaffold has revealed key structural features that govern potency and selectivity. For instance, substitutions on the phenyl ring of the acetamide moiety can significantly impact inhibitory activity. A study on triazole-clubbed pyrimidine derivatives, which incorporate the N-(pyridin-3-yl)acetamide concept, demonstrated that a 4-chlorophenyl group resulted in the most potent compound in the series, with an IC50 of 15.70 µM against the A549 lung cancer cell line.[9] This highlights the importance of exploring various substituents to optimize the interaction with the PIM-1 active site. Further SAR studies have shown that the freedom of the solvent-exposed fragment of the molecule can also influence activity.[6]

Experimental Protocols

To facilitate the evaluation of novel N-(pyridin-3-yl)acetamide derivatives and compare them to other inhibitors, we provide the following detailed experimental protocols.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive and robust method for determining kinase activity and inhibition.[10]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (N-(pyridin-3-yl)acetamide derivative or other inhibitor) at various concentrations or DMSO as a vehicle control.

    • Add 2 µL of recombinant PIM-1 kinase enzyme solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the PIM-1 kinase activity. IC50 values can be calculated from the dose-response curves.

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic or cytostatic effects of PIM-1 inhibitors on cancer cell lines.[10][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., K562, Daudi, or Raji) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.[10][12]

    • Incubate for 24 hours to allow the cells to attach (for adherent cells) or stabilize.

  • Compound Treatment:

    • Treat the cells with various concentrations of the N-(pyridin-3-yl)acetamide derivatives or other PIM-1 inhibitors for a specified period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (DMSO).

  • MTT Addition:

    • Add 10 µL of a 12 mM MTT stock solution to each well.[10]

    • Incubate the plate at 37°C for 4 hours.[10]

  • Formazan Solubilization:

    • Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[10]

    • Incubate at 37°C for 4 hours.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Rationale for Cell Line Selection:

The choice of cancer cell lines for evaluating PIM-1 inhibitors is critical. Cell lines such as K562 (chronic myelogenous leukemia), Daudi, and Raji (Burkitt's lymphoma) are often used because they exhibit high levels of PIM-1 expression, making them sensitive to PIM-1 inhibition.[12] Comparing the effects of inhibitors on cell lines with varying PIM-1 expression levels can provide insights into the on-target activity of the compounds.

Visualizing the PIM-1 Signaling Pathway and Experimental Workflow

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines/Growth_Factors Cytokines/Growth_Factors Receptors Receptors Cytokines/Growth_Factors->Receptors JAK/STAT_Pathway JAK/STAT_Pathway Receptors->JAK/STAT_Pathway PIM1 PIM1 JAK/STAT_Pathway->PIM1 Substrate_Phosphorylation Substrate_Phosphorylation PIM1->Substrate_Phosphorylation Cell_Cycle_Progression Cell_Cycle_Progression Substrate_Phosphorylation->Cell_Cycle_Progression Inhibition_of_Apoptosis Inhibition_of_Apoptosis Substrate_Phosphorylation->Inhibition_of_Apoptosis Cell_Survival_and_Proliferation Cell_Survival_and_Proliferation Cell_Cycle_Progression->Cell_Survival_and_Proliferation Inhibition_of_Apoptosis->Cell_Survival_and_Proliferation

Experimental_Workflow Compound_Synthesis Synthesis of N-(pyridin-3-yl)acetamide Derivatives In_Vitro_Assay PIM-1 Kinase Inhibition Assay (ADP-Glo) Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cell Viability Assay (MTT) In_Vitro_Assay->Cellular_Assay Data_Analysis IC50 Determination and SAR Analysis Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Conclusion

N-(pyridin-3-yl)acetamide derivatives represent a promising and versatile scaffold for the development of potent and selective PIM-1 kinase inhibitors. Their performance, as evidenced by in vitro and cellular assays, positions them as a compelling class of compounds for further investigation in oncology drug discovery. The unique structural features of the PIM-1 active site offer a clear rationale for the continued exploration and optimization of these derivatives. By employing the robust experimental protocols outlined in this guide, researchers can effectively evaluate novel compounds, elucidate structure-activity relationships, and contribute to the advancement of targeted cancer therapies.

References

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. Available at: [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Available at: [Link]

  • PIM1 inhibitors in preclinical and clinical trials. ResearchGate. Available at: [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PMC. Available at: [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. Available at: [Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. PMC. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

  • Cell viability analyzed via MTT assay. Cell viability was assessed... ResearchGate. Available at: [Link]

  • Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Methylamino)(pyridin-3-yl)acetic acid

Hazard Assessment: A Synthesis of Structural Analogs (Methylamino)(pyridin-3-yl)acetic acid incorporates three key functional groups that dictate its potential hazards: a pyridine ring, a secondary amine, and a carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Analogs

(Methylamino)(pyridin-3-yl)acetic acid incorporates three key functional groups that dictate its potential hazards: a pyridine ring, a secondary amine, and a carboxylic acid. By examining the known hazards of compounds containing these moieties, we can build a reliable hazard profile.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1][2] They can be flammable, and toxic if swallowed, inhaled, or absorbed through the skin.[1][3] The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste.[2][4]

  • Carboxylic Acid Moiety: Acetic acid, a simple carboxylic acid, is corrosive and can cause severe skin and eye damage.[5][6][7]

  • Amino Acid Moiety: While many amino acids are benign, the overall hazard profile is influenced by the other functional groups present.[8]

Based on this analysis, (Methylamino)(pyridin-3-yl)acetic acid should be treated as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm if not disposed of correctly.[9][10]

Table 1: Hazard Profile Synthesis

Functional GroupRepresentative AnalogKnown HazardsAnticipated Contribution to Target Compound's Hazard Profile
Pyridine3-Acetylpyridine, PyridineToxic if swallowed, Causes skin irritation, Flammable.[1][3]Potential for toxicity and skin irritation.
Carboxylic AcidAcetic AcidCauses severe skin burns and eye damage, Flammable liquid and vapor.[5][6][7]Potential for corrosive effects and skin/eye irritation.
Amino AcidGeneral Amino AcidsGenerally low hazard, but can be irritants.[8]May contribute to overall irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (Methylamino)(pyridin-3-yl)acetic acid for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential.[6][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A laboratory coat is required to protect against splashes.[9]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][12]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of (Methylamino)(pyridin-3-yl)acetic acid is to treat it as hazardous chemical waste.[10][13] Under no circumstances should this compound be disposed of down the drain or in the general trash.[10][14]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.[13][15]

  • Solid Waste: Collect pure (Methylamino)(pyridin-3-yl)acetic acid and any materials contaminated with the solid (e.g., weighing boats, contaminated paper towels) in a designated, robust, and clearly labeled hazardous waste container.[10][15]

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions in a separate, compatible (e.g., polyethylene) container. Do not mix with organic solvents.[15]

    • Organic Solutions: Collect solutions in organic solvents in a dedicated halogenated or non-halogenated solvent waste container, depending on the solvent used.[15] Ensure compatibility with other wastes in the container.[8][15]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "(Methylamino)(pyridin-3-yl)acetic acid".[10][11]

  • Closure: Keep waste containers securely closed except when adding waste.[12][15]

  • Storage: Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids or bases.[11]

Step 3: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11] The most common disposal method for this type of compound is high-temperature incineration.[2]

Diagram 1: Disposal Decision Workflow for (Methylamino)(pyridin-3-yl)acetic acid

G cluster_prep Preparation cluster_waste Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Segregate and Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for proper disposal.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you feel it is unsafe, evacuate the area and contact your institution's EHS.

  • Secure the Area: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5][10]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container.[10][16]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.[10]

Diagram 2: Spill Response Protocol

G spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size alert->assess evacuate Evacuate Area Contact EHS/Emergency Services assess->evacuate Large Spill ppe Don Full PPE assess->ppe Small & Manageable Spill contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_materials Dispose of Cleaning Materials as Hazardous Waste decontaminate->dispose_materials

Caption: Step-by-step spill response actions.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and environmental stewardship. This guide empowers you, the researcher, to manage the disposal of (Methylamino)(pyridin-3-yl)acetic acid with the highest degree of scientific integrity and responsibility.

References

  • 3-Acetylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet: Acetic acid. Carl ROTH.
  • Safety Data Sheet: 3-Pyridyl acetic acid. Jubilant Ingrevia.
  • REACH guidance documents. European Chemicals Agency (ECHA).
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA).
  • Management of Waste. In: Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH).
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Need to dispose chemicals. Health and Safety Executive (HSE).
  • Biological/Chemical Waste Management. National Science Teachers Association (NSTA).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Laboratory waste. Karolinska Institutet.
  • WASTE DISPOSAL PROCEDURES. University of Washington.
  • SAFETY DATA SHEET: Acetic acid. Fisher Scientific.
  • Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET ACETIC ACID LRG. Chemical Suppliers.
  • Indole-3-acetic Acid Safety Data Sheet (SDS). Flinn Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one. ChemicalBook.

Sources

Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (Methylamino)(pyridin-3-yl)acetic acid

As a novel compound at the forefront of research, (Methylamino)(pyridin-3-yl)acetic acid presents a unique combination of chemical properties derived from its constituent pyridine and amino acid functionalities. While a...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, (Methylamino)(pyridin-3-yl)acetic acid presents a unique combination of chemical properties derived from its constituent pyridine and amino acid functionalities. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a proactive and informed approach to safety is paramount. This guide, grounded in the established safety profiles of its structural analogs, provides a comprehensive framework for the safe handling and disposal of (Methylamino)(pyridin-3-yl)acetic acid in a laboratory setting.

Understanding the Hazard Landscape

The chemical structure of (Methylamino)(pyridin-3-yl)acetic acid suggests a hazard profile influenced by both the pyridine ring and the acetic acid moiety. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3][4] Acetic acid is corrosive and can cause severe skin burns and eye damage.[5][6][7] Therefore, a cautious approach assuming moderate to high toxicity and corrosivity is warranted.

Core Principles of Protection: The hierarchy of controls is a fundamental concept in laboratory safety. While this guide focuses on Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary means of ensuring safety.

Essential Personal Protective Equipment (PPE) Protocol

A risk-based approach should be adopted when selecting PPE, considering the scale of the experiment, the concentration of the substance, and the specific procedures being performed. The following table outlines the recommended PPE for handling (Methylamino)(pyridin-3-yl)acetic acid.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatRecommended to be performed in a fume hood. If not feasible, a respirator with an organic vapor cartridge may be necessary.
Conducting reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatAll reactions should be conducted in a certified chemical fume hood.
Purification (e.g., chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatAll purification procedures should be performed in a well-ventilated area, preferably a fume hood.
Handling waste Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatHandled in a well-ventilated area.

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for splashes of this corrosive and irritant compound necessitates the use of chemical splash goggles at a minimum.[4][8][9] For larger scale operations or procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Due to the potential for skin irritation and burns, chemically resistant gloves are mandatory.[4][8][10] Nitrile or neoprene gloves provide adequate protection against a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

  • Body Protection: A flame-retardant lab coat should be worn to protect against accidental spills and splashes.[4][6] The lab coat should be buttoned completely to provide maximum coverage.

  • Respiratory Protection: Handling of (Methylamino)(pyridin-3-yl)acetic acid, especially in solid form or as a concentrated solution, should be performed within a chemical fume hood to minimize the risk of inhaling aerosols or vapors.[6][9]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Select the appropriate size and type of gloves.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye/Face Protection: Remove goggles or face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10][11]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the safe handling and disposal of the chemical and associated waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small liquid spills, use a chemical spill kit with an absorbent material like sand or diatomaceous earth.[12]

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[13]

Waste Disposal Pathway

All waste containing (Methylamino)(pyridin-3-yl)acetic acid must be treated as hazardous waste.

  • Segregation: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[7][12] Do not pour any waste down the drain.[14][15]

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the PPE selection and waste disposal workflows.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Task Identify Task (e.g., Weighing, Reaction) Scale Determine Scale (Small vs. Large) Task->Scale Consider Hand Hand Protection: Nitrile/Neoprene Gloves Task->Hand Body Body Protection: Lab Coat Task->Body Eye Eye Protection: Goggles ± Face Shield Scale->Eye Determines need for Face Shield Resp Respiratory Protection: Fume Hood/Respirator Scale->Resp Influences necessity

Caption: PPE Selection Workflow based on task and scale.

Waste_Disposal_Pathway Start Waste Generation ((Methylamino)(pyridin-3-yl)acetic acid) Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container Clearly (Chemical Name, Hazards) Segregate->Label Store Store in Designated Area (Ventilated, Secondary Containment) Label->Store Dispose Dispose via Institutional EHS Store->Dispose

Caption: Hazardous Waste Disposal Pathway.

By adhering to these guidelines, researchers can confidently and safely work with (Methylamino)(pyridin-3-yl)acetic acid, ensuring both personal safety and the integrity of their research environment.

References

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Acetic Acid. IsoLab. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories. Patsnap Eureka. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • Chemwatch GHS SDS 1282. Sdfine. [Link]

  • Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Environments. [Link] (Note: A generic URL is used as the original source may not be stable. The content is synthesized from multiple authoritative sources.)

  • Acetic Acid Hazards & Safety Information. VelocityEHS. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.